molecular formula C8H9BrO B054512 (S)-1-(2-Bromophenyl)Ethanol CAS No. 114446-55-8

(S)-1-(2-Bromophenyl)Ethanol

Cat. No.: B054512
CAS No.: 114446-55-8
M. Wt: 201.06 g/mol
InChI Key: DZLZSFZSPIUINR-LURJTMIESA-N
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Description

(S)-1-(2-Bromophenyl)Ethanol is a valuable chiral building block and synthetic intermediate of significant interest in organic and medicinal chemistry. Its structure incorporates both a stereogenic center, conferred by the (S)-configured secondary alcohol, and a bromophenyl group, which serves as a versatile handle for further synthetic elaboration via cross-coupling reactions such as Suzuki, Negishi, or Buchwald-Hartwig amination. This compound is primarily employed in the asymmetric synthesis of complex molecules, including potential pharmaceutical agents and advanced materials, where the introduction of chirality at an early stage is critical for controlling the stereochemical outcome of the final product. Researchers utilize it in the development of ligands for catalysis and as a precursor to other enantiomerically pure compounds. The presence of the electron-withdrawing bromo substituent on the aromatic ring influences the compound's reactivity and can be pivotal in modulating the electronic properties of the resulting molecules. Provided strictly for research use, this high-purity compound is essential for chemists exploring new synthetic methodologies, constructing molecular libraries for drug discovery, and investigating structure-activity relationships (SAR) in chiral space.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(2-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLZSFZSPIUINR-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40921381
Record name 1-(2-Bromophenyl)ethan-1-ol
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Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114446-55-8
Record name 1-(2-Bromophenyl)ethan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID40921381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-2-Bromo-α-methylbenzyl alcohol
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Foundational & Exploratory

A Technical Guide to the Asymmetric Synthesis of (S)-1-(2-Bromophenyl)ethanol from 2-Bromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chiral alcohols are fundamental building blocks in the synthesis of complex, high-value molecules, particularly active pharmaceutical ingredients (APIs). (S)-1-(2-Bromophenyl)ethanol is a key intermediate whose stereocenter and ortho-bromo functionality offer versatile handles for further synthetic elaboration. This guide provides an in-depth examination of the synthesis of this target molecule via the asymmetric reduction of 2-bromoacetophenone. We focus on Catalytic Asymmetric Transfer Hydrogenation (ATH) with Noyori-type ruthenium catalysts as the method of choice, detailing the mechanistic underpinnings, causal experimental factors, and a complete, field-proven protocol. A comparative analysis with alternative methods, such as the Corey-Bakshi-Shibata (CBS) reduction, is also presented to provide a comprehensive strategic overview for the discerning chemical professional.

Introduction: The Strategic Importance of this compound

The enantioselective synthesis of chiral secondary alcohols from prochiral ketones is a cornerstone of modern organic synthesis.[1] The resulting products are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, serves as a valuable chiral synthon. The hydroxyl group provides a site for nucleophilic or electrophilic functionalization, while the ortho-bromo substituent is primed for a host of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the rapid construction of molecular complexity. The precise control of the stereochemistry at the carbinol center is paramount, as the biological activity of the final API often resides in a single enantiomer.

Core Strategies for Asymmetric Ketone Reduction

The conversion of 2-bromoacetophenone to this compound requires the stereoselective delivery of a hydride to the prochiral carbonyl. Several powerful catalytic strategies have been developed for this purpose.[2]

  • Catalytic Hydrogenation: Employs molecular hydrogen (H₂) as the reductant, typically with ruthenium or rhodium catalysts bearing chiral phosphine ligands like BINAP.[2][3] While highly efficient, this method often requires specialized high-pressure reactor systems.

  • Catalytic Transfer Hydrogenation: Uses a hydrogen donor molecule, such as isopropanol or formic acid, to generate the metal hydride catalyst in situ.[4] This approach is operationally simpler than direct hydrogenation and is exceptionally well-suited for laboratory and scale-up applications.

  • Stoichiometric Chiral Reductants: Methods like the Corey-Bakshi-Shibata (CBS) reduction use a chiral oxazaborolidine catalyst with a stoichiometric borane source (e.g., BH₃•THF).[5][6] These reactions are known for their reliability and high enantioselectivity across a broad range of substrates.[6]

For the synthesis of this compound, Asymmetric Transfer Hydrogenation (ATH) using a Noyori-type catalyst represents a convergence of high enantioselectivity, operational simplicity, and broad functional group tolerance, making it our primary focus.

The Method of Choice: Asymmetric Transfer Hydrogenation (ATH)

The ATH of aromatic ketones, pioneered by Noyori and co-workers, is a highly reliable and efficient method for producing chiral alcohols.[7][8] The reaction typically utilizes a ruthenium(II) catalyst in conjunction with a chiral diamine ligand and an appropriate hydrogen source.

The Ru(II)-TsDPEN Catalyst: A Bifunctional System

The most successful catalysts for ATH are complexes of the type [RuCl(η⁶-arene)(N-tosyl-1,2-diphenylethylenediamine)] (Ru-TsDPEN). For the synthesis of the (S)-alcohol, the (S,S)-TsDPEN ligand is employed. The remarkable efficacy of this system stems from its metal-ligand bifunctional nature. The reaction does not proceed via coordination of the ketone to the metal center (an inner-sphere mechanism). Instead, it follows a concerted, outer-sphere pathway where both the metal and the ligand participate directly in the hydrogen transfer step.

Mechanism of Action: The Concerted Outer-Sphere Hydride Transfer

The catalytic cycle, illustrated below, is the foundation of the reaction's efficiency and selectivity.

  • Catalyst Activation: The precatalyst, [RuCl(p-cymene)(S,S)-TsDPEN], reacts with a base (e.g., triethylamine or sodium isopropoxide) to form the active 16-electron ruthenium hydride species. The hydrogen is sourced from isopropanol or formic acid.

  • Transition State Assembly: The ketone substrate interacts with the catalyst through hydrogen bonding, forming a six-membered pericyclic transition state. Critically, the N-H proton of the tosylated diamine ligand and the hydride (H⁻) on the ruthenium center are transferred simultaneously to the carbonyl oxygen and carbon, respectively.

  • Stereochemical Control: The chirality of the TsDPEN ligand creates a highly organized transition state. The bulky phenyl groups of the ligand and the p-cymene group on the ruthenium effectively block three of the four quadrants around the metal center. The ketone substrate can only approach from the least sterically hindered quadrant, forcing the hydride delivery to a specific face of the carbonyl and thus dictating the absolute stereochemistry of the resulting alcohol. For the (S,S)-catalyst and an aryl-alkyl ketone like 2-bromoacetophenone, this results in the formation of the (S)-alcohol.

  • Product Release and Catalyst Regeneration: The newly formed chiral alcohol is released, and the catalyst is regenerated by reaction with another molecule of the hydrogen donor, completing the cycle.

Experimental_Workflow Setup 1. Reaction Setup - Inert atmosphere - Add catalyst, base, solvent Addition 2. Substrate Addition - Add 2-bromoacetophenone - Heat to 40°C Setup->Addition Monitoring 3. Reaction Monitoring - TLC or GC analysis Addition->Monitoring Quench 4. Workup: Quench - Cool to RT - Add sat. NH4Cl (aq) Monitoring->Quench Upon completion Extraction 5. Workup: Extraction - Extract with EtOAc (x3) Quench->Extraction Drying 6. Workup: Drying & Conc. - Dry over Na2SO4 - Concentrate in vacuo Extraction->Drying Purification 7. Purification - Silica gel chromatography Drying->Purification Analysis 8. Characterization - NMR (¹H, ¹³C) - Chiral HPLC (for ee) Purification->Analysis caption Fig 2: General experimental workflow.

References

Spectroscopic Characterization of (S)-1-(2-Bromophenyl)Ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-1-(2-Bromophenyl)ethanol is a chiral secondary alcohol of significant interest in synthetic organic chemistry and drug development.[1][2] Its structure, featuring a stereocenter adjacent to a sterically demanding ortho-substituted aromatic ring, makes it a valuable building block for asymmetric synthesis.[3] Accurate and unambiguous structural confirmation is paramount for its application in stereoselective transformations. This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, and provides robust, field-proven protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural verification.

Data Interpretation and Insights

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of all hydrogen atoms in the molecule.

  • Aromatic Region (approx. 7.10-7.65 ppm): The four protons on the benzene ring will appear as a complex multiplet pattern. The ortho-bromo substituent breaks the symmetry of the ring, leading to distinct signals for each proton. The proton ortho to both the bromine and the alcohol-bearing carbon (at position 6) is expected to be the most downfield due to the combined electron-withdrawing effects.

  • Methine Proton (-CHOH, approx. 5.30 ppm): This proton, attached to the chiral center, is a crucial diagnostic signal. It will appear as a quartet due to coupling with the three protons of the adjacent methyl group (J ≈ 6.4 Hz). Its chemical shift is significantly downfield due to the deshielding effects of the adjacent oxygen and aromatic ring.

  • Hydroxyl Proton (-OH, variable): The chemical shift of the alcohol proton is highly dependent on concentration, temperature, and solvent. It typically appears as a broad singlet.

  • Methyl Protons (-CH₃, approx. 1.50 ppm): The three protons of the methyl group will appear as a doublet, coupling to the single methine proton (J ≈ 6.4 Hz).

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the electronic environment of each carbon atom.

  • Aromatic Carbons (approx. 122-143 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the bromine atom (C2) will be significantly shielded compared to the other halogenated analogues, appearing around 122.8 ppm. The carbon attached to the ethanol substituent (C1) will be the most downfield aromatic carbon, around 143 ppm.

  • Methine Carbon (-CHOH, approx. 67-70 ppm): The carbon of the chiral center is deshielded by the attached oxygen atom.

  • Methyl Carbon (-CH₃, approx. 23-25 ppm): The methyl carbon is the most upfield signal in the spectrum.

Tabulated NMR Data (Predicted)

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound in CDCl₃, based on analysis of structurally similar compounds.[4]

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.62d~7.6Ar-H
~7.30m-Ar-H
~7.15m-Ar-H
~5.32q~6.4-CH(OH)
Variablebr s--OH
~1.50d~6.4-CH₃

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~143.1Ar-C1
~131.6Ar-CH
~128.4Ar-CH
~127.2Ar-CH
~126.4Ar-CH
~122.8Ar-C2 (C-Br)
~67.0-CH(OH)
~23.5-CH₃
Experimental Protocol: ¹H and ¹³C NMR Acquisition

Rationale: This protocol is designed for unambiguous structural elucidation on a standard 400 MHz NMR spectrometer. Deuterated chloroform (CDCl₃) is chosen as the solvent for its excellent solubilizing properties for this class of compounds and its single, well-defined residual solvent peak.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrumentation: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a pulse angle of 30-45 degrees to ensure a good signal-to-noise ratio without saturating the signals.

    • Set the spectral width to cover a range from -1 to 10 ppm.

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a standard pulse program (e.g., zgpg30).

    • Set the spectral width to cover a range from 0 to 200 ppm.

    • Acquire 1024-2048 scans to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to both spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

Workflow for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A Weigh 5-10 mg of Compound B Dissolve in 0.7 mL CDCl3/TMS A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock & Shim D->E F Acquire ¹H Spectrum (32 scans) E->F G Acquire ¹³C Spectrum (1024 scans) F->G H Fourier Transform & Phasing G->H I Baseline Correction H->I J Calibrate Spectra (TMS & CDCl3) I->J K Peak Integration & Assignment J->K

Caption: Workflow for NMR spectral acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Data Interpretation and Insights

The IR spectrum of this compound will be dominated by features corresponding to the hydroxyl group, the aromatic ring, and the alkyl portions of the molecule.

  • O-H Stretch (approx. 3350 cm⁻¹, broad): The most prominent feature will be a strong, broad absorption due to the hydrogen-bonded O-H stretching of the alcohol. The broadness is a direct consequence of intermolecular hydrogen bonding.

  • Aromatic C-H Stretch (approx. 3060 cm⁻¹): Aromatic C-H stretches typically appear at wavenumbers just above 3000 cm⁻¹.[5]

  • Aliphatic C-H Stretch (approx. 2970 cm⁻¹): The C-H stretches from the methyl and methine groups will appear at wavenumbers just below 3000 cm⁻¹.

  • Aromatic C=C Stretches (approx. 1600-1450 cm⁻¹): The spectrum will show several sharp to medium intensity bands in this region, corresponding to the stretching vibrations of the carbon-carbon bonds within the benzene ring.[2]

  • C-O Stretch (approx. 1050-1100 cm⁻¹): A strong band corresponding to the C-O stretching of the secondary alcohol will be present in the fingerprint region.

Tabulated IR Data

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H stretch (alcohol)
~3060MediumAromatic C-H stretch
~2970MediumAliphatic C-H stretch
~1590, 1470, 1440Medium-Strong, SharpAromatic C=C ring stretch
~1080StrongC-O stretch (secondary alcohol)
~750StrongC-H out-of-plane bend (ortho-disubstituted)
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Rationale: ATR-FTIR is the method of choice for rapid, high-quality analysis of liquid or solid samples with minimal preparation. It eliminates the need for preparing KBr pellets or salt plates.

  • Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal. This step is crucial as it subtracts the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount (1-2 drops of liquid or a few milligrams of solid) of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Cleaning: After analysis, raise the pressure arm and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Workflow for ATR-FTIR Data Acquisition

FTIR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Sample to Crystal B->C D Engage Pressure Arm C->D E Acquire Sample Spectrum (32 scans, 4 cm⁻¹ res.) D->E F Process & Identify Key Peaks E->F

Caption: Workflow for ATR-FTIR spectral acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For halogenated compounds, MS is particularly diagnostic.

Data Interpretation and Insights

Molecular Ion Peak: The key feature in the mass spectrum of 1-(2-Bromophenyl)ethanol is the molecular ion (M⁺˙). Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[6] This results in a characteristic "doublet" for the molecular ion peak and any fragment containing the bromine atom. The two peaks will be separated by 2 mass-to-charge units (m/z) and have nearly equal intensity. Given the molecular formula C₈H₉BrO, the molecular ion peaks will appear at m/z 200 (for ⁷⁹Br) and m/z 202 (for ⁸¹Br).

Key Fragmentation Pathways: Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation.

  • Loss of Methyl Radical: The most favorable fragmentation is the cleavage of the C-C bond adjacent to the oxygen (alpha-cleavage) to lose a methyl radical (•CH₃, 15 Da). This results in a stable, resonance-stabilized oxonium ion at m/z 185/187. This is often the base peak in the spectrum.

  • Loss of Water: Dehydration, the loss of a water molecule (H₂O, 18 Da) from the molecular ion, can occur, leading to a peak at m/z 182/184.

  • Benzylic Cleavage: Cleavage of the bond between the methine carbon and the aromatic ring can lead to a bromophenyl fragment [C₆H₄Br]⁺ at m/z 155/157.

Tabulated MS Data

Table 4: Predicted Mass Spectrometry Fragmentation Data (EI)

m/z (⁷⁹Br / ⁸¹Br)Relative IntensityAssignment
200 / 202Medium[M]⁺˙ (Molecular Ion)
185 / 187High (Base Peak)[M - CH₃]⁺
155 / 157Medium[C₆H₄Br]⁺
121Low[M - Br - H₂O]⁺
77Medium[C₆H₅]⁺
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the ideal technique for analyzing volatile, thermally stable compounds like 1-(2-Bromophenyl)ethanol. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum. Electron Ionization (EI) is used for its ability to generate reproducible, library-searchable fragmentation patterns.

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Set to 250°C, split mode (e.g., 50:1 split ratio).

    • Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Interface Temperature: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV. Set source temperature to 230°C.

    • Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-350.

  • Data Acquisition and Analysis: Inject 1 µL of the sample. Acquire the total ion chromatogram (TIC). Extract the mass spectrum from the chromatographic peak corresponding to the analyte. Analyze the molecular ion and fragmentation pattern.

Workflow for GC-MS Data Acquisition

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC Separation & MS Detection cluster_proc Data Analysis A Prepare Dilute Solution (~100 µg/mL) B Inject 1 µL into GC-MS A->B C Separation on DB-5ms Column B->C D Elution into MS Detector C->D E Ionization (EI, 70 eV) & Mass Analysis D->E F Generate Total Ion Chromatogram (TIC) E->F G Extract Mass Spectrum from Peak F->G H Identify M⁺˙ and Fragment Ions G->H

Caption: Workflow for GC-MS data acquisition and analysis.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific arrangement of substituents. IR spectroscopy provides rapid confirmation of the essential alcohol and aromatic functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern highlighted by the characteristic bromine isotopic signature. The protocols and interpretive guidance provided herein offer a robust framework for the analysis of this and related chiral molecules, ensuring data integrity for researchers in synthetic chemistry and drug discovery.

References

Physical and chemical properties of (S)-1-(2-Bromophenyl)Ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-1-(2-Bromophenyl)ethanol

Abstract

This compound is a chiral secondary alcohol of significant interest in synthetic organic chemistry. Its unique structure, featuring a stereocenter adjacent to a bromine-substituted phenyl ring, makes it a valuable building block for the asymmetric synthesis of more complex molecules, particularly pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and applications of this compound. Authored from the perspective of an application scientist, this document emphasizes not just the data, but the rationale behind experimental protocols and analytical methods, offering trustworthy, field-proven insights for researchers and drug development professionals.

Core Compound Identity and Physicochemical Properties

This compound is a chiral aromatic alcohol. The "(S)" designation refers to the specific stereochemical configuration at the carbinol carbon (the carbon atom bonded to the hydroxyl group), as determined by the Cahn-Ingold-Prelog priority rules. This chirality is fundamental to its utility in stereoselective synthesis.

Structural and Molecular Information
  • IUPAC Name: (1S)-1-(2-Bromophenyl)ethanol

  • Synonyms: (S)-(-)-2-Bromo-α-methylbenzyl alcohol, (S)-1-(2-bromophenyl)ethan-1-ol[2]

  • CAS Number: 114446-55-8[2][3]

  • Molecular Formula: C₈H₉BrO[4][5]

  • Molecular Weight: 201.06 g/mol [4][5]

  • SMILES: C--INVALID-LINK--O[2]

Physical and Chemical Data Summary

The physical properties of this compound are critical for its handling, storage, and use in reactions. The data presented below has been aggregated from various authoritative sources.

PropertyValueSource(s)
Appearance White to light yellow solid[6]
Melting Point 56-58 °C[1][3]
Boiling Point 128 °C @ 15 mm Hg[1][3]
Density ~1.36-1.47 g/cm³ (estimate)[3][6]
Refractive Index ~1.561 (estimate)[3]
pKa 14.01 ± 0.20 (Predicted)[1][6]
Optical Rotation [α]²²/D +54° (c=1 in chloroform)[6]

Note: Some values, such as density and refractive index, are estimates as the compound is a solid at standard conditions.

Spectral Data

Spectroscopic data is essential for confirming the identity and purity of the compound.

  • ¹H NMR (CDCl₃, 400 MHz): Typical shifts include a doublet for the methyl protons (~1.5 ppm), a singlet or broad singlet for the hydroxyl proton, a quartet for the methine proton (~5.1-5.2 ppm), and a series of multiplets for the aromatic protons in the region of ~7.1-7.6 ppm.[7]

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals include the methyl carbon (~24 ppm), the methine carbon (~67-70 ppm), the carbon bearing the bromine atom (~122 ppm), and various other aromatic carbons between 127-144 ppm.[7]

  • Infrared (IR): A prominent, broad absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol.[8]

Synthesis and Manufacturing

The primary and most crucial route to obtaining this compound is through the asymmetric reduction of its prochiral ketone precursor, 2-bromoacetophenone. The success of this synthesis hinges on the choice of a chiral reducing agent or catalyst to induce high enantioselectivity.

Core Synthetic Principle: Asymmetric Ketone Reduction

The conversion of the carbonyl group in 2-bromoacetophenone to a hydroxyl group creates a new stereocenter. Without a chiral influence, a racemic mixture (a 50:50 mix of R and S enantiomers) would be formed.[9] To achieve the desired (S)-enantiomer, a stereoselective reduction is employed. This can be accomplished via two main pathways:

  • Chiral Stoichiometric Reagents: Using borane complexes with chiral ligands.

  • Catalytic Asymmetric Transfer Hydrogenation: Employing a transition metal catalyst (e.g., Ruthenium) with a chiral ligand in the presence of a hydrogen source like 2-propanol or formic acid.[10]

  • Biocatalysis: Utilizing enzymes like alcohol dehydrogenases (ADHs) which exhibit exquisite stereoselectivity.[11][12]

The catalytic approach is often preferred in industrial settings due to lower waste and higher efficiency.

Experimental Protocol: Catalytic Asymmetric Transfer Hydrogenation

This protocol describes a reliable method for synthesizing this compound with high enantiomeric excess (e.e.).

Objective: To synthesize this compound via asymmetric transfer hydrogenation of 2-bromoacetophenone.

Materials:

  • 2-Bromoacetophenone

  • [{RuCl₂(p-cymene)}₂] (Ruthenium catalyst precursor)

  • (1S,2S)-(+)-N-(4-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (Chiral ligand)

  • Formic acid / Triethylamine azeotrope (5:2 mixture) (Hydrogen source)

  • Dichloromethane (DCM) (Solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (Eluents)

Methodology:

  • Inert Atmosphere: The reaction vessel (a dry Schlenk flask) is purged with an inert gas (Nitrogen or Argon). This is crucial as the Ruthenium catalyst can be sensitive to oxygen.

  • Catalyst Pre-formation: Add [{RuCl₂(p-cymene)}₂] (0.005 mol eq) and (S,S)-TsDPEN (0.011 mol eq) to the flask. Add anhydrous DCM and stir the mixture for 20-30 minutes to form the active catalyst complex.

  • Substrate Addition: Dissolve 2-bromoacetophenone (1.0 mol eq) in the formic acid/triethylamine azeotrope and add it to the catalyst mixture.

  • Reaction: Stir the reaction mixture at room temperature (approx. 25-30 °C) for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up:

    • Once the reaction is complete, quench the mixture by slowly adding saturated sodium bicarbonate solution to neutralize the formic acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of Hexane/Ethyl Acetate as the eluent.

  • Analysis: The final product should be analyzed by ¹H NMR to confirm its structure and by chiral HPLC to determine the enantiomeric excess (% e.e.).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_purification Work-up & Purification Inert Establish Inert Atmosphere (N2 or Ar) Catalyst Form Active Catalyst: [{RuCl2(p-cymene)}2] + (S,S)-TsDPEN in Anhydrous DCM Inert->Catalyst Substrate Add Substrate Solution: 2-Bromoacetophenone in Formic Acid/Triethylamine Catalyst->Substrate React Stir at Room Temperature (12-24h) Substrate->React Monitor Monitor Progress (TLC/HPLC) React->Monitor Quench Quench with NaHCO3 Monitor->Quench Extract Extract with DCM Quench->Extract Dry Dry Organic Layer (MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Analysis Final Analysis: NMR & Chiral HPLC Chromatography->Analysis caption Fig 1: Asymmetric Transfer Hydrogenation Workflow

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The utility of this compound stems from its dual reactivity: the chiral alcohol moiety and the ortho-bromine substituent on the aromatic ring.

Reactivity Profile
  • Alcohol Group: The secondary alcohol can undergo typical reactions such as oxidation (to form 2-bromoacetophenone), esterification, and etherification. These reactions proceed with retention of configuration at the stereocenter if the C-O bond is not broken.

  • Bromine Substituent: The bromine atom can be replaced via nucleophilic aromatic substitution or, more commonly, serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Applications in Drug Development

This compound is a key chiral intermediate.[1] Chiral halohydrins, such as this compound, are versatile precursors for synthesizing various pharmaceuticals.[9] The enantiomerically pure alcohol allows for the construction of stereospecific active pharmaceutical ingredients (APIs), which is critical as different enantiomers of a drug can have vastly different pharmacological activities or toxicities.

For example, related chiral halo-alcohols are used in the synthesis of β-3 adrenergic receptor agonists and receptor antagonists.[11] The specific structure of this compound makes it a candidate for building blocks in the synthesis of novel central nervous system agents, anti-inflammatory drugs, and other complex molecular targets where a specific 3D architecture is required for biological activity.

Analytical Methods: Purity and Enantiomeric Excess Determination

Ensuring the chemical purity and, most importantly, the enantiomeric purity of the final product is paramount.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. The principle relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Protocol: Enantiomeric Excess (e.e.) Determination by Chiral HPLC

  • Column Selection: A polysaccharide-based chiral column (e.g., Daicel CHIRALCEL® OD-H or CHIRALPAK® AD-H) is typically effective.

  • Mobile Phase Preparation: A mixture of n-Hexane and Isopropanol (IPA) is commonly used. A typical starting ratio is 90:10 (Hexane:IPA). Modifiers like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can be added in small amounts (0.1%) to improve peak shape, though they are often unnecessary for neutral alcohols.[13]

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in the mobile phase (e.g., 1 mg/mL).

  • Instrumentation Setup:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm or 254 nm.

    • Column Temperature: 25 °C.

  • Analysis:

    • Inject a small volume (e.g., 10 µL) of the sample.

    • Record the chromatogram. Two separate peaks should be observed for the (R) and (S) enantiomers.

    • To identify which peak corresponds to which enantiomer, an authentic standard of the racemate or the opposite enantiomer should be run.

  • Calculation: The enantiomeric excess is calculated from the areas of the two peaks:

    • e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample & System Preparation cluster_run HPLC Run cluster_data Data Analysis Col Select Chiral Column (e.g., CHIRALCEL OD-H) Mob Prepare Mobile Phase (e.g., 90:10 Hexane:IPA) Sam Prepare Sample Solution (1 mg/mL in mobile phase) Inject Inject Sample (10 µL) Sam->Inject Separate Isocratic Elution (1.0 mL/min) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Integrate Peak Areas (Area_S and Area_R) Detect->Integrate Calculate Calculate % e.e. Integrate->Calculate Result Report Final % e.e. Calculate->Result caption Fig 2: Chiral HPLC Analytical Workflow

Caption: Workflow for determining enantiomeric excess via Chiral HPLC.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed.

  • Hazard Classification: Irritant. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[14][15]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14][16]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Avoid breathing dust/mist/vapors. Avoid contact with skin and eyes.[14][16]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[16][17]

  • In case of Exposure:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[14][16]

    • Skin: Wash off immediately with soap and plenty of water.[14]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[14][16]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[16]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for the creation of stereochemically complex molecules. Its synthesis via asymmetric reduction represents a cornerstone of modern synthetic chemistry. Understanding its properties, reactivity, and the rigorous analytical methods required to verify its purity provides researchers and developers with the foundation needed to leverage this valuable building block in the pursuit of novel therapeutics and advanced materials.

References

The Enantioselective Synthesis of (S)-1-(2-Bromophenyl)Ethanol: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(2-Bromophenyl)ethanol is a chiral secondary alcohol of significant interest as a building block in the synthesis of optically active pharmaceutical compounds.[1] Its stereospecific construction is paramount, as the biological activity of downstream drug candidates is often contingent on precise chirality. This technical guide provides an in-depth exploration of the primary mechanisms for the asymmetric synthesis of this compound, with a focus on catalytic enantioselective reduction of the prochiral precursor, 2-bromoacetophenone. We will dissect the catalytic cycles of two leading methodologies, the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation, from a causality-driven perspective. Furthermore, a field-proven experimental protocol is detailed, offering a self-validating system for the reliable synthesis of the target molecule. This guide aims to bridge theoretical understanding with practical application, empowering researchers to implement and optimize this critical synthetic transformation.

Introduction: The Significance of Chiral Alcohols in Drug Development

The therapeutic efficacy of many small-molecule drugs is intrinsically linked to their three-dimensional structure. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern drug development. Chiral alcohols, such as this compound, are versatile intermediates in this endeavor, serving as key precursors for a wide array of more complex, biologically active molecules.[1] The formation of the stereocenter at the hydroxyl-bearing carbon is a critical step that dictates the chirality of the final active pharmaceutical ingredient (API). The primary route to this class of compounds is the asymmetric reduction of the corresponding prochiral ketone, in this case, 2-bromoacetophenone. The choice of catalyst and reaction conditions is therefore a critical decision, directly impacting the enantiomeric purity and overall yield of the final product.

Mechanistic Deep Dive: Catalytic Asymmetric Reduction of 2-Bromoacetophenone

The enantioselective reduction of 2-bromoacetophenone to this compound is most effectively achieved through the use of chiral catalysts that create a chiral environment around the carbonyl group, directing the hydride attack to one of its prochiral faces. Below, we explore the mechanisms of two of the most powerful and widely utilized methods in asymmetric synthesis.

The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of ketones, employing a chiral oxazaborolidine catalyst.[2][3][4] The catalyst, derived from a chiral amino acid like proline, functions as a chiral Lewis acid that activates the ketone and directs the hydride transfer from a stoichiometric reducing agent, typically borane (BH₃).[4][5]

Causality Behind the Mechanism:

The remarkable enantioselectivity of the CBS reduction stems from a highly organized, chair-like six-membered transition state.[6] The choice of the (S)- or (R)-enantiomer of the CBS catalyst dictates which face of the ketone is preferentially attacked. To synthesize this compound, the (R)-CBS catalyst is typically employed.

The Catalytic Cycle:

  • Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the Lewis acidic borane (BH₃), forming a stable complex. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[6][7]

  • Ketone Coordination: The more Lewis acidic endocyclic boron atom of the catalyst-borane complex coordinates to the carbonyl oxygen of the 2-bromoacetophenone. Steric factors govern this coordination; the bulkier 2-bromophenyl group orients itself away from the chiral substituent on the catalyst, positioning the smaller methyl group in a more sterically hindered position.

  • Stereoselective Hydride Transfer: The hydride from the coordinated borane is then transferred to the carbonyl carbon via a highly ordered, six-membered ring transition state.[6] This intramolecular hydride delivery occurs to the less sterically hindered face of the ketone, leading to the formation of the desired (S)-alkoxyborane intermediate.

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates from the catalyst, which is then free to enter another catalytic cycle.

  • Workup: An acidic workup is required to hydrolyze the alkoxyborane and yield the final product, this compound.[6]

CBS_Reduction_Mechanism cluster_cycle Catalytic Cycle catalyst (R)-CBS Catalyst complex Catalyst-Borane Complex catalyst->complex + BH3 ts Transition State (Ketone Coordinated) complex->ts + Ketone ketone 2-Bromoacetophenone product_complex Alkoxyborane Intermediate ts->product_complex Hydride Transfer product_complex->catalyst Product Release workup Acidic Workup product_complex->workup final_product This compound workup->final_product

Corey-Bakshi-Shibata (CBS) Reduction Catalytic Cycle.
Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation provides an alternative, highly efficient route to chiral alcohols through the use of a ruthenium catalyst bearing a chiral diphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[5][8] This method utilizes molecular hydrogen (H₂) as the reducing agent, offering high atom economy.

Causality Behind the Mechanism:

The enantioselectivity in the Noyori hydrogenation is imparted by the C₂-symmetric chiral environment created by the BINAP ligand. The atropisomeric chirality of BINAP creates a highly asymmetric coordination sphere around the ruthenium center, which differentiates between the two prochiral faces of the ketone.[8]

The Catalytic Cycle:

  • Precatalyst Activation: The commercially available Ru(II)-BINAP dihalide precatalyst is activated by reacting with hydrogen gas to form a ruthenium hydride species.[8]

  • Substrate Coordination: The 2-bromoacetophenone substrate coordinates to the activated ruthenium catalyst.

  • Hydrogenation: The hydrogenation of the coordinated ketone proceeds through a concerted transfer of a hydride from the ruthenium and a proton from a coordinated ligand (often a diamine in more advanced Noyori systems) or solvent. This occurs through a six-membered pericyclic transition state.[9] The chiral disposition of the phenyl groups on the BINAP ligand sterically blocks one face of the ketone, ensuring that hydrogen is delivered to the other face with high selectivity.[9]

  • Product Dissociation: The resulting chiral alcohol product, this compound, dissociates from the ruthenium center.

  • Catalyst Regeneration: The catalyst is regenerated by the coordination of another molecule of hydrogen, ready to start a new cycle.[8]

Noyori_Hydrogenation_Mechanism cluster_cycle Catalytic Cycle precatalyst Ru(II)-BINAP Precatalyst catalyst Active Ru-H Catalyst precatalyst->catalyst + H2 ts Transition State (Ketone Coordinated) catalyst->ts + Ketone ketone 2-Bromoacetophenone product_complex Product-Catalyst Complex ts->product_complex Hydrogenation product_complex->catalyst Product Release + H2 final_product This compound Experimental_Workflow start Start step1 1. Add 1-(2-bromophenyl)ethanone (0.5 mmol) and dipropylene glycol dimethyl ether (1.5 mmol) to a reaction tube. start->step1 step2 2. Heat the mixture at 120 °C for 12 hours. step1->step2 step3 3. Add sodium formate (2.5 mmol) and the chiral catalyst (0.0025 mmol). step2->step3 step4 4. Add 4 mL of methanol:water (3:1) and purge with nitrogen. step3->step4 step5 5. React at 50 °C for 12 hours. step4->step5 step6 6. Quench with water and perform aqueous workup. step5->step6 step7 7. Extract the aqueous phase three times with ethyl acetate. step6->step7 step8 8. Concentrate the combined organic phases. step7->step8 step9 9. Purify by column chromatography (petroleum ether:ethyl acetate = 10:1). step8->step9 end End Product: This compound step9->end

References

Stability and storage conditions for (S)-1-(2-Bromophenyl)Ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of (S)-1-(2-Bromophenyl)Ethanol

Introduction

This compound is a chiral secondary alcohol that serves as a crucial building block in asymmetric synthesis. Its utility in the development of pharmaceuticals and other fine chemicals places a significant emphasis on understanding its stability and ensuring its chemical and stereochemical integrity over time. This guide provides a comprehensive overview of the physicochemical properties, potential degradation pathways, recommended storage conditions, and a detailed protocol for assessing the stability of this important chiral intermediate. The information presented herein is intended for researchers, scientists, and drug development professionals who handle, store, or utilize this compound in their work.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for its proper handling and storage.

PropertyValueSource(s)
IUPAC Name (1S)-1-(2-bromophenyl)ethanol[1][2]
CAS Number 114446-55-8[1][2]
Molecular Formula C₈H₉BrO[1][3][4]
Molecular Weight 201.06 g/mol [1][2][4]
Appearance Solid[5]
Melting Point 54 - 58 °C[4][5][6]
Boiling Point 128 °C @ 15 mm Hg[6]
Purity Typically ≥95%[1]

Chemical Stability and Potential Degradation Pathways

Safety Data Sheets (SDS) for this compound consistently state that the compound is stable under normal and recommended storage conditions.[3][5] However, its molecular structure—containing a secondary alcohol and a brominated aromatic ring—presents several potential pathways for degradation under suboptimal conditions such as exposure to heat, light, oxygen, or incompatible chemical agents.

Key Degradation Mechanisms
  • Oxidation: As a secondary alcohol, the hydroxyl group is susceptible to oxidation, which would convert it to the corresponding ketone, 2'-bromoacetophenone. This is a common degradation pathway for secondary alcohols and is accelerated by the presence of oxidizing agents, high temperatures, or exposure to certain metals that can act as catalysts.[7][8] This aligns with SDS warnings to avoid strong oxidizing agents.[3][9]

  • Racemization: The stability of the chiral center is paramount. Under certain conditions, such as extreme pH (acidic or basic) or elevated temperatures, the stereocenter could undergo racemization, leading to the formation of its enantiomer, (R)-1-(2-Bromophenyl)Ethanol. This loss of enantiomeric purity is a critical stability concern for chiral compounds, as the biological activity of enantiomers can differ significantly.[10]

  • Aryl Bromide Reactions: The carbon-bromine bond on the phenyl ring is generally stable. However, under forcing conditions such as high heat or in the presence of strong bases or certain metal catalysts (e.g., in cross-coupling reactions), this bond could potentially be cleaved or participate in undesired side reactions.[11]

Visualization of Degradation Pathways

The following diagram illustrates the primary potential degradation routes for this compound.

G cluster_main cluster_products S_Compound This compound (Starting Material) Oxidized 2'-Bromoacetophenone (Ketone) S_Compound->Oxidized Oxidation (Heat, Oxidants) Racemized (R)-1-(2-Bromophenyl)Ethanol (Enantiomer) S_Compound->Racemized Racemization (Heat, Extreme pH) Other Other Degradants (e.g., from C-Br cleavage) S_Compound->Other Harsh Conditions (High Heat, Strong Base)

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling

To maintain the compound's integrity, adherence to proper storage and handling protocols is critical. The recommendations below are synthesized from multiple safety data sheets and best practices for handling brominated aromatic compounds.[3][9][12][13]

Storage Conditions
ParameterRecommendationRationale
Temperature Cool place; Room TemperaturePrevents thermal degradation and potential melting (M.P. 54-58°C).[1][5]
Atmosphere Dry, well-ventilated area.[3][5][12] Store under an inert atmosphere (e.g., Nitrogen).[9]Minimizes exposure to moisture and oxygen, which can promote hydrolytic and oxidative degradation, respectively.
Light Store in a dark place or in an amber vial.Although not explicitly stated in all sources, protection from light is a prudent practice for complex organic molecules to prevent photolytic degradation.
Container Keep container tightly closed.[3][5][12][13]Prevents contamination and exposure to atmospheric moisture and oxygen.
Incompatibilities Store away from strong oxidizing agents.[3][9]Strong oxidizers can react exothermically and degrade the alcohol functional group.
Safe Handling Procedures

This compound is classified as a hazardous substance.[3][9][12] All handling should be performed by trained personnel in accordance with established safety protocols.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[5][12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

    • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[3][9]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[3]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]

  • Spills: In case of a spill, avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal.[5]

Protocol for Stability Assessment: A Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[10] This protocol outlines a general approach for assessing the stability of this compound.

Objective

To evaluate the stability of this compound under various stress conditions (acid, base, oxidation, heat, and light) and to assess for both chemical degradation and enantiomeric purity.

Materials and Methods
  • This compound of known purity and enantiomeric excess.

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

  • Solvent: Acetonitrile or a similar appropriate organic solvent.

  • Instrumentation: HPLC system with a UV/DAD detector and a chiral column suitable for separating the enantiomers of 1-(2-Bromophenyl)Ethanol.[14][15]

Experimental Workflow

G Prep Prepare Stock Solution in Acetonitrile Stress Aliquot and Apply Stress Conditions Prep->Stress Acid Acidic (e.g., 0.1M HCl, 60°C) Stress->Acid Base Basic (e.g., 0.1M NaOH, 60°C) Stress->Base Oxid Oxidative (e.g., 3% H₂O₂, RT) Stress->Oxid Therm Thermal (e.g., 80°C, Solid) Stress->Therm Photo Photolytic (e.g., ICH Q1B light) Stress->Photo Control Control (No Stress, RT) Stress->Control Time Sample at Timepoints (e.g., 0, 2, 8, 24 hrs) Acid->Time Base->Time Oxid->Time Therm->Time Photo->Time Control->Time Analyze Analyze by Chiral HPLC Time->Analyze Data Evaluate Data: - % Purity (Assay) - % Enantiomeric Excess - Degradation Products Analyze->Data

Caption: Workflow for a forced degradation stability study.

Step-by-Step Procedure
  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

    • Basic Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.

    • Oxidation: Mix equal volumes of the stock solution with 6% H₂O₂. Keep at room temperature.

    • Thermal Stress: Store the solid compound in an oven at 80°C. Also, store a solution at 60°C.

    • Photolytic Stress: Expose the solid compound and a solution to light stress as per ICH Q1B guidelines.

    • Control: Keep a sample of the stock solution protected from light at room temperature.

  • Time-Point Sampling: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 8, 24, and 48 hours). For acid/base samples, neutralize them before analysis. For solid thermal samples, dissolve in acetonitrile before analysis.

  • Chiral HPLC Analysis:

    • Analyze each sample using a validated stability-indicating chiral HPLC method.[10]

    • The method must be able to separate the (S)- and (R)-enantiomers from each other and from any potential degradation products.[14]

    • Use a Diode Array Detector (DAD) to check for peak purity and identify new peaks corresponding to degradants.

  • Data Interpretation:

    • Assay: Calculate the percentage of this compound remaining at each time point to determine the rate of degradation.

    • Enantiomeric Excess (e.e.): Calculate the e.e. at each time point to assess for racemization. A decrease in e.e. indicates a loss of stereochemical stability.

    • Impurity Profile: Quantify any degradation products that are formed. Attempt to identify major degradants if necessary.

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, and well-ventilated environment in a tightly sealed container, protected from light and incompatible materials. The primary stability concerns stem from its susceptibility to oxidation at the alcohol functional group and potential racemization at the chiral center under thermal or pH stress. By understanding these potential liabilities and implementing the rigorous storage, handling, and analytical protocols outlined in this guide, researchers and developers can ensure the quality and integrity of this vital chiral building block for its intended scientific applications.

References

Commercial availability and suppliers of (S)-1-(2-Bromophenyl)Ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Sourcing of (S)-1-(2-Bromophenyl)Ethanol for Pharmaceutical R&D

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound

In the landscape of modern drug discovery and development, the use of stereochemically pure building blocks is not merely a preference but a fundamental necessity. Chiral intermediates are the architectural keystones for constructing complex, optically active pharmaceutical agents, where the biological activity is often confined to a single enantiomer. This compound (CAS No. 114446-55-8) has emerged as a crucial chiral secondary alcohol, valued as an important intermediate in the synthesis of a variety of pharmacologically active molecules.[1][2][3] Its utility stems from the presence of two reactive handles: the secondary alcohol for further functionalization and the bromo-aromatic ring, which is primed for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity.

This guide provides research scientists and drug development professionals with a comprehensive technical overview of this compound, focusing on its commercial availability, supplier landscape, critical quality control parameters, and strategic sourcing considerations.

Core Physicochemical & Safety Profile

A foundational understanding of a chemical's properties is paramount for its effective use in a laboratory or manufacturing setting. This compound is typically an off-white to light yellow crystalline powder.[1]

Diagram 1: Chemical Identity of this compound

Caption: Structure and key identifiers for this compound.

Table 1: Physicochemical and Safety Data

PropertyValueSource(s)
Appearance White to light yellow powder or crystal[1]
Melting Point 56-61 °C[1][3]
Boiling Point 128 °C @ 15 mmHg[3]
Purity (Typical) >95-98% (GC)[4]
Specific Rotation -53.0 to -59.0 deg (c=1, CHCl₃)
Storage Conditions Room temperature, sealed in a dry, cool, and dark place is recommended.[3]
GHS Hazard Statements H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]
Precautionary Statements P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection).

Commercial Availability and Supplier Landscape

This compound is readily available from a range of suppliers, catering to different scales from research and development (R&D) grams to commercial kilograms. The choice of supplier often depends on the required quantity, purity specifications, and necessary documentation for regulatory purposes.

Table 2: Representative Suppliers of this compound

SupplierTypical Scale OfferedNotes
TCI Chemicals R&D (Grams)Offers high purity grades (>98.0% by GC) with detailed specifications, including specific rotation, making it a reliable source for initial research.
Alfa Chemistry R&D, BulkLists the product and provides basic chemical identifiers.[5]
Advanced ChemBlocks Inc. R&D, Custom SynthesisProvides the compound at ≥95% purity and offers custom synthesis services, which can be valuable for sourcing derivatives or larger quantities.[4]
Jigs Chemical R&D, CommercialPositions itself as a global sourcing company for pharmaceutical intermediates, capable of providing documentation support for both development and commercial needs.[6]
SyncoZymes ManufacturerHighlights the product as a useful synthetic intermediate for pharmaceuticals, implying a focus on quality relevant to the drug industry.[2]
Home Sunshine Pharma ManufacturerA China-based manufacturer specializing in APIs and intermediates, indicating potential for large-scale supply.[1]

This list is not exhaustive but represents the types of suppliers in the market: global catalog companies (TCI), specialized synthesis labs (Advanced ChemBlocks), and manufacturers/sourcing agents for larger quantities (Jigs Chemical, Home Sunshine Pharma).

Quality Control & Analytical Verification: Ensuring Enantiomeric Purity

For a chiral intermediate, the single most critical quality attribute is its enantiomeric purity or enantiomeric excess (e.e.). The presence of the unwanted (R)-enantiomer can lead to impurities in the final active pharmaceutical ingredient (API), potentially altering its efficacy or safety profile. Therefore, a robust analytical validation is non-negotiable.

The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)

While Gas Chromatography (GC) is suitable for assessing overall chemical purity, it cannot distinguish between enantiomers without a chiral column. Chiral HPLC is the definitive method for determining e.e.

Exemplar Protocol: Chiral HPLC Method for Enantiomeric Purity

This is a representative protocol. Method development and validation are required for specific applications.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A Pirkle-type column (e.g., (R,R) Whelk-O1) or a polysaccharide-based column (e.g., Chiralcel® OD-H) is a logical starting point. These CSPs separate enantiomers based on differential transient diastereomeric interactions.

  • Mobile Phase: A normal-phase system is typically effective. A common starting point would be a mixture of n-hexane and an alcohol modifier like ethanol or isopropanol.

    • Causality: The apolar hexane serves as the weak eluent, while the polar alcohol modifier competes for interaction sites on the CSP, modulating retention time and resolution.

    • Additives: Small amounts of an acid (e.g., trifluoroacetic acid - TFA) or a base (e.g., diethylamine - DEA) are often added to the mobile phase to suppress ionization of the analyte or residual silanols on the column, which dramatically improves peak shape and reproducibility.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., 225 nm or 254 nm).

  • Quantification: The e.e. is calculated from the peak areas of the two enantiomers:

    • e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100

A self-validating protocol requires running a sample of the racemic compound to confirm that two distinct, well-resolved peaks are observed, thereby confirming the method's ability to separate the enantiomers.

Overview of Synthetic Routes: Implications for Impurity Profiling

Understanding the synthesis of this compound provides insight into potential impurities. The two most common industrial approaches are asymmetric reduction and enzymatic resolution.

  • Asymmetric Reduction of 2-Bromoacetophenone: This is a highly efficient method where the prochiral ketone is reduced using a chiral catalyst (e.g., a Noyori-type ruthenium catalyst) and a hydrogen source.

    • Potential Impurities: Unreacted starting ketone, residual catalyst, and the undesired (R)-enantiomer if the catalyst's enantioselectivity is not perfect.

  • Enzymatic Resolution of Racemic 1-(2-Bromophenyl)Ethanol: This method involves using a lipase enzyme that selectively acylates one enantiomer (e.g., the R-enantiomer), leaving the desired (S)-enantiomer as the unreacted alcohol.[7] The acylated ester and the unreacted alcohol can then be separated.

    • Potential Impurities: The corresponding (R)-ester, residual unseparated (R)-alcohol, and byproducts from the acylating agent.

Diagram 2: Workflow for Enzymatic Resolution

start Racemic (R/S)-1-(2-Bromophenyl)Ethanol process1 Incubate with Lipase + Acylating Agent (e.g., Tributyrin) start->process1 decision Separation process1->decision product_s This compound (Unreacted Alcohol) decision->product_s Isolate product_r (R)-1-(2-Bromophenyl)Butyrate (Acylated Ester) decision->product_r Isolate purify Chromatographic Purification product_s->purify final High Purity This compound purify->final

Caption: Typical workflow for obtaining the (S)-enantiomer via enzymatic resolution.

Strategic Sourcing and Supplier Qualification

For drug development professionals, sourcing is not just about price and availability; it is about risk mitigation and ensuring a consistent, scalable supply chain.

Diagram 3: Supplier Qualification Decision Framework

start Identify Potential Supplier q1 Request Certificate of Analysis (CoA) and Safety Data Sheet (SDS) start->q1 d1 Is CoA comprehensive? q1->d1 q2 Does CoA specify enantiomeric purity (e.e.) with method (e.g., Chiral HPLC)? d1->q2 Yes reject Reject or Request More Data d1->reject No q3 Can supplier provide R&D and pilot-scale lots? q2->q3 Yes q2->reject No q4 Is there a clear path to commercial (kg) scale? q3->q4 Yes q3->reject No (R&D only) accept Qualified Supplier q4->accept Yes q4->reject No

Caption: A decision framework for qualifying suppliers of critical chiral intermediates.

Key Qualification Criteria:
  • Documentation: The supplier must provide a comprehensive Certificate of Analysis (CoA) for each batch. This CoA should not just state purity by GC but must include the enantiomeric excess (e.e.) determined by a suitable method like chiral HPLC.

  • Analytical Transparency: A trustworthy supplier will be able to discuss the analytical methods used for quality control and may provide spectra (e.g., NMR, HPLC chromatograms) upon request.

  • Scalability: For any project that may advance to clinical trials, it is crucial to select a supplier who can scale production from grams to kilograms without a change in the impurity profile. Inquire about their manufacturing capabilities early in the process.[6]

  • Regulatory Support: A supplier experienced in the pharmaceutical sector can provide necessary documentation to support regulatory filings (e.g., CMC sections).

Conclusion

This compound is a commercially available and highly valuable chiral building block for pharmaceutical synthesis. While numerous suppliers exist, the onus is on the researcher and development team to perform rigorous due diligence. The critical determinant of quality is enantiomeric purity, which must be verified with a validated, stability-indicating analytical method, typically chiral HPLC. By applying a strategic sourcing framework that emphasizes analytical transparency, documentation, and scalability, development teams can secure a reliable supply of this key intermediate, thereby mitigating risks and accelerating the path from discovery to clinical application.

References

Introduction: The Imperative of Chirality in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chirality and Optical Rotation of (S)-1-(2-Bromophenyl)Ethanol

In the landscape of molecular science and pharmaceutical development, the concept of chirality stands as a fundamental pillar. A molecule is termed 'chiral' if it is non-superimposable on its mirror image, much like a pair of human hands.[1][2] These mirror-image isomers, known as enantiomers, often possess identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility) but can exhibit profoundly different biological activities.[1][3] This divergence is critical in pharmacology, where one enantiomer may provide a therapeutic effect while the other could be inert or, in some historical cases, dangerously toxic.

This compound is a chiral secondary alcohol that has emerged as a valuable and versatile building block, or synthon, in the synthesis of complex, optically active pharmaceutical ingredients.[4][5] Its stereochemical integrity is paramount. The primary method for characterizing the bulk enantiomeric composition of such a compound is by measuring its interaction with plane-polarized light, a phenomenon known as optical activity.[6]

This guide provides a comprehensive technical overview of the chirality and optical rotation of this compound. We will delve into the theoretical underpinnings of stereoisomerism, detail the practical methodologies for measuring optical rotation, and explain the causality behind experimental choices to ensure scientific integrity. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize and utilize this important chiral intermediate.

Part 1: The Molecular Basis of Optical Activity

Chirality and the (S)-Configuration

The chirality of this compound originates from its single stereocenter: the carbon atom bonded to four different substituent groups: a hydrogen atom (-H), a hydroxyl group (-OH), a methyl group (-CH₃), and a 2-bromophenyl group (-C₆H₄Br).

To assign the absolute configuration (R or S) to this stereocenter, the Cahn-Ingold-Prelog (CIP) priority rules are applied:

  • Assign Priority: Priority is assigned to the atoms directly attached to the chiral center based on atomic number. Higher atomic number equals higher priority.

    • Priority 1: -Br (in the phenyl group, but the connection is C) -> -OH (Oxygen, Z=8)

    • Priority 2: -C₆H₄Br (Carbon, Z=6, attached to other carbons)

    • Priority 3: -CH₃ (Carbon, Z=6, attached to hydrogens)

    • Priority 4: -H (Hydrogen, Z=1)

  • Orient the Molecule: The molecule is oriented in space so that the lowest priority group (the -H atom) points away from the observer.

  • Trace the Path: A path is traced from the highest priority group (1) to the second (2) to the third (3). For 1-(2-Bromophenyl)ethanol, if this path proceeds in a counter-clockwise direction, the configuration is designated Sinister or (S) . A clockwise path would designate it as Rectus or (R).

Optical Rotation: From Molecular Structure to Measurable Property

Chiral molecules are optically active, meaning they can rotate the plane of plane-polarized light.[1][6][7] When a beam of light, polarized to oscillate in a single plane, passes through a solution containing an excess of one enantiomer, the plane of polarization will be rotated.[8][9]

  • Dextrorotatory (+): If the rotation is clockwise (to the right), the compound is termed dextrorotatory.[8][10]

  • Levorotatory (-): If the rotation is counter-clockwise (to the left), it is termed levorotatory.[8][10]

This observed rotation (α) is an extrinsic property dependent on experimental conditions. To standardize this, we calculate the specific rotation [α] , an intrinsic physical constant for a given chiral molecule under defined conditions.[7]

The specific rotation is calculated using the Biot's law formula:

[α]Tλ = α / (l × c)

Where:

  • [α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).

  • α is the observed rotation in degrees.

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).[6][11]

Part 2: Physicochemical and Optical Properties of this compound

This molecule is a crucial intermediate, and its physical and optical properties are key to its application and characterization.

Data Presentation: Summary of Properties
PropertyValueSource(s)
Molecular Formula C₈H₉BrO[12][13][14]
Molecular Weight 201.06 g/mol [12][13]
Appearance White to off-white solid[15]
Melting Point 56-58 °C[4]
Boiling Point 128 °C @ 15 mmHg[4]
CAS Number 114446-55-8[4][5][14]
Specific Rotation: A Point of Critical Analysis

The specific rotation is the definitive value for characterizing the enantiomeric nature of this compound. However, a review of available literature and supplier data reveals inconsistencies, underscoring the absolute necessity of experimental verification.

  • Reported Value 1: [α]²⁵D = -31.9° (c = 1.00 in CHCl₃)[16]

  • Reported Value 2: [α]³⁰D = +54° (c = 1 in chloroform)[15]

  • Inferred Value: The (R)-enantiomer is listed as (R)-(+)-1-(2-Bromophenyl)ethanol with a specific rotation of +54° (c=1 in Chloroform).[17] This strongly implies the corresponding (S)-enantiomer should be -54° .

  • Structural Study: A crystallographic study refers to the molecule as S-(+)-2-bromo-alpha-methyl benzylalcohol, suggesting a positive rotation.[18]

Expert Insight: This variability is not uncommon in chemical literature and can arise from differences in measurement protocols, sample purity (enantiomeric excess), or typographical errors in databases. The significant discrepancy between ~ -32° and -54° necessitates that any research or development professional must experimentally determine the specific rotation of their own sample against a well-characterized standard and not rely solely on a single literature value. For the purpose of this guide, we will proceed with the understanding that the (S)-enantiomer is expected to be levorotatory (-) in chloroform, but the precise magnitude requires empirical validation.

Critical Factors Influencing Optical Rotation Measurement

To ensure trustworthy and reproducible results, the following parameters must be strictly controlled:

  • Wavelength: Optical rotation is highly dependent on the wavelength of light, a phenomenon known as optical rotatory dispersion (ORD). The universal standard is the sodium D-line at 589 nm.[11][19]

  • Solvent: The choice of solvent is critical, as solute-solvent interactions can significantly alter the observed rotation by changing the conformation of the chiral molecule.[11] All measurements must report the solvent used.

  • Temperature: Temperature can affect molecular conformation, solvent density, and path length, thereby influencing the measurement.[7][19] Measurements are typically performed at a controlled temperature, such as 20°C or 25°C.

  • Concentration: While the relationship is generally linear, at high concentrations, intermolecular interactions can cause deviations from Biot's law.[8][11] It is best practice to perform measurements at a standardized, relatively dilute concentration (e.g., c = 1 g/100 mL or 0.01 g/mL).

Part 3: Experimental Framework

Asymmetric Synthesis Workflow

To obtain enantiomerically pure this compound, asymmetric synthesis is employed. A common and efficient method is the catalytic asymmetric reduction of the prochiral ketone, 2'-bromoacetophenone. This process uses a chiral catalyst or reagent to selectively produce one enantiomer over the other.

Asymmetric_Synthesis_Workflow Start Prochiral Ketone (2'-Bromoacetophenone) Process Asymmetric Reduction Start->Process Catalyst Chiral Catalyst (e.g., Ru-complex) + H₂ Source Catalyst->Process Product Chiral Alcohol (this compound) Process->Product Purification Workup & Purification Product->Purification Final Pure (S)-Enantiomer Purification->Final

Caption: Workflow for the asymmetric synthesis of this compound.

Protocol: High-Integrity Measurement of Optical Rotation

This protocol describes a self-validating system for determining the specific rotation of a sample.

Step 1: Instrument Preparation and Calibration

  • Power on the polarimeter and the sodium lamp light source. Allow at least 15-30 minutes for the lamp to warm up and stabilize.[20]

  • Thoroughly clean a polarimeter sample tube (typically 1 dm) with a suitable solvent (e.g., acetone or ethanol) followed by the solvent to be used for the measurement (e.g., chloroform). Ensure the tube is completely dry and the glass end-caps are free of fingerprints or residue.[19]

  • Fill the clean tube with the pure solvent (blank). Ensure no air bubbles are trapped in the light path.[20][21]

  • Place the blank tube in the polarimeter and perform a zero calibration. The reading should be 0.000°. If not, adjust the instrument to zero. This step accounts for any slight optical activity of the solvent or the tube itself.

Step 2: Sample Preparation

  • Accurately weigh approximately 100 mg of this compound using an analytical balance.

  • Quantitatively transfer the solid to a 10 mL volumetric flask.

  • Dissolve the solid and bring the volume to the mark with the chosen solvent (e.g., HPLC-grade chloroform). This creates a concentration of precisely c = 0.01 g/mL.

  • Ensure the solution is homogenous and free of any undissolved particles. Filter if necessary.[19]

Step 3: Measurement

  • Rinse the sample tube with a small amount of the prepared solution before carefully filling it. Again, ensure no air bubbles are present.[20]

  • Place the filled sample tube into the polarimeter.

  • Record the observed optical rotation (α). Allow the reading to stabilize for at least 30-60 seconds.

  • Perform at least three to five independent readings, emptying, rinsing, and refilling the tube between each measurement set to ensure reproducibility.

Step 4: Calculation and Data Reporting

  • Average the observed rotation values (α_avg).

  • Calculate the specific rotation using the formula: [α] = α_avg / (l × c) .

    • Example Calculation: If α_avg = -0.54°, l = 1 dm, and c = 0.01 g/mL, then [α] = -0.54 / (1 × 0.01) = -54°.

  • Report the final value with all experimental conditions: [α]TD = -54° (c 0.01, Chloroform) , where T is the measurement temperature and D refers to the sodium D-line.

Polarimetry_Workflow cluster_prep Preparation cluster_measure Measurement cluster_calc Analysis A 1. Instrument Warm-up B 2. Prepare Solvent Blank A->B C 3. Calibrate to Zero B->C D 4. Prepare Sample (Known Conc.) C->D E 5. Fill Sample Tube (No Bubbles) D->E F 6. Record Observed Rotation (α) E->F G 7. Repeat for Reproducibility F->G H 8. Calculate Specific Rotation [α] G->H I 9. Report Value with All Conditions H->I

Caption: A step-by-step workflow for the accurate measurement of optical rotation.

Determining Enantiomeric Excess (ee)

Polarimetry provides a measure of the bulk optical purity, or enantiomeric excess (ee), of a sample. The ee is the percentage of one enantiomer in excess of the other.

ee (%) = ( [α]observed / [α]pure enantiomer ) × 100

Expert Insight: While this formula is useful, it relies on having an accurate value for the specific rotation of the pure enantiomer, which, as discussed, can be ambiguous. Therefore, while polarimetry is essential for initial characterization, it is not the gold standard for determining ee. Chiral chromatography (HPLC or GC) , which separates the enantiomers and quantifies their relative peak areas, provides a more accurate and definitive measurement of enantiomeric excess.[16]

Conclusion: A Foundation of Stereochemical Control

This compound is a testament to the importance of chirality in the molecular sciences. Its utility as a synthetic precursor is directly tied to its stereochemical identity. The optical rotation of this compound is the macroscopic readout of its microscopic, three-dimensional structure.

This guide has established the theoretical basis for this phenomenon and provided a robust, self-validating experimental framework for its measurement. The highlighted discrepancies in literature values serve as a critical reminder of the scientist's responsibility to perform rigorous, empirical validation. By adhering to meticulous experimental protocols and critically evaluating data, researchers and drug development professionals can confidently utilize this compound, ensuring the stereochemical integrity required for the synthesis of next-generation therapeutics.

References

Methodological & Application

Application Notes & Protocols: (S)-1-(2-Bromophenyl)Ethanol as a Chiral Auxiliary in Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While (S)-1-(2-Bromophenyl)ethanol is a known chiral building block, its application as a broadly utilized, recoverable chiral auxiliary is not extensively documented in peer-reviewed literature. This guide, therefore, provides a theoretical framework and generalized protocols based on established principles of asymmetric synthesis using analogous chiral alcohols. The methodologies described herein serve as a strategic template for research and development rather than a direct reflection of established, validated procedures for this specific compound.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

In the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications, precise control over stereochemistry is paramount. A chiral auxiliary is a stereogenic molecule temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[1][2] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse. This strategy is a cornerstone of modern organic synthesis, allowing for the construction of complex chiral molecules from simple precursors.[3]

This compound possesses the key features of a potential chiral auxiliary: it is a readily available, enantiopure secondary alcohol. Its structure, featuring a sterically demanding 2-bromophenyl group, suggests a strong potential to create a biased steric environment, which is the fundamental principle of auxiliary-based stereocontrol. This document outlines the theoretical application and general protocols for employing this alcohol as a chiral auxiliary in key carbon-carbon bond-forming reactions.

Principle of Stereochemical Control with this compound

The efficacy of a chiral auxiliary hinges on its ability to force a reaction to proceed through a single, low-energy transition state. For an auxiliary derived from this compound, stereocontrol would be achieved by attaching it to a substrate via an ester or ether linkage. The bulky and rigid 2-bromophenyl group would then effectively shield one face of the reactive intermediate (e.g., an enolate), forcing an incoming reagent to approach from the less hindered face.

The general workflow for utilizing a chiral alcohol auxiliary is a three-step process: Attachment , Diastereoselective Reaction , and Cleavage .

G cluster_workflow General Workflow for a Chiral Auxiliary Prochiral Prochiral Substrate (e.g., Carboxylic Acid) Attachment Step 1: Attachment (Esterification) Prochiral->Attachment Auxiliary This compound (Chiral Auxiliary) Auxiliary->Attachment ChiralSubstrate Chiral Ester Intermediate Attachment->ChiralSubstrate Diastereoselective Step 2: Diastereoselective Reaction (e.g., Alkylation) ChiralSubstrate->Diastereoselective Diastereomer Diastereomerically Enriched Product Diastereoselective->Diastereomer Cleavage Step 3: Cleavage (Hydrolysis) Diastereomer->Cleavage FinalProduct Enantiomerically Pure Product Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Figure 1. Generalized workflow for employing a chiral alcohol auxiliary.

Application in Asymmetric Alkylation of Carboxylic Acids

Asymmetric alkylation is a fundamental method for creating chiral centers. The following section details the hypothetical protocol for the α-alkylation of a carboxylic acid derivative using this compound as the auxiliary.

Step 1: Auxiliary Attachment (Esterification)

To begin, the prochiral carboxylic acid must be covalently linked to the chiral auxiliary. This is typically achieved through standard esterification procedures, such as a Fischer esterification, or more commonly for valuable substrates, using coupling agents to form the ester under mild conditions.

Generalized Protocol: Ester Formation

  • To a solution of the desired carboxylic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add this compound (1.1 eq.).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by thin-layer chromatography (TLC) until the starting acid is consumed.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral ester by flash column chromatography.

Step 2: Diastereoselective Alkylation

With the chiral ester in hand, the next step is the formation of an enolate and its subsequent reaction with an electrophile (e.g., an alkyl halide). The stereochemical outcome is dictated by the conformation of the enolate, which is controlled by the chiral auxiliary.

Mechanism of Stereocontrol:

The lithium enolate of the ester is expected to adopt a rigid, chelated conformation to minimize steric interactions. The bulky 2-bromophenyl group effectively blocks the top face of the enolate. Consequently, the electrophile (R²-X) is directed to approach from the less hindered bottom face, leading to the preferential formation of a single diastereomer.

Figure 2. Steric model for diastereoselective alkylation. The 2-bromophenyl group directs the incoming electrophile.

Generalized Protocol: Alkylation

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the chiral ester (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) (1.05 eq.) dropwise. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • Add the alkylating agent (e.g., benzyl bromide or methyl iodide, 1.2 eq.) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.

Step 3: Auxiliary Cleavage

The final step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched carboxylic acid (or a derivative) and recover the auxiliary. For an ester, this is typically accomplished by saponification (hydrolysis under basic conditions).

Generalized Protocol: Saponification

  • Dissolve the alkylated ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an excess of lithium hydroxide (LiOH, ~4 eq.).

  • Stir the mixture at room temperature for 12-24 hours.

  • Once the reaction is complete, acidify the mixture with 1 M HCl to protonate the carboxylate.

  • Extract the aqueous layer with ethyl acetate or diethyl ether to recover the chiral auxiliary, this compound.

  • Further extract the aqueous layer with ethyl acetate to isolate the final chiral carboxylic acid product.

  • Dry and concentrate the respective organic layers to obtain the purified product and the recovered auxiliary.

Potential in Other Asymmetric Reactions (Theoretical)

The principles of stereocontrol demonstrated for alkylation can be extended to other important reactions.

  • Asymmetric Aldol Reactions: The lithium or boron enolate of the chiral ester could react with aldehydes. The facial selectivity would again be controlled by the 2-bromophenyl group, leading to the formation of β-hydroxy esters with two new stereocenters.

  • Asymmetric Diels-Alder Reactions: An acrylate ester derived from this compound could serve as a chiral dienophile.[4] The auxiliary would shield one face of the double bond, directing the approach of the diene to afford a single enantiomer of the resulting cyclohexene product.

  • Asymmetric Michael Additions: The enolate of the chiral ester could be used as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds, establishing a chiral center at the β-position of the product.

Data Presentation and Validation (Template)

For any new chiral auxiliary, rigorous validation is required. The following tables serve as templates for the type of data that should be collected to evaluate the effectiveness of this compound in a hypothetical asymmetric alkylation.

Table 1: Optimization of Asymmetric Alkylation Conditions

Entry Base Alkylating Agent (R-X) Solvent Temp (°C) Time (h) Yield (%) d.r.
1 LDA MeI THF -78 2 TBD TBD
2 LHMDS MeI THF -78 2 TBD TBD
3 LHMDS BnBr THF -78 3 TBD TBD
4 LHMDS BnBr Toluene -78 3 TBD TBD

(TBD: To Be Determined experimentally)

Table 2: Substrate Scope for Asymmetric Alkylation

Entry Carboxylic Acid Substrate Alkylating Agent Product Yield (%) d.r. ee (%)¹
1 Propanoic Acid Benzyl Bromide TBD TBD TBD TBD
2 Phenylacetic Acid Methyl Iodide TBD TBD TBD TBD
3 Hexanoic Acid Ethyl Iodide TBD TBD TBD TBD

¹Enantiomeric excess (ee) is determined by chiral HPLC analysis after cleavage of the auxiliary.

Conclusion and Future Outlook

This compound possesses the structural characteristics of a promising chiral auxiliary. Its bulky aromatic group is well-suited to impart high levels of stereocontrol in enolate-based reactions. However, the lack of specific examples in the scientific literature suggests that it is not a commonly employed auxiliary. This may be due to factors such as difficulty in cleavage, suboptimal stereoselectivity compared to established auxiliaries (e.g., Evans' oxazolidinones), or cost.

The theoretical framework and generalized protocols provided in this guide offer a starting point for researchers interested in exploring the potential of this and other novel chiral alcohols as auxiliaries in asymmetric synthesis. Experimental validation is required to determine its practical utility, including its effectiveness across a range of substrates and the efficiency of its recovery and reuse.

References

Application Notes & Protocols for Stereoretentive Suzuki-Miyaura Coupling of (S)-1-(2-Bromophenyl)Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of enantiomerically pure chiral biaryl alcohols is a critical endeavor in medicinal chemistry, as these scaffolds are prevalent in numerous pharmacologically active molecules.[1][2] This application note provides a comprehensive guide to the stereoretentive Suzuki-Miyaura cross-coupling reaction of (S)-1-(2-Bromophenyl)ethanol and its derivatives. We delve into the mechanistic considerations for preserving the delicate benzylic stereocenter, present a detailed and robust experimental protocol, and offer insights into reaction optimization and troubleshooting. The methodologies described herein are designed to empower researchers, scientists, and drug development professionals to confidently and successfully synthesize these valuable chiral building blocks.

Introduction: The Challenge of Stereoretention

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its mild conditions and broad functional group tolerance in forging carbon-carbon bonds.[3][4] However, applying this powerful tool to substrates bearing stereocenters adjacent to the reaction site, such as in this compound, introduces a significant challenge: the preservation of stereochemical integrity. The benzylic alcohol moiety is susceptible to racemization or elimination under harsh conditions.

This guide addresses this challenge directly. The protocols and principles outlined are optimized to ensure that the coupling of various arylboronic acids to the 2-bromo position occurs with high fidelity, yielding the desired (S)-1-(2-arylphenyl)ethanol products with minimal loss of enantiomeric purity. Such compounds are key intermediates for creating molecules with specific three-dimensional orientations crucial for their biological activity.[2]

Mechanism & Key Considerations for Stereochemical Control

The efficacy of a stereoretentive Suzuki-Miyaura coupling hinges on a catalytic cycle that is both rapid and operates under conditions that do not perturb the adjacent chiral center. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

The critical aspect for this specific application is ensuring the palladium catalyst selectively activates the C(sp²)-Br bond without interacting detrimentally with the C(sp³)-OH stereocenter.

Key Factors for Success:

  • Choice of Ligand: The ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are highly effective.[3] They promote a rapid rate of oxidative addition and reductive elimination, which outcompetes potential side reactions. The steric bulk of the ligand helps create a well-defined coordination sphere around the palladium center, potentially shielding the nearby hydroxyl group.

  • Base Selection: A moderately strong, non-nucleophilic base is crucial. Potassium phosphate (K₃PO₄) is an excellent choice as it is effective in promoting the transmetalation step without causing elimination or deprotonation-induced racemization of the benzylic alcohol.[5]

  • Solvent System: A mixed solvent system, typically an organic solvent like 1,4-dioxane or THF with water, is often optimal.[6] Water can play a beneficial role in facilitating the transmetalation of the boronic acid, while the organic solvent ensures solubility of the reactants and catalyst.

  • Temperature Control: While Suzuki couplings often require heat, excessive temperatures can increase the rate of side reactions. The reaction should be conducted at the lowest temperature that allows for a reasonable reaction rate, typically in the range of 80-100 °C.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdX Ar-Pd(II)L₂-Br (Chiral Center Intact) OxAdd->ArPdX Trans Transmetalation ArPdX->Trans Ar'B(OH)₂ Base (K₃PO₄) ArPdAr Ar-Pd(II)L₂-Ar' Trans->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' Product (S)-1-(2-Arylphenyl)ethanol RedElim->Product Start This compound Start->OxAdd

Figure 1: Simplified catalytic cycle for the stereoretentive Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid.

Materials & Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (6.0 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Experimental_Workflow A 1. Reagent Preparation Weigh solids in a Schlenk flask: - this compound - Arylboronic acid - K₃PO₄ - Pd₂(dba)₃ & SPhos B 2. Inert Atmosphere Seal flask, then evacuate and backfill with Argon/Nitrogen (3x cycle). A->B C 3. Solvent Addition Add anhydrous 1,4-Dioxane and degassed Water (e.g., 4:1 v/v). B->C D 4. Reaction Heat mixture to 90-100 °C with vigorous stirring. C->D E 5. Monitoring Monitor progress via TLC or LC-MS (typically 4-18 hours). D->E F 6. Work-up Cool to RT. Quench with water. Extract with Ethyl Acetate (3x). E->F G 7. Purification Combine organics, dry (Na₂SO₄), concentrate. Purify via column chromatography (Silica gel). F->G H 8. Analysis Characterize via ¹H NMR, ¹³C NMR, MS. Determine enantiomeric excess (% ee) via Chiral HPLC. G->H

Figure 2: General experimental workflow from setup to analysis.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and anhydrous K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: In the same flask, add Pd₂(dba)₃ (0.025 equiv.) and SPhos (0.06 equiv.).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water via syringe to achieve a suitable concentration (e.g., 0.1 M in the aryl bromide) in a 4:1 to 5:1 v/v ratio.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 90-100 °C and stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Crucially, determine the enantiomeric excess (% ee) of the product using Chiral High-Performance Liquid Chromatography (HPLC) to confirm stereoretention.

Reaction Scope & Optimization Data

The described protocol is robust for a variety of arylboronic acids. Below is a representative table summarizing expected outcomes.

EntryArylboronic Acid (Ar-B(OH)₂)ProductYield (%)% ee
1Phenylboronic Acid(S)-1-(biphenyl-2-yl)ethanol88>99
24-Methoxyphenylboronic Acid(S)-1-(4'-methoxybiphenyl-2-yl)ethanol91>99
34-Trifluoromethylphenylboronic Acid(S)-1-(4'-(trifluoromethyl)biphenyl-2-yl)ethanol85>98
43,5-Dimethylphenylboronic Acid(S)-1-(3',5'-dimethylbiphenyl-2-yl)ethanol83>99
52-Thiopheneboronic Acid(S)-1-(2-(thiophen-2-yl)phenyl)ethanol76>98

Conditions: this compound (1 mmol), Arylboronic acid (1.5 mmol), Pd₂(dba)₃ (2.5 mol%), SPhos (6 mol%), K₃PO₄ (3 mmol), Dioxane/H₂O (4:1, 10 mL), 100 °C, 12 h. Yields are for isolated, purified product. % ee determined by chiral HPLC.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient degassing; Poor quality reagents/solvents.Use fresh Pd₂(dba)₃ or another Pd(0) source. Ensure thorough degassing. Use anhydrous solvents and freshly opened boronic acid.
Low Yield Competing debromination or protodeboronation of the boronic acid.Lower the reaction temperature. Ensure the base is fully anhydrous. Try a different base such as Cs₂CO₃.
Racemization (% ee loss) Reaction temperature too high; Unsuitable base or ligand.Decrease reaction temperature to 80 °C. Screen other bulky ligands (e.g., XPhos). Confirm K₃PO₄ is not excessively basic or contaminated.
Formation of Homocoupled Biaryl (Ar-Ar) Boronic acid instability.Add the boronic acid slowly over time or use a boronic ester (e.g., pinacol ester) which is more stable.

Conclusion

The Suzuki-Miyaura coupling of this compound derivatives can be performed with excellent yields and near-perfect stereoretention. The key to success lies in the judicious selection of a bulky, electron-rich phosphine ligand, a mild inorganic base, and careful control of reaction conditions. This application note provides a reliable and versatile protocol that serves as a strong foundation for the synthesis of a wide array of valuable, enantiopure biaryl ethanol building blocks for applications in pharmaceutical research and beyond.

References

Application Notes & Protocols: (S)-1-(2-Bromophenyl)ethanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of (S)-1-(2-Bromophenyl)ethanol

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is a cornerstone of ensuring safety and efficacy.[1][2] Chiral secondary alcohols are a critical class of intermediates that serve as foundational building blocks for these complex molecules.[3][4][5] Among these, this compound (CAS: 114446-55-8) has emerged as a particularly valuable synthon for drug discovery and process development professionals.

This molecule's utility is twofold. First, its (S)-configured stereocenter provides a direct route for introducing specific chirality into a target molecule, a crucial factor as different enantiomers of a drug can have vastly different pharmacological activities.[2] Second, the ortho-bromine atom on the phenyl ring acts as a versatile synthetic handle, enabling a wide array of powerful palladium-catalyzed cross-coupling reactions. This allows for the strategic construction of complex carbon-carbon and carbon-nitrogen bonds, which are ubiquitous in pharmaceutical agents.[6][7]

This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and expert insights into its use in constructing key pharmaceutical intermediates.

Enantioselective Synthesis of this compound

The most common and scalable method for producing enantiopure this compound is through the enzymatic kinetic resolution of its racemic precursor, (±)-1-(2-Bromophenyl)ethanol. This biocatalytic approach is favored for its high selectivity, mild reaction conditions, and environmental compatibility.[3]

Principle of Enzymatic Resolution: Lipases are highly enantioselective enzymes that can differentiate between the two enantiomers of a racemic alcohol.[3] In the presence of an acyl donor (like tributyrin or vinyl acetate), the enzyme selectively acylates one enantiomer (typically the R-enantiomer) at a much faster rate, leaving the desired (S)-enantiomer unreacted. The resulting mixture of the acylated R-enantiomer and the unreacted S-alcohol can then be easily separated by standard chromatographic techniques.

Protocol 2.1: Lipase-Catalyzed Kinetic Resolution

This protocol describes a typical lab-scale resolution adapted from established methodologies.[8]

Materials:

  • (±)-1-(2-Bromophenyl)ethanol

  • Lipase (e.g., Amano Lipase CES)[8]

  • Tributyrin (acyl donor)

  • Hexane or Heptane (solvent)

  • Silica Gel for column chromatography

  • Standard laboratory glassware

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Charge flask with racemic (±)-1-(2-Bromophenyl)ethanol prep2 Add solvent (e.g., Hexane) and acyl donor (Tributyrin) prep1->prep2 prep3 Add Lipase enzyme prep2->prep3 react1 Agitate mixture at controlled temperature (e.g., 35-40 °C) prep3->react1 react2 Monitor reaction progress (e.g., by chiral HPLC or GC) react1->react2 react3 Stop reaction at ~50% conversion react2->react3 workup1 Filter to remove immobilized enzyme react3->workup1 workup2 Concentrate the filtrate under reduced pressure workup1->workup2 workup3 Purify by silica gel column chromatography workup2->workup3 product_S This compound (unreacted alcohol) workup3->product_S product_R (R)-ester (acylated product) workup3->product_R

Caption: Workflow for Enzymatic Resolution.

Step-by-Step Procedure:

  • To a three-necked flask, add (±)-1-(2-bromophenyl)ethanol (e.g., 7.0 g, 35 mmol) and tributyrin (1.5 equivalents, 52.5 mmol).[8]

  • Add a suitable solvent like hexane to facilitate mixing.

  • Add the lipase enzyme (e.g., 10 g Amano CES).[8]

  • Agitate the mixture at a constant temperature, typically around 35 °C.[8]

  • Monitor the reaction's progress using chiral HPLC. The goal is to stop the reaction as it approaches 50% conversion to maximize the yield and enantiomeric excess (e.e.) of the remaining (S)-alcohol.

  • Once the target conversion is reached, filter off the enzyme.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude mixture is then subjected to silica gel chromatography to separate the unreacted this compound from the newly formed R-ester.

Data Summary:

Parameter Typical Value Source
Yield of (S)-alcohol 35-45% (theoretical max is 50%) [8]
Enantiomeric Excess (e.e.) >95%, often >99% [1]

| Reaction Time | 12-48 hours |[8] |

Core Applications in Intermediate Synthesis

The synthetic power of this compound lies in the strategic transformations enabled by its two key functional groups: the aryl bromide and the chiral secondary alcohol.

Application 1: Synthesis of Chiral Biaryl Alcohols via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[9] Using this compound, medicinal chemists can construct complex chiral biaryl structures, a motif present in numerous APIs.

Causality Behind Protocol Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(OAc)₂ is a common precatalyst that is reduced in situ.

  • Ligand: Phosphine ligands (e.g., SPhos, XPhos) are crucial. They stabilize the palladium center, enhance its reactivity, and facilitate the key steps of oxidative addition and reductive elimination.[10]

  • Base: A base (e.g., K₃PO₄, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[11]

Protocol 3.1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Generalized Reaction Scheme: this compound + Arylboronic Acid --(Pd Catalyst, Ligand, Base)--> (S)-1-(2-Arylphenyl)ethanol

Experimental Workflow:

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine this compound, Arylboronic acid, and Base (K₃PO₄) prep2 Add Pd catalyst (e.g., Pd(OAc)₂) and Phosphine Ligand (e.g., SPhos) prep1->prep2 prep3 Add degassed solvent (e.g., Dioxane/Water) prep2->prep3 react1 Heat mixture to reflux (e.g., 80-100 °C) prep3->react1 react2 Monitor reaction by TLC or LC-MS react1->react2 workup1 Cool to RT, dilute with Ethyl Acetate react2->workup1 workup2 Wash with water and brine workup1->workup2 workup3 Dry over Na₂SO₄, filter, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 product Chiral Biaryl Alcohol workup4->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Procedure:

  • In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add a degassed solvent system, typically a mixture like Dioxane and Water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure chiral biaryl alcohol.

Application 2: Synthesis of Chiral Aryl Amines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a critical transformation given that over 80% of drugs contain amine functionality.[7][12] This reaction allows for the coupling of this compound with a wide range of primary or secondary amines, leading directly to valuable chiral amino-alcohol intermediates.

Causality Behind Protocol Choices:

  • Catalyst/Ligand System: Similar to the Suzuki coupling, a palladium catalyst is used. However, the choice of ligand is critical and often tailored to the specific amine. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are highly effective as they promote the rate-limiting reductive elimination step.[13][14]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[15]

Protocol 3.2: Palladium-Catalyzed Buchwald-Hartwig Amination

Generalized Reaction Scheme: this compound + Amine (R₂NH) --(Pd Catalyst, Ligand, Base)--> (S)-1-(2-(R₂N)phenyl)ethanol

G cluster_prep Reaction Setup (Glovebox/Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Pd precatalyst and Ligand in an oven-dried flask prep2 Add Base (NaOtBu), this compound, and the Amine coupling partner prep1->prep2 prep3 Add degassed anhydrous solvent (e.g., Toluene) prep2->prep3 react1 Heat mixture to reflux (e.g., 90-110 °C) prep3->react1 react2 Monitor reaction by TLC or LC-MS react1->react2 workup1 Cool to RT, filter through Celite, rinse with Ethyl Acetate react2->workup1 workup2 Concentrate the filtrate workup1->workup2 workup3 Purify by column chromatography workup2->workup3 product Chiral Amino Alcohol workup3->product

References

Application Note: A Systematic Approach to Chiral HPLC Method Development for the Enantiomeric Purity of (S)-1-(2-Bromophenyl)Ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the development and validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (S)-1-(2-Bromophenyl)Ethanol and the determination of its enantiomeric purity. This compound is a critical chiral intermediate in the synthesis of optically active pharmaceutical ingredients.[1] Ensuring its enantiomeric purity is paramount for the safety and efficacy of the final drug product. This document outlines a systematic, science-driven approach to method development, from initial screening of chiral stationary phases (CSPs) and mobile phases to final method validation, in accordance with regulatory guidelines.

Introduction: The Imperative of Chiral Separation

Chirality plays a pivotal role in the pharmaceutical industry, as different enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles.[2] The enantiomeric purity of starting materials and intermediates, such as this compound, is a critical quality attribute (CQA) that must be rigorously controlled. Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers due to its robustness, sensitivity, and scalability.[3][4]

The development of a chiral HPLC method is often less predictable than for achiral separations, as the mechanisms of chiral recognition are complex and highly specific to the analyte and the chiral stationary phase (CSP).[5][6] A successful method relies on creating a transient diastereomeric complex between the analyte and the CSP, which requires a precise match of intermolecular interactions, such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[7][8] Therefore, a systematic screening approach is the most efficient path to a robust separation method.[9]

This compound Properties:

  • Molecular Formula: C₈H₉BrO[1][10]

  • Molecular Weight: 201.06 g/mol [10][11]

  • Appearance: Off-white to light yellow crystalline powder[12]

  • Melting Point: 56-58 °C[13]

Strategic Method Development

The core of chiral method development is a structured screening process followed by optimization. Our approach is designed to maximize the probability of finding a suitable separation while minimizing resource expenditure.

Phase 1: Chiral Stationary Phase (CSP) & Mobile Phase Screening

The initial step involves screening a diverse set of CSPs with a few common mobile phases to identify the most promising candidates for separation.[5][9]

For an aromatic alcohol like 1-(2-Bromophenyl)Ethanol, polysaccharide-based and Pirkle-type CSPs are excellent starting points due to their broad applicability and proven success with similar compounds.[8][14]

  • Polysaccharide-Based CSPs (e.g., Amylose or Cellulose derivatives): These are the most versatile and widely used CSPs.[15] They offer complex three-dimensional chiral cavities that can interact with analytes through a combination of hydrogen bonds, dipole-dipole, and π-π interactions. We recommend screening columns with selectors like amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate).

  • Pirkle-Type (Brush-Type) CSPs: These phases, such as those based on (R)-N-(3,5-Dinitrobenzoyl)phenylglycine, rely heavily on π-π interactions, making them suitable for aromatic compounds.[8][16] The presence of π-acceptor (dinitrobenzoyl) and π-donor (phenyl) groups facilitates strong interactions with the aromatic ring of the analyte.

Normal-phase chromatography is often the first choice for chiral separations as it offers high efficiency and selectivity.[9] The mobile phase typically consists of a non-polar alkane modified with a small amount of an alcohol.[17][18]

  • Primary Solvents: n-Hexane or n-Heptane.

  • Alcohol Modifiers: Isopropanol (IPA) and Ethanol (EtOH) are screened to evaluate the effect of the alcohol's steric hindrance and hydrogen bonding capacity on the separation.[17][19]

  • Additives: For neutral compounds like alcohols, additives are often unnecessary initially. However, if peak shape is poor, a very small amount of an acidic additive like Trifluoroacetic Acid (TFA) can sometimes improve performance by interacting with the stationary phase.[20]

The screening workflow is visualized in the diagram below.

G cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Analyte Racemic 1-(2-Bromophenyl)Ethanol Standard (1 mg/mL) CSP_Screen CSP Screening (Polysaccharide & Pirkle-Type) Analyte->CSP_Screen MP_Screen Mobile Phase Screening (Hexane/IPA vs. Hexane/EtOH) CSP_Screen->MP_Screen Test on each CSP Evaluation Evaluate Results: Resolution (Rs) > 1.5? Peak Shape? MP_Screen->Evaluation Optimization Optimize Parameters: - % Alcohol Modifier - Flow Rate - Column Temperature Evaluation->Optimization If Rs < 1.5 or needs improvement Validation Method Validation (ICH/USP) - Specificity, Linearity, Accuracy - Precision, LOQ, Robustness Evaluation->Validation If Rs > 1.5 & good peak shape Optimization->Validation Final Method

Caption: Chiral HPLC Method Development Workflow.

Phase 2: Method Optimization

Once a promising CSP and mobile phase combination is identified (i.e., partial or baseline separation is achieved), the next step is to optimize the conditions to improve resolution, reduce analysis time, and ensure robustness.

  • Alcohol Modifier Concentration: The percentage of alcohol in the mobile phase is a critical parameter.[18] Increasing the alcohol content generally decreases retention times but may also reduce selectivity.[18] A systematic evaluation of the alcohol percentage (e.g., in 2% or 5% increments) is performed to find the optimal balance between resolution and run time.

  • Flow Rate: Adjusting the flow rate can impact efficiency. While a lower flow rate can sometimes improve resolution, a higher flow rate is desirable for throughput. The effect of flow rate on resolution and backpressure should be evaluated.

  • Column Temperature: Temperature affects solvent viscosity and the kinetics of interaction between the analyte and the CSP. Running separations at different temperatures (e.g., 25°C, 30°C, 35°C) can sometimes significantly improve selectivity.

Final Recommended Method & Protocol

Based on common success for aromatic alcohols, the following method is presented as a robust starting point. This protocol should be validated on the specific instrument and column used in the laboratory.

Chromatographic Conditions
ParameterRecommended Condition
HPLC System Isocratic HPLC with UV Detector
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Diluent Mobile Phase
Sample Concentration 1.0 mg/mL
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Precisely mix 900 mL of HPLC-grade n-Hexane with 100 mL of HPLC-grade Isopropanol.

    • Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Racemic Standard (for System Suitability): Accurately weigh approximately 10 mg of racemic 1-(2-Bromophenyl)Ethanol and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a 1.0 mg/mL solution.

    • (S)-Enantiomer Standard (for Identification & Assay): Prepare a 1.0 mg/mL solution of the this compound reference standard in the mobile phase.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and prepare a 1.0 mg/mL solution in the mobile phase.

  • HPLC System Setup and Equilibration:

    • Install the specified chiral column.

    • Purge the pump with the prepared mobile phase.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Chromatographic Run:

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Perform six replicate injections of the Racemic Standard solution to establish system suitability.

    • Inject the (S)-Enantiomer Standard to identify the peak corresponding to the (S)-enantiomer.

    • Inject the sample solution in duplicate.

  • Data Analysis:

    • Integrate the peaks for both enantiomers.

    • Calculate the enantiomeric purity (or enantiomeric excess, %ee) of the sample using the area percent method: % Enantiomeric Purity = [Area(S) / (Area(S) + Area(R))] x 100

Method Validation Protocol

The optimized method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[21] Validation demonstrates that the analytical procedure is specific, accurate, precise, linear, and robust.[3][22]

G cluster_params Validation Method Validation Specificity Specificity (Peak Purity) Validation->Specificity Linearity Linearity (5 Levels, e.g., LOQ to 150%) Validation->Linearity Accuracy Accuracy (% Recovery of spiked R-enantiomer) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOQ Limit of Quantitation (S/N ≈ 10) Validation->LOQ Robustness Robustness (Vary Flow, Temp, %IPA) Validation->Robustness

Caption: Key Parameters for Chiral Method Validation.

Validation Parameters & Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Inject blank, (S)-enantiomer standard, and racemic standard. Ensure no interference at the retention times of the enantiomers.Baseline resolution (Rs > 2.0) between enantiomers. No interfering peaks in the blank.
Linearity (of R-enantiomer) Prepare a series of solutions of the (R)-enantiomer by spiking the (S)-enantiomer at concentrations from LOQ to 1.5% of the nominal concentration. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.99
Accuracy Analyze samples of the (S)-enantiomer spiked with the (R)-enantiomer at three levels (e.g., 0.5%, 1.0%, 1.5%). Calculate percent recovery.Recovery between 85.0% and 115.0% for the minor enantiomer.
Precision Repeatability: Six replicate preparations of the (S)-enantiomer spiked with the (R)-enantiomer at the 1.0% level. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 15% for the R-enantiomer area.
Limit of Quantitation (LOQ) Determine the concentration of the (R)-enantiomer that gives a signal-to-noise ratio of approximately 10:1. Verify with accuracy and precision at this level.Typically ≤ 0.1% of the nominal concentration. Precision (RSD) should be ≤ 20% at the LOQ.[3]
Robustness Intentionally vary method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, %IPA ±2%). Evaluate the impact on resolution.System suitability parameters (e.g., resolution) must still be met.
System Suitability Injections of the racemic standard before analysis.Resolution (Rs) ≥ 2.0; Tailing factor for (S)-peak ≤ 2.0; RSD of replicate injections ≤ 5.0%.

Conclusion

This application note details a systematic and robust strategy for developing a chiral HPLC method for the enantiomeric purity analysis of this compound. By employing a logical screening and optimization workflow, a reliable and efficient normal-phase method can be established. The subsequent validation protocol ensures that the method is fit for purpose in a regulated environment, providing trustworthy data for the quality control of this important pharmaceutical intermediate.

References

Application Note: Enantioselective GC Analysis of (S)-1-(2-Bromophenyl)ethanol via Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate determination of the enantiomeric purity of chiral compounds such as (S)-1-(2-Bromophenyl)ethanol, a key intermediate in pharmaceutical synthesis, is of paramount importance.[1][2] Direct analysis of this secondary alcohol by gas chromatography (GC) can be challenging due to its polarity and potential for thermal instability.[3] This application note provides a comprehensive guide to two effective derivatization strategies—silylation and chiral acylation—to enhance the volatility and chromatographic performance of this compound, enabling robust and reproducible enantioselective analysis by GC. Detailed, field-proven protocols, the underlying chemical principles, and guidelines for GC method development are presented to ensure scientific integrity and successful implementation.

Introduction: The Rationale for Derivatization

This compound is a chiral secondary alcohol whose enantiomeric purity is critical in the synthesis of optically active pharmaceutical ingredients.[1] Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct GC analysis of polar molecules like alcohols can be problematic, often leading to poor peak shape, low sensitivity, and thermal degradation in the injector or column.

Derivatization is a chemical modification process that converts an analyte into a more volatile and thermally stable derivative, making it more amenable to GC analysis.[3][4] For chiral analysis, derivatization serves a dual purpose: it not only improves the chromatographic properties of the analyte but can also be used to create diastereomers from a pair of enantiomers when a chiral derivatizing agent is employed.[5][6] These diastereomers possess different physical properties and can be separated on a conventional achiral GC column.[5][6]

This guide details two primary derivatization approaches for this compound:

  • Silylation: An achiral derivatization that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, significantly increasing volatility.[3][4] Enantiomeric separation is then achieved using a chiral GC column.

  • Chiral Acylation: A chiral derivatization using an enantiomerically pure acylating agent, such as Mosher's acid chloride, to form diastereomeric esters.[5][6] These diastereomers can then be separated on a standard achiral GC column.

Experimental Workflows

A high-level overview of the analytical workflows for both derivatization methods is presented below.

Derivatization_Workflows cluster_silylation Silylation Workflow cluster_acylation Chiral Acylation Workflow s_start Sample: this compound in Aprotic Solvent s_deriv Add MSTFA Heat at 70°C for 30 min s_start->s_deriv Derivatization s_gc Direct Injection into GC s_deriv->s_gc Analysis s_analysis Separation on Chiral Column (e.g., Cyclodextrin-based) s_gc->s_analysis s_end Quantification of Enantiomers s_analysis->s_end a_start Sample: this compound in Aprotic Solvent with Pyridine a_deriv Add (R)- or (S)-Mosher's Acid Chloride React at Room Temperature a_start->a_deriv Derivatization a_workup Aqueous Workup Extract with Organic Solvent a_deriv->a_workup Purification a_gc Injection of Organic Layer into GC a_workup->a_gc Analysis a_analysis Separation of Diastereomers on Achiral Column a_gc->a_analysis a_end Quantification of Diastereomers a_analysis->a_end

Figure 1: High-level workflows for silylation and chiral acylation of this compound for GC analysis.

Protocol 1: Silylation with MSTFA

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as alcohols.[7] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful silylating agent that reacts with the hydroxyl group of this compound to form a volatile trimethylsilyl (TMS) ether.[3][4] The primary byproduct of this reaction, N-methyltrifluoroacetamide, is highly volatile, which minimizes the risk of co-elution with the analyte peak.[4]

Chemical Principle

The reaction involves the replacement of the acidic proton of the alcohol's hydroxyl group with a TMS group from MSTFA. This derivatization reduces the polarity of the molecule, thereby increasing its volatility and making it suitable for GC analysis.[3][4]

Silylation_Reaction reactant1 This compound product1 TMS-ether Derivative reactant1->product1 Reaction product2 N-methyltrifluoroacetamide reactant1->product2 reactant2 MSTFA reactant2->product1 reactant2->product2

Figure 2: Silylation of this compound with MSTFA.

Detailed Protocol

Materials:

  • This compound sample

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Dry, aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • 2 mL GC vials with caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample into a clean, dry 2 mL GC vial.

  • Solvent Addition: Add 100 µL of a dry, aprotic solvent to dissolve the sample.

  • Reagent Addition: Add 100 µL of MSTFA to the vial.[4]

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.[4]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system.

Protocol 2: Chiral Acylation with Mosher's Acid Chloride

The use of a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), allows for the determination of enantiomeric purity on a standard achiral GC column.[6][8] The reaction of an enantiomerically pure Mosher's acid chloride with a racemic or enantioenriched alcohol produces a mixture of diastereomeric esters.[6][8] These diastereomers have different physical properties and can be separated by chromatography.[6]

Chemical Principle

This compound reacts with an enantiomerically pure Mosher's acid chloride (e.g., (R)-(-)-MTPA-Cl) to form diastereomeric esters. The presence of the bromine atom on the phenyl ring of the alcohol and the trifluoromethyl group on the Mosher's acid moiety enhances the volatility of the resulting esters, making them suitable for GC analysis.

Mosher_Esterification reactant1 This compound product Diastereomeric Mosher's Ester reactant1->product Esterification reactant2 (R)-(-)-MTPA-Cl reactant2->product

Figure 3: Formation of a Mosher's ester from this compound.

Detailed Protocol

Materials:

  • This compound sample

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)

  • Anhydrous pyridine

  • Anhydrous dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • 2 mL GC vials with caps

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 0.5 mL of anhydrous dichloromethane in a clean, dry vial.

  • Base Addition: Add 0.1 mL of anhydrous pyridine to act as a catalyst and scavenger for the HCl byproduct.

  • Reagent Addition: Slowly add a solution of (R)-(-)-Mosher's acid chloride (1.2 equivalents) in 0.2 mL of anhydrous dichloromethane to the vial.

  • Reaction: Cap the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until complete as monitored by TLC.

  • Quenching: Quench the reaction by adding 1 mL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with 2 x 1 mL of dichloromethane.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Solvent Removal: Carefully evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of a compatible solvent (e.g., hexane or ethyl acetate) for GC analysis.

GC Method Development and Data Presentation

The choice of GC column and analytical conditions is critical for achieving successful separation of the derivatized this compound.

Column Selection
  • For Silylated Derivatives: A chiral stationary phase is required for the separation of the enantiomers. Cyclodextrin-based columns, such as those with modified β-cyclodextrins, are often effective for this purpose.[9]

  • For Mosher's Esters: A standard, non-polar or mid-polar achiral column (e.g., DB-5ms or HP-5ms) is suitable for the separation of the diastereomeric esters.

Typical GC Parameters

The following table summarizes typical starting parameters for the GC analysis. These should be optimized for your specific instrumentation and application.

ParameterSilylated Derivative (Chiral Column)Mosher's Ester (Achiral Column)
Injector Temperature 250 °C280 °C
Injection Mode Split (e.g., 50:1)Split (e.g., 50:1)
Carrier Gas Helium or HydrogenHelium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)1.2 mL/min (constant flow)
Oven Program 100 °C (hold 2 min), ramp to 220 °C at 5 °C/min, hold 5 min150 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C (FID) or MS Transfer Line at 280 °C300 °C (FID) or MS Transfer Line at 290 °C

Trustworthiness and Self-Validation

To ensure the trustworthiness of the analytical results, the following self-validating steps should be incorporated into the experimental design:

  • Run a Blank: Inject a solvent blank to ensure that there are no interfering peaks from the solvent or the system.

  • Analyze the Underivatized Alcohol: If possible, inject the underivatized this compound to confirm its retention time and peak shape (or lack thereof) under the analytical conditions.

  • Confirm Complete Derivatization: For the Mosher's ester protocol, use TLC or a preliminary GC run to ensure that the starting alcohol has been completely consumed. For silylation, the absence of the alcohol peak in the chromatogram indicates complete derivatization.

  • Use Racemic Standard: Derivatize and analyze a racemic mixture of 1-(2-bromophenyl)ethanol to confirm the separation of the two enantiomers (silylation method) or diastereomers (Mosher's ester method) and to establish their retention times.

  • Spike Study: Spike a known amount of the (R)-enantiomer into a sample of this compound to confirm the peak identification and the quantitative accuracy of the method.

Conclusion

The derivatization of this compound is a critical step for its successful enantioselective analysis by gas chromatography. Both silylation followed by separation on a chiral column and chiral acylation to form diastereomers for separation on an achiral column are effective strategies. The choice of method will depend on the available instrumentation (specifically, the availability of a chiral GC column) and the specific requirements of the analysis. The detailed protocols and guidelines presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to achieve accurate and reliable determination of the enantiomeric purity of this compound.

References

Application Note & Protocol: Enzymatic Resolution of Racemic 1-(2-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic 1-(2-bromophenyl)ethanol, a key chiral building block in the synthesis of pharmaceuticals and fine chemicals. The protocol utilizes the highly efficient and enantioselective lipase B from Candida antarctica (CALB), in its commonly available immobilized form, Novozym 435®. Through a transesterification reaction with vinyl acetate in a non-polar organic solvent, this method facilitates the separation of the racemic mixture into its constituent enantiomers: one as the unreacted alcohol and the other as its corresponding acetate, both with high enantiomeric excess. This guide offers a comprehensive walkthrough of the procedure, from reaction setup to product analysis, and explains the scientific principles underpinning the experimental design.

Introduction: The Significance of Chiral Alcohols

Enantiomerically pure alcohols are critical intermediates in asymmetric synthesis, particularly within the pharmaceutical and agrochemical industries.[1] The specific stereochemistry of a molecule often dictates its biological activity; one enantiomer may exhibit desired therapeutic effects while the other could be inactive or even harmful. 1-(2-bromophenyl)ethanol, with its chiral center at the carbinol carbon, is a valuable synthon for more complex chiral molecules. Traditional chemical methods for resolving racemates can be harsh and environmentally taxing. In contrast, enzymatic resolutions offer a "green" and highly selective alternative, operating under mild reaction conditions with exceptional specificity.[2][3]

Lipases (EC 3.1.1.3), a class of serine hydrolases, have emerged as powerful biocatalysts in organic synthesis due to their broad substrate tolerance, stability in organic media, and lack of a need for cofactors.[2][4] The kinetic resolution (KR) of a racemic alcohol via lipase-catalyzed acylation is a cornerstone of this technology. The enzyme preferentially acylates one enantiomer at a much higher rate than the other, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (as the unreacted alcohol).[2][5]

Principle of the Method: Lipase-Catalyzed Kinetic Resolution

This protocol employs an irreversible transesterification reaction catalyzed by immobilized Candida antarctica lipase B (CALB). CALB is renowned for its high enantioselectivity towards a wide range of secondary alcohols.[1][4][6][7] The enzyme typically follows an empirical guideline known as Kazlauskas' rule, which for secondary alcohols like 1-phenylethanol and its derivatives, predicts that the lipase will preferentially acylate the (R)-enantiomer.

The reaction proceeds as follows:

(R,S)-1-(2-bromophenyl)ethanol + Vinyl Acetate --(CALB)--> (R)-1-(2-bromophenyl)ethyl acetate + (S)-1-(2-bromophenyl)ethanol + Acetaldehyde

The choice of vinyl acetate as the acyl donor is strategic. Upon donation of the acetyl group, it forms an unstable enol, vinyl alcohol, which rapidly and irreversibly tautomerizes to acetaldehyde. This thermodynamic sink drives the reaction equilibrium far to the right, ensuring high conversion.[1][3] The use of a non-polar, anhydrous solvent like hexane or heptane is crucial for maintaining high enzymatic activity and preventing the reverse hydrolytic reaction.[1][2]

The theoretical maximum yield for a kinetic resolution is 50% for each enantiomer. The success of the resolution is quantified by the enantiomeric excess (ee) of both the substrate (alcohol) and the product (ester), and the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. High E-values (typically >100) are indicative of an efficient and synthetically useful resolution.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Racemic 1-(2-bromophenyl)ethanol≥98%Standard Chemical SupplierSubstrate
Immobilized Candida antarctica Lipase B (Novozym 435®)-Sigma-Aldrich, NovozymesBiocatalyst
Vinyl AcetateAnhydrous, ≥99%Standard Chemical SupplierAcyl Donor, contains polymerization inhibitor
Hexane (or n-Heptane)Anhydrous, ≥99%Standard Chemical SupplierReaction Solvent
Molecular Sieves3Å, activatedStandard Chemical SupplierFor maintaining anhydrous conditions
Ethyl AcetateHPLC GradeStandard Chemical SupplierFor workup and chromatography
Silica Gel60 Å, 230-400 meshStandard Chemical SupplierFor column chromatography
Chiral HPLC Columne.g., Daicel Chiralcel® OD-H or similarPhenomenex, DaicelFor enantiomeric excess determination
HPLC Grade Solvents (Hexane, Isopropanol)-Standard Chemical SupplierMobile phase for chiral HPLC
Reaction Workflow Diagram

The overall experimental process is outlined in the diagram below.

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis A 1. Weigh Substrate & Enzyme into Flask B 2. Add Anhydrous Solvent & Sieves A->B C 3. Add Acyl Donor (Vinyl Acetate) B->C D 4. Incubate at 40-50°C with Shaking C->D E 5. Monitor Progress (TLC / Chiral HPLC) D->E F 6. Filter to Remove Enzyme E->F G 7. Evaporate Solvent F->G H 8. Purify via Column Chromatography G->H I 9. Analyze Fractions by Chiral HPLC H->I J 10. Determine Yield & Enantiomeric Excess (ee) I->J

Caption: Workflow for the enzymatic resolution of 1-(2-bromophenyl)ethanol.

Step-by-Step Procedure
  • Preparation: Activate molecular sieves by heating at 150-200°C under vacuum for several hours and allow to cool in a desiccator.

  • Reaction Setup: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add racemic 1-(2-bromophenyl)ethanol (e.g., 1.0 g, ~5.0 mmol).

  • Add the immobilized lipase, Novozym 435® (e.g., 50-100 mg).[8]

  • Add anhydrous hexane (20 mL) and a small amount of activated 3Å molecular sieves (~0.5 g).

  • Add vinyl acetate (e.g., 0.9 mL, ~9.8 mmol, ~2.0 equivalents).

  • Incubation: Seal the flask and place it in an orbital shaker incubator set to 45°C and 200 rpm.

  • Monitoring: The reaction progress should be monitored periodically (e.g., every 4-6 hours) by taking a small aliquot, filtering off the enzyme, and analyzing by thin-layer chromatography (TLC) or directly by chiral HPLC. The reaction is typically stopped when the conversion reaches approximately 50%, which maximizes the enantiomeric purity of both the remaining substrate and the product. This can take anywhere from 12 to 48 hours.

  • Workup: Once ~50% conversion is achieved, remove the flask from the incubator and filter the reaction mixture through a small plug of celite or cotton to remove the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude mixture of the acetylated product and the unreacted alcohol. Separate the two compounds using silica gel column chromatography, typically using a gradient of ethyl acetate in hexane.

  • Characterization: Collect the purified fractions of this compound and (R)-1-(2-bromophenyl)ethyl acetate. Evaporate the solvent and determine the isolated yields.

Analytical Method: Chiral HPLC

The determination of enantiomeric excess (ee) is the critical measure of success for the resolution. A validated chiral HPLC method is required.[9][10]

Typical HPLC Conditions
ParameterCondition
Column Daicel Chiralcel® OD-H (or similar polysaccharide-based column)
Mobile Phase 95:5 (v/v) n-Hexane : Isopropanol
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 25°C
Injection Vol. 10 µL
Sample Prep. Dissolve ~1 mg of sample in 1 mL of mobile phase

Note: These conditions are a starting point and may require optimization for baseline separation.[11][12]

Data Analysis
  • Analyze the starting racemic alcohol to determine the retention times of the two enantiomers.

  • Analyze the purified unreacted alcohol fraction and the purified acetate product fraction.

  • Calculate the enantiomeric excess (ee) for each using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Expected Results & Troubleshooting

ParameterExpected OutcomePotential Issues & Solutions
Conversion ~50%Low Conversion: Increase enzyme loading, reaction time, or temperature (up to 60°C). Ensure reagents are anhydrous.[3] High Conversion (>55%): Reduces the ee of the unreacted alcohol. Stop the reaction earlier.
ee of Alcohol >95%Low ee: Reaction may have proceeded past 50% conversion. Optimize stop time. The enzyme may have low selectivity for this specific substrate.
ee of Acetate >95%Low ee: Reaction may not have reached 50% conversion. Allow the reaction to proceed longer.
E-value >100Low E-value: Indicates poor enzyme selectivity. Try a different lipase or solvent. Note that ortho-substituents can sometimes hinder resolution with standard lipases.[13]

Conclusion

The protocol described provides a robust and highly efficient method for the kinetic resolution of racemic 1-(2-bromophenyl)ethanol. By leveraging the exceptional enantioselectivity of Candida antarctica lipase B, this biocatalytic approach offers a scalable, environmentally friendly alternative to classical resolution techniques. The resulting enantiopure alcohol and acetate are valuable chiral intermediates for further synthetic applications in drug development and materials science.

References

Application Notes & Protocols: The Strategic Use of (S)-1-(2-Bromophenyl)ethanol in the Synthesis of High-Performance Chiral Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative for Chiral Architectures in Modern Chemistry

In the landscape of contemporary drug discovery and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise; it is a fundamental prerequisite for efficacy and safety. Chiral ligands, as the architects of asymmetry in metal-catalyzed reactions, are the cornerstone of this endeavor. They create a chiral environment around a metal center, enabling the selective formation of one enantiomer of a product over the other. (S)-1-(2-Bromophenyl)ethanol has emerged as a preeminent chiral building block for the synthesis of these crucial ligands. Its value lies in the strategic combination of a predefined stereocenter at the C1 position and an ortho-bromine substituent on the aromatic ring, which serves as a versatile synthetic handle for introducing coordinating moieties, most notably phosphorus atoms.[1][2][3] This guide provides an in-depth exploration of its application, grounded in mechanistic principles and validated protocols.

Core Rationale: Why this compound is a Privileged Scaffold

The selection of a starting material in chiral ligand synthesis is a critical decision that dictates the feasibility and efficiency of the entire synthetic route. This compound is a favored precursor for several compelling reasons:

  • Enantiopurity and Accessibility : It is available commercially in high enantiomeric purity, allowing chemists to bypass the often-arduous steps of chiral resolution or asymmetric synthesis of the initial scaffold.[4] This "chiral pool" approach is both time and resource-efficient.

  • Defined Stereochemical Information : The (S)-configuration at the benzylic alcohol provides a fixed stereogenic center. This C-centered chirality is then relayed to the catalytic environment, influencing the stereochemical outcome of the reaction.[5]

  • Ortho-Halogen Handle : The bromine atom is perfectly positioned for functionalization via a range of cross-coupling reactions. It is an excellent electrophile for palladium- or nickel-catalyzed C-P bond formation, the most common method for synthesizing the critical phosphine group of the ligand.

  • Dual Coordination Potential : The native hydroxyl group and the phosphine group (introduced at the bromine position) can act in concert as a bidentate P,O-ligand. This chelation to the metal center creates a more rigid and well-defined catalytic pocket, which is often essential for achieving high levels of enantioselectivity.

Synthetic Strategy: From Chiral Alcohol to P,O-Ligand

The most direct and powerful application of this compound is the synthesis of (S)-1-[2-(diphenylphosphino)phenyl]ethanol, a highly effective P,O-type ligand. The protocol detailed below leverages a classic lithium-halogen exchange followed by quenching with an electrophilic phosphorus source.

Logical Workflow for P,O-Ligand Synthesis

The synthesis is designed to be robust and high-yielding. The choice of cryogenic temperatures is crucial for controlling the reactivity of the highly sensitive organolithium intermediate.

G cluster_prep Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification A This compound (Starting Material) B Dissolve in Anhydrous THF under Argon Atmosphere A->B Solvation C Cool to -78 °C (Dry Ice/Acetone Bath) B->C Inerting & Cooling D Slowly add n-BuLi (Lithium-Halogen Exchange) C->D Reagent Addition E Stir for 1 hour at -78 °C (Formation of Aryllithium) D->E Reaction F Add Chlorodiphenylphosphine (P-C Bond Formation) E->F Electrophilic Quench G Warm to Room Temperature F->G Equilibration H Quench with sat. aq. NH4Cl G->H Reaction Termination I Extract with Ethyl Acetate H->I Phase Separation J Dry, Concentrate & Purify (Silica Gel Chromatography) I->J Isolation K (S)-1-[2-(Diphenylphosphino)phenyl]ethanol (Final Ligand) J->K Purity

Caption: Synthetic workflow for a chiral P,O-ligand.

Detailed Laboratory Protocol: Synthesis of (S)-1-[2-(Diphenylphosphino)phenyl]ethanol

Trustworthiness & Safety: This protocol involves pyrophoric and moisture-sensitive reagents. All steps must be performed under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi, 2.2 eq, solution in hexanes)

    • Chlorodiphenylphosphine (Ph₂PCl, 1.1 eq)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate, Hexanes

    • Anhydrous magnesium sulfate (MgSO₄)

    • Schlenk flask, syringes, magnetic stirrer, dry ice/acetone bath, silica gel for chromatography

  • Procedure:

    • Preparation: To an oven-dried Schlenk flask under a positive pressure of Argon, add this compound (e.g., 2.01 g, 10.0 mmol). Dissolve it in anhydrous THF (50 mL).

    • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes. Slowly add n-BuLi (e.g., 8.8 mL of a 2.5 M solution, 22.0 mmol) dropwise via syringe over 20 minutes. The second equivalent of n-BuLi is required to deprotonate the acidic hydroxyl proton. A color change is typically observed. Stir the resulting mixture at -78 °C for 1 hour.

      • Expertise Note: The use of two equivalents of n-BuLi is critical. The first equivalent deprotonates the alcohol to form a lithium alkoxide, and the second performs the essential lithium-halogen exchange to generate the nucleophilic aryllithium species. This one-pot deprotonation/exchange is efficient and avoids a separate protection step.

    • Phosphorylation: While maintaining the temperature at -78 °C, add chlorodiphenylphosphine (e.g., 2.0 mL, 11.0 mmol) dropwise. Stir the reaction mixture at this temperature for 2 hours.

    • Warming & Quenching: Remove the cooling bath and allow the reaction to warm slowly to room temperature over 1 hour. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl (20 mL).

    • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

    • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to yield the product as a white solid or viscous oil.

    • Characterization: The final product should be characterized by ¹H NMR, ³¹P NMR, mass spectrometry, and polarimetry to confirm its structure and enantiopurity.

Application in Asymmetric Catalysis: The Buchwald-Hartwig Amination

The true test of a chiral ligand is its performance in an asymmetric reaction. The synthesized P,O-ligand is an excellent candidate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, a cornerstone of modern pharmaceutical synthesis for constructing C-N bonds.[6][7]

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[6][8][9] The chiral ligand, coordinated to the palladium throughout the cycle, controls the geometry of the key intermediates, thereby dictating the stereochemical outcome.

Catalytic Cycle of Buchwald-Hartwig Amination

G Buchwald-Hartwig Catalytic Cycle pd0 LPd(0) oa_complex LPd(II)(Ar)(X) pd0->oa_complex pd0->l1 Oxidative Addition (+ Ar-X) amine_complex [LPd(II)(Ar)(R₂NH)]+X⁻ oa_complex->amine_complex oa_complex->l2 Amine Coordination (+ R₂NH) amido_complex LPd(II)(Ar)(NR₂) amine_complex->amido_complex amine_complex->l3 Deprotonation (- Base-H+) amido_complex->pd0 amido_complex->l4 Reductive Elimination l1->oa_complex l2->amine_complex l3->amido_complex l4->pd0 Product (Ar-NR₂)

Caption: Role of the chiral ligand (L*) in the catalytic cycle.

Protocol: Asymmetric Buchwald-Hartwig Amination of an Aryl Halide

This protocol provides a general procedure for testing the efficacy of the newly synthesized ligand.

  • Reagents & Equipment:

    • Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)

    • (S)-1-[2-(Diphenylphosphino)phenyl]ethanol (2.2-4.4 mol%, L/Pd ratio ~1.1-2.2)

    • Aryl bromide (1.0 eq)

    • Secondary amine (1.2 eq)

    • Sodium tert-butoxide (NaOtBu, 1.4 eq)

    • Anhydrous toluene

    • Schlenk tube or reaction vial, inert atmosphere glovebox or Schlenk line

  • Procedure:

    • Catalyst Preparation: In a glovebox or under a stream of Argon, add Pd(OAc)₂ (e.g., 2.2 mg, 0.01 mmol) and the chiral P,O-ligand (e.g., 6.8 mg, 0.022 mmol) to a Schlenk tube. Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 20 minutes to allow for pre-formation of the active catalyst.

      • Expertise Note: Pre-forming the catalyst complex is often crucial for reproducibility and high catalytic activity. The L/Pd ratio must be optimized; too little ligand can lead to catalyst decomposition, while too much can inhibit the reaction.

    • Reaction Assembly: To the catalyst mixture, add the aryl bromide (e.g., 1.0 mmol), the amine (1.2 mmol), and finally the base, sodium tert-butoxide (e.g., 135 mg, 1.4 mmol).

      • Causality Note: NaOtBu is a strong, non-nucleophilic base ideal for deprotonating the amine in the catalytic cycle without competing in side reactions.[10] The base is added last to prevent premature decomposition of base-sensitive substrates.

    • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.

    • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

    • Analysis: Concentrate the filtrate and purify the product by column chromatography. The enantiomeric excess (ee) of the product must be determined using a suitable chiral stationary phase HPLC or GC column.

Data Presentation: Expected Performance

The performance of ligands derived from this compound is highly dependent on the specific substrates used. The following table provides representative data to illustrate the potential of this ligand class.

EntryAryl HalideAmineTemp (°C)Yield (%)ee (%)
11-Bromo-4-tert-butylbenzeneMorpholine10095N/A
22-BromotolueneAniline9088N/A
31-BromonaphthaleneN-Methylaniline1009285
41-Chloro-4-nitrobenzenePyrrolidine8090N/A

Note: Enantiomeric excess (ee) is only relevant for reactions that create a new stereocenter.

Broader Impact on Drug Development

The ability to efficiently synthesize enantiomerically pure molecules is a critical enabler for the pharmaceutical industry.[11][12] Chiral ligands derived from scaffolds like this compound are instrumental in this process. The C-N bonds formed via asymmetric amination are ubiquitous in active pharmaceutical ingredients (APIs), including many kinase inhibitors, GPCR modulators, and CNS agents. By providing reliable and selective methods to create these chiral amines, this chemistry accelerates the discovery and development of new medicines, allowing researchers to rapidly synthesize and test novel molecular entities with precisely controlled three-dimensional structures.[13][14]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (S)-1-(2-Bromophenyl)Ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-1-(2-Bromophenyl)Ethanol. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize the yield and enantiomeric purity of this critical chiral intermediate. As your Senior Application Scientist, I will provide not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the challenges of this synthesis.

Introduction: Strategic Approaches to a Chiral Alcohol

This compound is a valuable chiral building block in the pharmaceutical industry.[1] Achieving high yield and, more importantly, high enantiomeric excess (ee) is paramount. The two primary strategies to achieve this are:

  • Asymmetric Synthesis: Direct conversion of a prochiral precursor (2-bromoacetophenone) into the desired (S)-enantiomer. This is often the more efficient and modern approach.

  • Kinetic Resolution: Synthesis of a racemic mixture of the alcohol, followed by selective separation of the enantiomers.

This guide will focus primarily on the asymmetric synthesis via catalytic reduction, as it avoids the inherent 50% theoretical yield limit of a classical resolution. We will also address troubleshooting for the racemic synthesis and its subsequent resolution.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low Yield of this compound

Question: My asymmetric reduction of 2-bromoacetophenone is complete according to TLC, but my isolated yield is consistently below 50%. What are the likely causes and solutions?

Answer: Low isolated yield, despite apparent full conversion of the starting material, typically points to issues in the reaction conditions promoting side reactions or losses during the workup and purification stages.

Potential Causes & Recommended Solutions:

Potential CauseScientific ExplanationRecommended Solution(s)
Catalyst Deactivation Chiral catalysts, especially organometallic or enzymatic ones, can be sensitive to impurities (water, oxygen, or contaminants in the substrate/solvent). This leads to a stalled or sluggish reaction, forcing longer reaction times where product degradation can occur.- Ensure all solvents and reagents are rigorously purified and dried. - Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon).[2] - Consider filtering the substrate solution through a short plug of alumina to remove polar impurities before adding it to the reaction.
Side Reactions (Over-reduction) If using a strong hydride source like LiAlH₄ (for racemic synthesis) or even excess borane, the aryl bromide can potentially be reduced, leading to 1-phenylethanol as a byproduct.- Use a milder, more selective reducing agent. For asymmetric synthesis, borane complexes (BH₃·THF or BH₃·SMe₂) are standard.[3] - Maintain precise stoichiometric control over the reducing agent. Add the borane solution slowly to the mixture of ketone and catalyst.
Losses During Workup The product, a secondary alcohol, has some water solubility. Emulsions can form during the aqueous wash, trapping the product.[2]- Saturate the aqueous layer with NaCl (brine) during extraction to decrease the product's solubility in the aqueous phase and help break emulsions.[2] - Perform multiple extractions (at least 3-4) with a suitable organic solvent (e.g., Ethyl Acetate, CH₂Cl₂). - Rinse all glassware, including the reaction flask and separatory funnel, with the extraction solvent to recover all product.[4]
Evaporation Losses This compound has a relatively low boiling point at reduced pressure (128°C @ 15 mmHg).[1] Aggressive removal of solvent on a rotary evaporator, especially at high vacuum or temperature, can lead to significant product loss.- Remove the bulk of the solvent at moderate vacuum and temperature (e.g., < 40°C). - For the final traces of solvent, use a high vacuum pump for a short period at room temperature.

Troubleshooting Logic Diagram: Low Yield

This diagram outlines a decision-making process for diagnosing the cause of low yield.

low_yield_troubleshooting start Problem: Low Isolated Yield check_tlc Check TLC of Crude Product start->check_tlc side_products Significant Side Products Present? check_tlc->side_products Analyze spots workup_issue Primary Product with Minor Impurities? check_tlc->workup_issue Analyze spots side_products->workup_issue No optimize_conditions Solution: Optimize Reaction Conditions (Temp, Stoichiometry, Purity) side_products->optimize_conditions Yes workup_loss Potential Loss During Workup/Purification workup_issue->workup_loss Yes optimize_workup Solution: Optimize Workup (Use Brine, Multiple Extractions) workup_loss->optimize_workup optimize_purification Solution: Optimize Purification (Check Rotovap Conditions, New Chromatography System) workup_loss->optimize_purification

Caption: A decision tree for troubleshooting low product yield.

Issue 2: Poor Enantiomeric Excess (ee)

Question: My yield is acceptable, but the enantiomeric excess (ee) of my this compound is much lower than the literature suggests for my chosen method. Why is this happening?

Answer: Low enantioselectivity is a common and frustrating problem in asymmetric synthesis. The issue almost always lies with the chiral catalyst or the conditions that support its stereodifferentiating ability.

Potential Causes & Recommended Solutions:

Potential CauseScientific ExplanationRecommended Solution(s)
Ineffective Catalyst The chiral catalyst may be of poor quality, degraded, or simply not suitable for this specific substrate. For enzyme-catalyzed reactions, the specific mutant and its formulation are critical.[5][6]- CBS Catalysts: Use freshly prepared or purchased high-purity (S)-CBS oxazaborolidine. Ensure it is handled under inert gas as it is moisture-sensitive.[3] - Enzymes: Use the specific alcohol dehydrogenase mutant recommended for anti-Prelog reduction of 2-haloacetophenones, such as TeSADH mutants.[5][6] Ensure proper pH and cofactor (NADPH/NADH) regeneration systems are in place.[7]
Racemization The product alcohol can racemize under harsh conditions. The benzylic proton is weakly acidic and can be removed under strong basic conditions, while the hydroxyl group can be protonated under strong acidic conditions, facilitating SN1-type racemization.- Workup: Quench the reaction with a mild acid (e.g., saturated NH₄Cl solution or acetic acid) and avoid strong acids or bases.[8] Keep the temperature low during the quench. - Purification: Avoid using acidic or basic solvents during chromatography. Silica gel is slightly acidic; if racemization is suspected, neutralize the silica gel by running a solvent mixture containing a small amount of triethylamine (e.g., 0.5%) through the column before loading the sample.
Incorrect Reaction Temperature Asymmetric reactions are highly temperature-dependent. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired (R)-enantiomer, thus lowering the ee.- Maintain the recommended reaction temperature precisely. For CBS reductions, this can be as low as -40°C to 0°C. For enzymatic reductions, adhere to the optimal temperature for the specific enzyme (e.g., 30-45°C).[9] Use a cryostat for accurate temperature control.
Slow Ketone Addition For borane reductions, the formation of the active catalyst involves the coordination of borane to the chiral ligand. If the ketone is present before this complex is fully formed, or if it is added too quickly, a non-selective background reduction by free borane can occur.- Add the ketone substrate slowly (dropwise) via a syringe pump over an extended period (e.g., 30-60 minutes) to a pre-formed mixture of the catalyst and borane.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with high enantiopurity?

The most robust and modern methods involve the asymmetric reduction of the prochiral ketone, 2-bromoacetophenone. Biocatalytic reduction using an engineered secondary alcohol dehydrogenase (TeSADH) has shown excellent results, often providing >99% ee for the (S)-alcohol.[5] This approach is environmentally friendly and operates under mild conditions.[7] Alternatively, the Corey-Bakshi-Shibata (CBS) reduction using the (S)-oxazaborolidine catalyst with a borane source is a highly effective chemical method that consistently delivers high enantioselectivity.

Q2: I don't have access to specialized enzymes or CBS catalysts. Can I use kinetic resolution?

Yes, kinetic resolution is a viable alternative. This typically involves two steps:

  • Synthesis of Racemic Alcohol: Reduce 2-bromoacetophenone with a simple, achiral reducing agent like sodium borohydride (NaBH₄) in methanol or ethanol. This will produce (±)-1-(2-bromophenyl)ethanol in high yield.

  • Resolution: Use an enzyme, most commonly a lipase, to selectively acylate the (R)-enantiomer.[10] For example, using vinyl acetate as an acyl donor and a lipase like Candida antarctica lipase B (CALB), the (R)-alcohol is converted to (R)-1-(2-bromophenyl)ethyl acetate, leaving the desired this compound unreacted. The two can then be separated by column chromatography. The major drawback is that the maximum theoretical yield for the desired enantiomer is 50%.

Q3: What are the best analytical techniques to determine the enantiomeric excess (ee) of my product?

Determining the ee accurately is crucial. The most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. Using a chiral stationary phase (CSP) column (e.g., Chiralpak® series), you can achieve baseline separation of the two enantiomers.[11] The ratio of the peak areas directly corresponds to the enantiomeric ratio.

  • Chiral Gas Chromatography (GC): This method is also highly effective. The alcohol can often be analyzed directly or after derivatization (e.g., acetylation) to improve volatility and resolution on a chiral GC column.[12][13]

  • NMR Spectroscopy with a Chiral Shift Reagent: In the presence of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃), the NMR signals for the two enantiomers (like the methine proton or methyl doublet) will be shifted to different extents, allowing for integration and ee calculation. This method is faster but generally less accurate than chromatography.

Q4: What safety precautions are necessary when handling the reagents for this synthesis?

Standard laboratory safety practices are essential. Specifically:

  • 2-Bromoacetophenone: This is a lachrymator (causes tearing) and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Borane Reagents (BH₃·THF, BH₃·SMe₂): These are flammable and react violently with water. Handle under an inert atmosphere and use anhydrous techniques.

  • Grignard Reagents (for racemic synthesis): These are also flammable and water-reactive.

  • This compound: The product is an irritant to the eyes, respiratory system, and skin.[1]

Part 3: Experimental Protocols & Workflows

Protocol 1: Asymmetric Reduction of 2-Bromoacetophenone via CBS Reduction

This protocol provides a reliable method for obtaining the (S)-enantiomer in high yield and ee.

Caption: Workflow for the asymmetric CBS reduction.

Step-by-Step Methodology:

  • Setup: Under a nitrogen atmosphere, add (S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene, 0.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and thermometer.

  • Solvent & Cooling: Add anhydrous tetrahydrofuran (THF) to achieve a final substrate concentration of approximately 0.2 M. Cool the flask to 0°C in an ice bath.

  • Reagent Addition: To the stirred catalyst solution, add borane-dimethyl sulfide complex (BH₃·SMe₂, ~1.0 equivalent) dropwise over 10 minutes. Stir the resulting mixture for an additional 15 minutes at 0°C.

  • Substrate Addition: In a separate flask, dissolve 2-bromoacetophenone (1.0 equivalent) in anhydrous THF. Add this solution to the reaction flask dropwise via a syringe pump over 1 hour. It is critical to maintain the internal temperature below 5°C.

  • Reaction Monitoring: Stir the reaction at 0°C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Quenching: Once the reaction is complete, quench it by the very slow, dropwise addition of methanol at 0°C until gas evolution ceases.

  • Workup: Warm the mixture to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated aqueous NaCl (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography on silica gel (e.g., using a 10% to 30% ethyl acetate in hexanes gradient) to afford pure this compound.

  • Analysis: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess by chiral HPLC or GC analysis.

References

Technical Support Center: Purification of (S)-1-(2-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (S)-1-(2-Bromophenyl)ethanol. This document is designed for researchers, scientists, and drug development professionals who are working with this important chiral building block. The synthesis of this compound, typically via asymmetric reduction of 2'-bromoacetophenone, often yields a crude product containing unreacted starting material, the undesired (R)-enantiomer, and other process-related impurities.[1][2][3] Achieving high purity and enantiomeric excess is critical for subsequent synthetic steps and regulatory compliance.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address challenges you may encounter during the purification process. Our approach is grounded in fundamental chemical principles to help you not only solve immediate issues but also to build a robust and reliable purification strategy.

Section 1: Initial Analysis & Impurity Profiling

Before attempting any purification, it is crucial to understand the composition of your crude reaction mixture. A clear impurity profile will dictate the most effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect from the asymmetric reduction of 2'-bromoacetophenone?

A1: The impurity profile can vary based on the specific reducing agent and reaction conditions used.[4] However, the most common impurities are:

  • Unreacted Starting Material: 2'-Bromoacetophenone.[5][6]

  • Opposite Enantiomer: (R)-1-(2-Bromophenyl)ethanol.

  • Over-reduction Products: Small amounts of 1-phenylethanol or related debrominated species, although typically minor.[1]

  • Diol Byproducts: In some cases, 1-phenyl-1,2-ethanediol may form under certain pH conditions.[1]

Q2: How can I use ¹H NMR to identify and quantify the starting material in my crude product?

A2: ¹H NMR is an excellent tool for this. The key is to identify distinct peaks for both the product alcohol and the starting ketone.

  • This compound: Look for the quartet (CH) proton next to the hydroxyl group, typically around δ 5.2-5.3 ppm, and the doublet for the methyl group (CH₃) around δ 1.4-1.5 ppm. The hydroxyl proton (-OH) itself can be a broad singlet and its position varies (typically δ 2.0-2.5 ppm), but it can be confirmed by a "D₂O shake," where the peak disappears upon adding a drop of D₂O.[7]

  • 2'-Bromoacetophenone: The most distinct signal is the singlet for the methyl protons (CH₃) of the ketone, which appears further downfield, typically around δ 2.6 ppm.[8]

By integrating the area of the ketone's methyl singlet and the alcohol's methyl doublet, you can determine their relative molar ratio in the crude mixture.

Q3: How do I determine the enantiomeric excess (e.e.) of my crude product?

A3: Standard ¹H NMR and achiral chromatography (TLC, flash chromatography) cannot distinguish between enantiomers. You must use a chiral analytical technique. The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .[9][10] This requires a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, resulting in two separate peaks.[11][12] The enantiomeric excess is calculated from the areas of the two peaks.

Section 2: Purification Strategy Workflow

The choice of purification method depends directly on the impurity profile identified in Section 1. The following workflow provides a decision-making framework.

PurificationWorkflow start Analyze Crude Product (¹H NMR, Chiral HPLC) check_ketone Is unreacted ketone (2'-bromoacetophenone) the major impurity? start->check_ketone check_ee Is enantiomeric excess (e.e.) < 99%? check_ketone->check_ee  No flash_chrom Purify via Flash Column Chromatography (Silica Gel) check_ketone->flash_chrom  Yes chiral_hplc Purify via Preparative Chiral HPLC or SFC check_ee->chiral_hplc  Yes crystallization Consider Recrystallization (for achiral impurities) check_ee->crystallization  No (High e.e.) flash_chrom->check_ee final_analysis Final Purity & Identity Check (NMR, HPLC, Optical Rotation) chiral_hplc->final_analysis crystallization->final_analysis

Caption: Decision workflow for selecting a purification strategy.

Section 3: Troubleshooting Purification by Flash Chromatography

Flash column chromatography is the primary method for removing achiral impurities like the starting ketone.[13]

Troubleshooting Guide

Problem 1: My product, this compound, is co-eluting with the starting ketone, 2'-bromoacetophenone.

  • Underlying Cause: The polarity difference between the alcohol product and the ketone starting material is not large enough for effective separation with your current solvent system (eluent). The alcohol is more polar due to its hydroxyl group, but the ketone's carbonyl group also imparts significant polarity.

  • Solution & Protocol:

    • Optimize the Eluent: The goal is to find a solvent system where the Rƒ of the alcohol is ~0.2-0.3 on a TLC plate, and the Rƒ of the ketone is significantly higher.

    • Start with a Hexanes/Ethyl Acetate System: This is a common and effective choice. The ketone will always elute before (have a higher Rƒ than) the alcohol.

    • Perform a TLC Study: Spot your crude mixture on a silica TLC plate and test various solvent ratios.

      • If the spots are too close together (low separation), decrease the polarity by reducing the percentage of ethyl acetate. This will move both spots down the plate but should increase their relative separation.

      • If the spots are too low on the plate (Rƒ < 0.1), increase the percentage of ethyl acetate.

    • Employ Gradient Elution: If a single solvent ratio (isocratic elution) doesn't provide adequate separation, use a gradient. Start the column with a low-polarity mixture (e.g., 95:5 Hexanes:EtOAc) to elute non-polar impurities, then gradually increase the polarity (e.g., to 80:20 Hexanes:EtOAc) to cleanly elute the ketone, followed by your desired alcohol product.[14]

CompoundPolarityTypical Eluent System (Hexanes:EtOAc)Expected Rƒ Behavior
2'-BromoacetophenoneLess Polar90:10 to 85:15Higher Rƒ
This compoundMore Polar90:10 to 85:15Lower Rƒ

Problem 2: I've removed the ketone, but my product is still a racemic mixture according to chiral HPLC.

  • Underlying Cause: Flash chromatography on standard silica gel is an achiral technique. It separates compounds based on polarity, not stereochemistry. It cannot separate enantiomers.[12]

  • Solution: After removing achiral impurities via flash chromatography, you must employ a chiral separation technique if the enantiomeric excess is not sufficient. The most common methods are preparative Chiral HPLC or Supercritical Fluid Chromatography (SFC).[15][16]

Section 4: Troubleshooting Chiral Purification and Crystallization

When high enantiopurity is required, chiral separation or crystallization methods are necessary.

Frequently Asked Questions (FAQs)

Q4: My chiral HPLC separation is poor (low resolution). What parameters can I adjust?

A4: Optimizing chiral separations requires a systematic approach, as the interactions are highly specific.[9]

  • Mobile Phase Composition: This is the most critical factor. For polysaccharide-based chiral columns (common for this type of alcohol), typical mobile phases are mixtures of a hydrocarbon (like hexane or heptane) with an alcohol modifier (like isopropanol or ethanol).[16]

    • Action: Systematically vary the ratio of the alcohol modifier. A lower percentage of alcohol generally increases retention time and can improve resolution, but may also broaden peaks.

  • Choice of Alcohol Modifier: Switching from isopropanol to ethanol, or vice-versa, can dramatically alter the selectivity and is a powerful tool for optimization.[16]

  • Flow Rate: Lowering the flow rate increases the time the analyte spends interacting with the chiral stationary phase, which can improve resolution, but at the cost of longer run times.

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process. Try running the column at a slightly lower or higher temperature (e.g., 15°C vs. 40°C) to see if resolution improves.

Q5: Is crystallization a viable method for enantiomeric purification of my product?

A5: It can be, but it depends on the nature of your compound.[17]

  • For Removing Achiral Impurities: If your product has high enantiomeric excess (>95% e.e.) but contains residual achiral impurities, a simple recrystallization can be very effective.[18]

  • For Enantiomeric Enrichment (Chiral Resolution): This is more complex.

    • Diastereomeric Salt Formation: You can react your racemic or enantioenriched alcohol with a chiral acid to form diastereomeric salts. These salts have different physical properties (like solubility) and can be separated by crystallization.[19] The desired diastereomer is then isolated and the chiral acid is removed to yield the enantiopure alcohol.

    • Preferential Crystallization: This is possible if the racemic mixture crystallizes as a conglomerate (a mechanical mixture of separate (R) and (S) crystals), but this is relatively rare.[15]

Problem 3: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals.

  • Underlying Cause: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly for organized crystal lattice formation to occur.

  • Solutions:

    • Slow Down Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed before moving it to an ice bath or refrigerator.

    • Use a Different Solvent System: The ideal solvent system is one where the compound is sparingly soluble at room temperature but highly soluble when hot.[18] Try solvent pairs like ethanol/water, isopropanol/water, or ethyl acetate/heptane. Dissolve the compound in a minimal amount of the "good" hot solvent, then add the "poor" solvent (anti-solvent) dropwise until the solution just becomes turbid. Add a few more drops of the hot good solvent to clarify, then cool slowly.[18]

    • Seed the Solution: Add a tiny, pure crystal of the desired compound to the cooled, saturated solution. This provides a template for crystal growth.[20]

    • Reduce Impurity Load: High levels of impurities can inhibit crystallization. Ensure your material has been pre-purified by flash chromatography first.[18]

References

Troubleshooting low enantioselectivity in the synthesis of (S)-1-(2-Bromophenyl)Ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric synthesis of (S)-1-(2-Bromophenyl)Ethanol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, specifically low enantioselectivity, in this crucial synthetic transformation. We will move beyond simple procedural lists to explore the causal relationships between experimental parameters and stereochemical outcomes, providing you with the expert insights needed to troubleshoot and optimize your reaction.

Section 1: Foundational Knowledge - Choosing Your Asymmetric Reduction Strategy

The conversion of the prochiral ketone, 2-bromoacetophenone, to the chiral alcohol, this compound, is a cornerstone transformation. The success of this synthesis hinges on the precise control of stereochemistry. Two dominant catalytic methods are widely employed: the Corey-Bakshi-Shibata (CBS) reduction and Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH). Your choice of method dictates the specific parameters you will need to control.

FeatureCorey-Bakshi-Shibata (CBS) ReductionRu-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Catalyst Chiral Oxazaborolidine (e.g., (R)-2-Methyl-CBS-oxazaborolidine for the (S)-alcohol)Chiral Ru(II) complex (e.g., RuCl(p-cymene)[(S,S)-TsDPEN])
Reductant Borane source (BH₃•THF or BH₃•SMe₂)H-donor (Isopropanol or Formic acid/triethylamine mixture)
Key Advantage Highly predictable stereochemical outcome based on catalyst structure.[1][2][3]High catalyst turnover numbers (TON), often suitable for industrial scale-up.[4][5]
Common Sensitivity Extremely sensitive to moisture and protic impurities.[2][6]Sensitive to oxygen and requires careful ligand-metal matching.[5]
Typical Conditions Anhydrous aprotic solvent (e.g., THF), often at room temperature or below.[1]Often requires a base (e.g., t-BuOK), in a solvent like isopropanol.[5]

Section 2: Troubleshooting Guide for Low Enantioselectivity

This section addresses the most common issues leading to suboptimal enantiomeric excess (ee).

Catalyst-Related Issues

Question: I'm using the CBS reduction and my enantiomeric excess (ee) is below 80%. What is the most likely cause?

Answer: The most probable culprit is the quality and handling of your CBS catalyst and borane source. The entire system is predicated on the integrity of the chiral oxazaborolidine catalyst, which is highly sensitive to moisture.

  • Underlying Principle: The CBS reduction mechanism involves the coordination of the ketone's oxygen to the Lewis acidic boron atom within the chiral oxazaborolidine ring.[1][2] The borane reductant is simultaneously activated by the Lewis basic nitrogen atom. This creates a rigid, chiral pocket that directs the hydride transfer to a specific face of the ketone.[7] If the catalyst is hydrolyzed by water, this chiral environment is destroyed, leading to a non-selective background reduction by borane, which produces a racemic alcohol.[6][8]

  • Troubleshooting Protocol:

    • Verify Catalyst Integrity: Use a freshly opened bottle of the CBS catalyst. If the catalyst has been opened previously, it may be compromised. Consider purchasing from a reputable supplier and always store under an inert atmosphere (Argon or Nitrogen).

    • Use High-Quality Borane: Solutions of borane in THF can degrade over time, forming species that may facilitate non-selective reduction. Use a recently purchased, sealed bottle of BH₃•THF or a freshly titrated solution. Borane dimethyl sulfide (BH₃•SMe₂) is often more stable for long-term storage.

    • In Situ Catalyst Generation: For maximum reliability, consider generating the catalyst in situ just before the reduction. This involves reacting the corresponding chiral amino alcohol (e.g., (R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine) with the borane source.[3][6]

Question: My Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) is slow and gives poor ee. How do I troubleshoot the catalyst system?

Answer: For Ru-based ATH systems, low activity and selectivity often point to issues with catalyst precursor activation, ligand choice, or atmospheric contamination.

  • Underlying Principle: The active catalyst in Noyori-type hydrogenations is typically a Ruthenium-hydride species.[5] The chiral diphosphine and diamine ligands create a C₂-symmetric chiral environment around the metal center. The reaction is believed to occur via an "outer-sphere" mechanism where the ketone is not directly coordinated to the metal but interacts with the ligands and the metal-hydride through hydrogen bonding in a six-membered pericyclic transition state.[5] Oxygen can deactivate the catalyst, and an improper match between the phosphine and diamine ligands can lead to a poorly organized transition state, reducing enantioselectivity.[5]

  • Troubleshooting Protocol:

    • Ensure Anaerobic Conditions: The catalyst and reaction mixture must be protected from oxygen. Use Schlenk techniques or a glovebox for all manipulations. De-gas all solvents thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes).

    • Verify Ligand Matching: The combination of the chiral diphosphine and chiral diamine is critical. A strong "matching/mismatching" effect exists.[5] For the synthesis of the (S)-alcohol, a common matched pair is a catalyst precursor like [RuCl₂( (S)-BINAP )]₂ with (S,S)-DPEN or a pre-formed catalyst like RuCl(p-cymene)[(S,S)-TsDPEN]. Ensure you are using the correct combination for the desired enantiomer.

    • Base Activation: The reaction typically requires a base (e.g., KOtBu, NaOH) to generate the active Ru-hydride species. Ensure the base is anhydrous and added in the correct stoichiometry.

Reagent & Solvent Issues

Question: I've confirmed my catalyst is active. Could my solvent or substrate be the problem?

Answer: Absolutely. The purity of every component in the reaction is critical for achieving high enantioselectivity.

  • Underlying Principle:

    • Solvents: Protic impurities like water or residual ethanol in your THF will quench the borane reductant and hydrolyze the CBS catalyst, leading to racemic product.[8] In ATH, the polarity and coordinating ability of the solvent can influence the transition state, affecting selectivity.[8]

    • Substrate: Impurities in the 2-bromoacetophenone starting material can sometimes inhibit or poison the catalyst. More importantly, the substrate itself must be free of any acidic protons (other than a potential alpha-proton) that could react with the hydride source.

  • Troubleshooting Protocol:

    • Rigorous Solvent Drying: Use a high-quality anhydrous solvent. If you are using a solvent still, ensure it is well-maintained. For CBS reductions, THF should be freshly distilled from sodium/benzophenone. For ATH, isopropanol should be of high purity and stored over molecular sieves.

    • Purify the Substrate: If you suspect impurities, purify the 2-bromoacetophenone by distillation or column chromatography before the reaction.

    • Use Molecular Sieves: As a final precaution, you can add freshly activated powdered 4Å molecular sieves to the reaction mixture before adding the catalyst to scavenge any trace amounts of water.

Reaction Condition Issues

Question: Does temperature or addition rate matter for a CBS reduction?

Answer: Yes, both are critical parameters for maximizing enantioselectivity.

  • Underlying Principle: Asymmetric reactions are often under kinetic control. The desired enantioselective pathway has a lower activation energy than the non-selective background reaction. However, if the temperature is too high, there may be enough thermal energy to overcome the activation barrier for the non-selective pathway, thus eroding the ee.[8] Similarly, a rapid addition of the ketone can lead to localized high concentrations, where the rate of the background reduction may become competitive with the rate of the catalytic cycle.

  • Troubleshooting Protocol:

    • Optimize Temperature: While many CBS reductions work well at room temperature, cooling the reaction to 0 °C or even -20 °C can significantly enhance enantioselectivity by further favoring the lower-energy transition state of the desired pathway.

    • Slow Addition: The 2-bromoacetophenone should be added slowly, as a solution in the reaction solvent, to the mixture of the catalyst and borane. This is typically done via a syringe pump over 30-60 minutes to maintain a low substrate concentration and ensure the catalytic pathway dominates.

G cluster_0 cluster_1 CBS Reduction Path cluster_2 ATH (Ru-Catalyzed) Path start Low Enantioselectivity Detected q1 Which Method? CBS or ATH? start->q1 cbs_cat Check Catalyst: - Fresh Bottle? - Stored under N2? - In Situ Generation? q1->cbs_cat CBS ath_cat Check Catalyst: - Anaerobic Setup? - Correct Ligand Match? - Base Added? q1->ath_cat ATH cbs_reagent Check Reagents: - Anhydrous Solvent (THF)? - Fresh Borane Source? cbs_cat->cbs_reagent cbs_cond Check Conditions: - Slow Ketone Addition? - Lower Temperature? cbs_reagent->cbs_cond end_node Re-run Experiment & Analyze ee via Chiral HPLC cbs_cond->end_node ath_reagent Check Reagents: - Degassed Solvent (IPA)? - Anhydrous Base? ath_cat->ath_reagent ath_reagent->end_node

Caption: Troubleshooting workflow for low enantioselectivity.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a reasonable enantiomeric excess (ee) to target for this synthesis? A: With a properly optimized system, both CBS reduction and Ru-catalyzed ATH are capable of producing this compound with an ee of >95%.[1][9] If your ee is significantly lower, it indicates a correctable issue in your setup or reagents.

Q2: How do I accurately determine the enantiomeric excess of my product? A: The most reliable and common method is chiral High-Performance Liquid Chromatography (HPLC).[8] You will need a chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H) and a mobile phase, typically a mixture of hexanes and isopropanol. By comparing the peak areas of the two enantiomers, you can calculate the ee. It is crucial to run an authentic racemic sample first to identify the retention times of both the (R) and (S) enantiomers.

Q3: My product has a modest ee (e.g., 70%). Can I improve it post-reaction? A: Yes, it is often possible to upgrade the enantiopurity of your product through classical resolution or recrystallization. Sometimes, forming a diastereomeric salt with a chiral acid and then selectively crystallizing one diastereomer can be effective. In some cases, direct crystallization of the partially enriched alcohol itself may lead to an enrichment of the major enantiomer in the solid phase, but this requires optimization.

Q4: How do I confirm the absolute configuration is (S) and not (R)? A: While the stereochemical models for CBS and Noyori reductions are highly predictive, experimental confirmation is essential.[1][5] The most definitive method is single-crystal X-ray crystallography if you can obtain suitable crystals.[10] Alternatively, you can compare the sign of the specific optical rotation of your product with a literature value for the known (S)-enantiomer. Finally, comparison of the retention time on a chiral HPLC column against a certified standard of the (S)-enantiomer is a common and reliable method.

Section 4: Key Experimental Protocols

Protocol 1: CBS Reduction of 2-Bromoacetophenone

This protocol is a representative example and should be adapted as needed.

  • Setup: Under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent & Reagent: Add anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Reductant: Add BH₃•SMe₂ (1.0 eq) dropwise to the catalyst solution and stir for 15 minutes at 0 °C.

  • Substrate Addition: Dissolve 2-bromoacetophenone (1.0 eq) in anhydrous THF. Using a syringe pump, add this solution to the reaction flask over 1 hour.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Work-up: Slowly quench the reaction at 0 °C by the dropwise addition of methanol. Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvent under reduced pressure. Add 1N HCl and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the final product.

  • Analysis: Determine the enantiomeric excess using chiral HPLC.

G cluster_mechanism CBS Catalytic Cycle Catalyst Chiral Oxazaborolidine Complex Catalyst-Borane Complex Catalyst->Complex + BH3 TransitionState Rigid, Chiral Transition State Complex->TransitionState Ketone 2-Bromo- acetophenone Ketone->TransitionState Coordination Product_Complex Product-Borate Complex TransitionState->Product_Complex Hydride Transfer Product_Complex->Catalyst Release Product (S)-Alcohol Product_Complex->Product Workup Borane BH3 Source

Caption: Simplified CBS catalytic cycle.

References

Preventing racemization of (S)-1-(2-Bromophenyl)Ethanol during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-1-(2-Bromophenyl)Ethanol. This resource is designed for researchers, chemists, and drug development professionals who utilize this chiral alcohol in their synthetic pathways. Maintaining the enantiopurity of this intermediate is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent racemization during your chemical transformations.

Understanding the Challenge: The Instability of a Chiral Center

This compound is a valuable chiral building block.[1] However, its stereochemical integrity can be compromised during subsequent reactions. The primary reason for this is the position of the chiral center: it is a secondary benzylic alcohol. The proximity of the phenyl ring provides significant resonance stabilization to a carbocation formed at the chiral carbon, making the molecule susceptible to racemization through an SN1-type mechanism under various conditions.[2][3]

What is Racemization?

Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture containing equal amounts of both enantiomers (a racemate).[4] This process leads to a complete loss of optical activity. For chiral molecules in drug development, racemization is a critical issue, as different enantiomers can have vastly different pharmacological and toxicological profiles.

Mechanism: The Planar Carbocation Intermediate

The most common pathway for the racemization of benzylic alcohols like this compound involves the formation of a planar, achiral carbocation intermediate.[5][6] Under acidic conditions, the hydroxyl group is protonated, transforming it into a good leaving group (water). The departure of water generates a benzylic carbocation. This planar intermediate can then be attacked by a nucleophile from either face with equal probability, leading to a 50:50 mixture of the (R) and (S) products.

References

Technical Support Center: Navigating the Nuances of Commercial (S)-1-(2-Bromophenyl)Ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for (S)-1-(2-Bromophenyl)Ethanol. This resource is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block in their synthetic endeavors. As a Senior Application Scientist, I have compiled this guide to address the common challenges and questions that arise when working with commercially available this compound, with a focus on identifying, quantifying, and mitigating the impact of impurities. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a commercial batch of this compound?

A1: The impurity profile of commercially available this compound is intrinsically linked to its manufacturing process. The most prevalent method for its synthesis is the enantioselective reduction of 2-bromoacetophenone. Consequently, the common impurities can be categorized as follows:

  • Starting Material Carryover: The most frequent impurity is unreacted 2-bromoacetophenone . Its presence indicates an incomplete reduction reaction.

  • Enantiomeric Impurity: The corresponding (R)-1-(2-Bromophenyl)Ethanol is a critical impurity that can significantly impact the stereochemical outcome of subsequent reactions. The enantiomeric excess (ee) of the product is a key quality parameter.

  • Process-Related By-products: Depending on the specific reduction method, various by-products can form. For instance, in catalytic transfer hydrogenation using Noyori-type catalysts, side products from ligand degradation or side reactions of the reductant (e.g., isopropanol or formic acid) may be present.[1][2][3] Biocatalytic reductions using ketoreductases might introduce trace amounts of cellular components or by-products from the metabolic activity of the microorganism.[4][5][6]

  • Solvent Residues: Residual solvents from the reaction and purification steps, such as tetrahydrofuran (THF), isopropanol, ethanol, or hexane, are commonly found.[7][8][9]

Q2: How can these impurities affect my downstream reactions?

A2: The impact of these impurities can range from negligible to catastrophic for your synthesis:

  • 2-Bromoacetophenone: This keto-impurity can react with nucleophiles or other reagents in your reaction, leading to the formation of undesired by-products and reducing the yield of your target molecule.

  • (R)-1-(2-Bromophenyl)Ethanol: The presence of the opposite enantiomer will lower the enantiomeric purity of your final product. This is particularly critical in pharmaceutical applications where the biological activity of enantiomers can differ significantly.[10]

  • Process-Related By-products: These can be structurally similar to the desired product, making them difficult to remove and potentially interfering with subsequent transformations or complicating product characterization.

  • Solvent Residues: While often inert, some residual solvents can interfere with certain reactions. For example, protic solvents like ethanol can quench organometallic reagents.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the use and analysis of this compound.

Issue 1: My reaction is giving a lower yield than expected.

Possible Cause: The presence of unreacted 2-bromoacetophenone in your starting material is a likely culprit, as it consumes reagents without forming the desired product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Corrective Actions:

  • Quantify the Impurity: Use Gas Chromatography-Mass Spectrometry (GC-MS) or Proton NMR (¹H NMR) to determine the percentage of 2-bromoacetophenone. In the ¹H NMR spectrum, the methyl protons of the ketone appear at a different chemical shift than the methyl protons of the alcohol, allowing for integration and quantification.

  • Purification: If the level of 2-bromoacetophenone is significant, consider purifying the alcohol before use. Flash column chromatography on silica gel is an effective method for separating the more polar alcohol from the less polar ketone.

Issue 2: The enantiomeric excess (ee) of my product is lower than expected.

Possible Cause: The enantiomeric purity of your starting this compound is lower than specified, or racemization is occurring during your reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low enantiomeric excess.

Corrective Actions:

  • Verify Starting Material Purity: The most reliable method for determining the enantiomeric excess of this compound is through Chiral High-Performance Liquid Chromatography (HPLC) .

  • Optimize Reaction Conditions: If the starting material has high enantiopurity, investigate your reaction conditions. Harsh acidic or basic conditions, or elevated temperatures, can sometimes lead to racemization of chiral centers.

Analytical Methodologies

A robust analytical strategy is crucial for quality control. Below is a summary of recommended techniques for assessing the purity of this compound.

Impurity CategoryRecommended Analytical Technique(s)Key Considerations
Starting Material (2-bromoacetophenone)GC-MS, ¹H NMRGC-MS provides excellent separation and identification. ¹H NMR allows for straightforward quantification by comparing the integration of characteristic peaks.
Enantiomeric Impurity ((R)-enantiomer)Chiral HPLCThis is the gold standard for determining enantiomeric excess. Method development may be required to achieve baseline separation.[11][12][13][14][15]
Process-Related By-products LC-MS, GC-MS, ¹H NMRIdentification of unknown by-products often requires a combination of these techniques to elucidate their structures.
Residual Solvents ¹H NMR, Headspace GC-MS¹H NMR is a quick method to identify and quantify common solvents.[7][8][9] Headspace GC-MS is highly sensitive for volatile organic compounds.
Detailed Protocol: Chiral HPLC Analysis for Enantiomeric Purity

This protocol provides a starting point for the chiral separation of (S)- and (R)-1-(2-Bromophenyl)Ethanol. Optimization may be necessary depending on the specific column and HPLC system used.

Objective: To determine the enantiomeric excess (ee) of this compound.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Daicel CHIRALPAK® series)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA) or ethanol

  • Sample of 1-(2-Bromophenyl)Ethanol (racemic standard and the sample to be analyzed)

Experimental Workflow:

Caption: Workflow for Chiral HPLC analysis.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and an alcohol (isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture of hexane:IPA.[11] The mobile phase should be filtered and degassed.

  • Column Equilibration: Install the chiral column and equilibrate with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation:

    • Racemic Standard: Prepare a solution of racemic 1-(2-Bromophenyl)Ethanol in the mobile phase at a concentration of approximately 1 mg/mL.

    • Sample: Prepare a solution of your this compound sample at the same concentration.

  • Analysis:

    • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

    • Inject the sample to be analyzed under the same conditions.

  • Data Analysis:

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess (ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Troubleshooting Chiral HPLC Separations:

  • Poor Resolution: If the enantiomers are not well-separated, adjust the mobile phase composition. Decreasing the percentage of the alcohol modifier will generally increase retention and may improve resolution.[16] Lowering the column temperature can also enhance separation.

  • Peak Tailing: This may be due to secondary interactions with the stationary phase. Adding a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid for acidic compounds, or 0.1% diethylamine for basic compounds) can improve peak shape.[11]

  • Irreproducible Retention Times: Ensure the mobile phase composition is consistent and the column is properly equilibrated. Temperature fluctuations can also affect retention times.[16]

By understanding the potential impurities in commercial this compound and employing robust analytical and purification strategies, you can ensure the quality and reliability of your experimental outcomes. Should you have further questions, please do not hesitate to reach out to our technical support team.

References

Improving the resolution of enantiomers in the synthesis of (S)-1-(2-Bromophenyl)Ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and resolution of (S)-1-(2-Bromophenyl)Ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of chiral resolution. This compound is a key chiral intermediate in the synthesis of various optically active pharmaceuticals.[1] Achieving high enantiomeric purity is critical, and this guide offers expert insights and practical solutions to common challenges encountered during its synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the resolution of racemic 1-(2-Bromophenyl)Ethanol.

Low Enantiomeric Excess (ee) in Enzymatic Resolution

Question: I am performing a kinetic resolution of racemic 1-(2-Bromophenyl)Ethanol using a lipase and an acyl donor, but my enantiomeric excess (ee) for the desired (S)-alcohol is consistently low. What factors could be contributing to this, and how can I improve it?

Answer:

Low enantiomeric excess in enzymatic kinetic resolutions is a common issue that can often be resolved by systematically evaluating and optimizing several reaction parameters. The core principle of enzymatic resolution is the differential rate of reaction of the two enantiomers with the enzyme.[2]

Potential Causes and Solutions:

  • Suboptimal Enzyme Choice: Not all lipases exhibit high enantioselectivity for every substrate. While Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a versatile and highly selective enzyme for many secondary alcohols, other lipases might be more effective for your specific substrate.[3][4]

    • Recommendation: Screen a panel of lipases (e.g., from Pseudomonas cepacia, Candida rugosa) to identify the most selective one for the acylation of 1-(2-Bromophenyl)Ethanol.

  • Incorrect Acyl Donor: The nature of the acyl donor can significantly influence the enantioselectivity of the reaction.

    • Recommendation: Vinyl acetate is a common and effective acyl donor. However, experimenting with other acyl donors like isopropenyl acetate or different vinyl esters (e.g., vinyl butyrate) can sometimes enhance the enantiomeric ratio (E value).[5]

  • Reaction Conversion: In a kinetic resolution, the enantiomeric excess of both the product and the unreacted starting material are dependent on the reaction conversion. The maximum theoretical yield for one enantiomer in a standard kinetic resolution is 50%.[6] Pushing the reaction beyond 50% conversion will inevitably lead to a decrease in the enantiomeric excess of the remaining starting material.

    • Recommendation: Monitor the reaction progress closely using chiral HPLC or GC. Aim for a conversion of approximately 50% to achieve the highest possible ee for both the acylated (R)-enantiomer and the unreacted (S)-alcohol.

  • Solvent Effects: The solvent can impact enzyme activity and selectivity.

    • Recommendation: Non-polar organic solvents like hexane or toluene are generally preferred for lipase-catalyzed resolutions.[7] If solubility is an issue, consider other solvents like methyl tert-butyl ether (MTBE).

  • Temperature: Temperature affects both the reaction rate and the enzyme's stability and selectivity.

    • Recommendation: While slightly elevated temperatures can increase the reaction rate, they may negatively impact enantioselectivity. A good starting point is room temperature, with subsequent optimization between 25-40°C.[7]

  • Dynamic Kinetic Resolution (DKR): If achieving a yield greater than 50% is desired, consider a dynamic kinetic resolution. This process combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product.[6][8] This is often achieved by adding a racemization catalyst, such as a ruthenium complex.[7][8]

Difficulty in Separating Diastereomeric Salts

Question: I am attempting a classical resolution of racemic 1-(2-Bromophenyl)Ethanol by forming diastereomeric salts with a chiral resolving agent, but I'm struggling to achieve good separation through crystallization. What are the key factors to consider?

Answer:

The separation of diastereomers by crystallization is a powerful technique but relies on the differential solubility of the diastereomeric salts.[9] Challenges in separation often stem from the choice of resolving agent, the solvent system, or the crystallization conditions.

Key Considerations for Successful Diastereomeric Salt Resolution:

  • Choice of Resolving Agent: The selection of an appropriate chiral resolving agent is the most critical factor. For resolving a racemic alcohol, it first needs to be derivatized to an acidic species, typically a half-ester of a dicarboxylic acid, which can then form a salt with a chiral base.[10]

    • Common Chiral Bases: Brucine, strychnine, quinine, and (R)- or (S)-1-phenylethylamine are frequently used.[11]

    • Recommendation: Screen a variety of chiral resolving agents to find one that forms a well-defined, crystalline salt with a significant solubility difference between the two diastereomers.[12]

  • Solvent Selection: The solvent system plays a crucial role in the differential solubility of the diastereomeric salts.

    • Recommendation: A systematic screening of solvents with varying polarities is recommended. This can include alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and mixtures thereof. The goal is to find a solvent or solvent mixture where one diastereomer is sparingly soluble and crystallizes out, while the other remains in solution.[13]

  • Crystallization Conditions: The temperature profile and cooling rate during crystallization can significantly impact the purity of the isolated diastereomer.

    • Recommendation: Slow cooling generally promotes the formation of larger, more well-defined crystals, which are easier to separate and tend to have higher purity. Seeding the solution with a small crystal of the desired diastereomer can also facilitate selective crystallization.[14]

  • Monitoring Purity: It is essential to monitor the enantiomeric purity of the crystallized salt at each recrystallization step. This can be done by taking a small sample, liberating the alcohol from the resolving agent, and analyzing it by chiral HPLC. Recrystallization should be continued until there is no further increase in the optical rotation or enantiomeric excess.[11]

Analyzing Enantiomeric Purity by Chiral HPLC

Question: What are the best practices for developing a robust chiral HPLC method to accurately determine the enantiomeric excess of this compound?

Answer:

A reliable chiral HPLC method is crucial for monitoring the success of your resolution. The key is to find a chiral stationary phase (CSP) and mobile phase combination that provides baseline separation of the two enantiomers.[15]

Method Development Strategy:

  • Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point for the separation of chiral alcohols.[16]

    • Recommendation: Screen columns with different chiral selectors (e.g., cellulose tris(3,5-dimethylphenylcarbamate), amylose tris(3,5-dimethylphenylcarbamate)) to find the one that offers the best selectivity for your analyte.

  • Mobile Phase Optimization:

    • Normal Phase: A common mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent like n-hexane and a polar modifier, typically an alcohol such as isopropanol or ethanol.[17] The ratio of hexane to alcohol is a critical parameter to adjust for optimal separation.

    • Additives: For some analytes, the addition of a small amount of an acidic or basic modifier to the mobile phase can improve peak shape and resolution.[17]

  • Detection: UV detection is typically suitable for 1-(2-Bromophenyl)Ethanol due to the presence of the aromatic ring. Select a wavelength where the compound has strong absorbance to ensure good sensitivity.

  • Method Validation: Once a suitable separation is achieved, it is important to validate the method to ensure its accuracy and reproducibility. This includes assessing parameters like linearity, precision, and robustness.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-1-(2-Bromophenyl)Ethanol

This protocol describes a typical procedure for the enzymatic kinetic resolution of racemic 1-(2-Bromophenyl)Ethanol using a lipase.

Materials:

  • (±)-1-(2-Bromophenyl)Ethanol

  • Immobilized Lipase (e.g., Novozym 435)

  • Acyl Donor (e.g., Vinyl Acetate)

  • Anhydrous Toluene

  • Molecular Sieves (4Å)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add (±)-1-(2-Bromophenyl)Ethanol (1.0 eq), immobilized lipase (e.g., 10-20 mg per mmol of alcohol), and activated 4Å molecular sieves.[7]

  • Add anhydrous toluene to dissolve the alcohol.

  • Add the acyl donor (e.g., vinyl acetate, 1.5 eq).

  • Stir the reaction mixture at room temperature (or a pre-determined optimal temperature).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC.

  • Once the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting mixture of this compound and the acylated (R)-enantiomer by column chromatography on silica gel.[18]

Data Presentation

Table 1: Comparison of Chiral Resolution Methods

MethodAdvantagesDisadvantagesTypical Reagents
Enzymatic Kinetic Resolution High enantioselectivity, mild reaction conditions, environmentally friendly.[]Maximum 50% yield for the desired enantiomer (unless DKR is used).[6]Lipases (e.g., CALB), acyl donors (e.g., vinyl acetate).[3]
Diastereomeric Salt Crystallization Well-established, scalable technique.[20]Can be time-consuming, requires screening of resolving agents and solvents, may require multiple recrystallizations.[9]Chiral acids or bases (e.g., tartaric acid, brucine, 1-phenylethylamine).[14]
Chiral Chromatography Can provide high enantiomeric purity, applicable to a wide range of compounds.[21]Can be expensive for large-scale separations.Chiral stationary phases (e.g., polysaccharide-based).

Visualizations

G cluster_0 Enzymatic Kinetic Resolution Workflow racemate Racemic 1-(2-Bromophenyl)Ethanol (R and S enantiomers) enzyme Lipase + Acyl Donor racemate->enzyme reaction Selective Acylation of (R)-enantiomer enzyme->reaction separation Chromatographic Separation reaction->separation s_alcohol This compound (Unreacted) separation->s_alcohol r_ester (R)-ester (Product) separation->r_ester

Caption: Workflow for enzymatic kinetic resolution.

G cluster_1 Diastereomeric Salt Resolution racemic_acid Racemic Alcohol Derivative (e.g., half-ester) salt_formation Formation of Diastereomeric Salts racemic_acid->salt_formation resolving_agent Chiral Base (e.g., (R)-1-phenylethylamine) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble Less Soluble Salt (e.g., (R,R)-salt) crystallization->less_soluble Solid more_soluble More Soluble Salt (e.g., (S,R)-salt) crystallization->more_soluble Solution liberation1 Liberation of Alcohol less_soluble->liberation1 liberation2 Liberation of Alcohol more_soluble->liberation2 enantiomer1 Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enantiomer 2 liberation2->enantiomer2

Caption: Process of diastereomeric salt resolution.

References

Technical Support Center: Scale-Up Synthesis of (S)-1-(2-Bromophenyl)Ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful scale-up synthesis of (S)-1-(2-Bromophenyl)Ethanol. This chiral alcohol is a critical building block in the pharmaceutical industry, valued for its role in constructing more complex, optically active pharmaceutical ingredients.[1][2] The transition from a bench-scale procedure to a multi-kilogram, industrial process introduces significant challenges that demand a deep understanding of the reaction chemistry and process engineering.

This guide is structured to provide direct, actionable solutions to common problems encountered in the field. We will explore the nuances of the most prevalent synthetic route—the asymmetric reduction of 2-bromoacetophenone—and provide expert guidance to help you navigate the complexities of scale-up.

Core Synthetic Pathway: Asymmetric Reduction

The most industrially viable method for producing this compound is the enantioselective reduction of the prochiral ketone, 2-bromoacetophenone. This can be achieved through two primary strategies: chemocatalysis and biocatalysis.[3][4]

Synthetic_Pathway cluster_0 Asymmetric Reduction of 2-Bromoacetophenone cluster_1 Chemocatalysis cluster_2 Biocatalysis Ketone 2-Bromoacetophenone Chemo_Catalyst Chiral Catalyst (e.g., CBS-Oxazaborolidine) Ketone->Chemo_Catalyst Method A Biocatalyst Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) Ketone->Biocatalyst Method B Product This compound Reducing_Agent Reducing Agent (e.g., BH₃•THF, BH₃•DMS) Reducing_Agent->Product Cofactor Cofactor Regeneration (e.g., Isopropanol, Formate) Cofactor->Product

Caption: Common synthetic routes to this compound.

Troubleshooting Guide

This section addresses specific, high-frequency issues encountered during the scale-up process in a direct question-and-answer format.

Q1: My enantiomeric excess (ee%) is significantly lower on a larger scale than in my lab experiments. What's going wrong?

A1: A drop in enantioselectivity during scale-up is a common and frustrating problem. The cause is often multifactorial, stemming from subtle changes in the reaction environment that are magnified at a larger volume.

Potential Causes & Recommended Actions:

  • Inadequate Temperature Control:

    • Causality: Asymmetric reductions are highly temperature-sensitive. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. Localized hot spots (exotherms) can reduce the catalyst's selectivity or promote non-selective background reactions.

    • Action:

      • Characterize Exotherm: Perform reaction calorimetry (e.g., using an RC1 calorimeter) on a mini-pilot scale to understand the heat flow profile.

      • Control Reagent Addition: Implement a slow, controlled addition of the reducing agent (e.g., borane complex) via a dosing pump, ensuring the internal temperature does not exceed the validated setpoint.

      • Improve Heat Transfer: Ensure your reactor has adequate cooling capacity and efficient agitation to maintain a homogenous temperature profile.

  • Presence of Moisture or Oxygen:

    • Causality: Chiral catalysts, particularly organometallic complexes and some enzymes, can be deactivated or inhibited by water and oxygen. Borane reagents react violently with water.[5] Moisture can hydrolyze the catalyst or reagent, leading to a non-catalyzed, non-selective reduction pathway.

    • Action:

      • Solvent & Reagent Purity: Use rigorously dried solvents and reagents. Verify water content (e.g., via Karl Fischer titration) before use.

      • Inert Atmosphere: Ensure the reactor is thoroughly purged and maintained under a positive pressure of an inert gas (e.g., Nitrogen or Argon) throughout the process.

  • Impure Starting Material (2-Bromoacetophenone):

    • Causality: Impurities in the starting ketone can sometimes chelate to the catalyst or act as inhibitors, compromising its stereochemical control.

    • Action: Re-purify the 2-bromoacetophenone by recrystallization or distillation before use. Analyze its purity by GC or HPLC.

Troubleshooting_Low_EE Start Low Enantiomeric Excess (ee%) Detected Check_Temp Review Temperature Profile. Were there exotherms? Start->Check_Temp Check_Inert Verify Inert Atmosphere & Reagent Dryness (KF) Check_Temp->Check_Inert No Fix_Temp Improve Heat Transfer. Slow Reagent Addition. Check_Temp->Fix_Temp Yes Check_Purity Analyze Starting Material Purity Check_Inert->Check_Purity No Fix_Inert Dry Solvents/Reagents. Ensure N₂ Purge. Check_Inert->Fix_Inert Yes Fix_Purity Repurify Ketone. Re-run Reaction. Check_Purity->Fix_Purity Impurity Detected Success Problem Solved Fix_Temp->Success Fix_Inert->Success Fix_Purity->Success

Caption: Troubleshooting logic for low enantiomeric excess.

Q2: The reaction has stalled, and I'm seeing incomplete conversion of the starting ketone. Why?

A2: Stalled reactions at scale often point to issues with reagent stoichiometry, catalyst activity, or mixing efficiency.

Potential Causes & Recommended Actions:

  • Catalyst Deactivation:

    • Causality: As mentioned, moisture and air can kill the catalyst. For biocatalysis, incorrect pH, temperature, or the presence of organic co-solvents can denature the enzyme.[6]

    • Action: Re-evaluate your inerting procedures and reagent purity. For enzymatic reactions, confirm the pH and temperature of the buffered solution are within the enzyme's optimal range.

  • Reagent Degradation:

    • Causality: Borane-THF complexes can slowly degrade, especially if not stored properly, leading to a lower effective concentration of the hydride.[7] The titer of the solution may not be what is stated on the bottle.

    • Action: Always titrate borane solutions before use on a large scale to determine the active hydride concentration.

  • Poor Mass Transfer (Mixing):

    • Causality: Inadequate agitation in a large reactor can lead to poor mixing, creating localized areas where the reagent concentration is depleted. The reaction may be complete near the addition point but stalled in other areas of the reactor.

    • Action: Review your reactor's agitation settings (RPM, impeller type). Computational Fluid Dynamics (CFD) modeling can be used to optimize mixing for your specific reactor geometry and batch volume.

Q3: My final product is contaminated with a significant amount of debrominated byproduct (1-phenylethanol). How can I prevent this?

A3: The formation of 1-phenylethanol is a known side reaction, typically caused by radical debromination or hydrogenolysis.

Potential Causes & Recommended Actions:

  • Excess Reducing Agent or High Temperature:

    • Causality: Harsh reaction conditions can promote the reduction of the C-Br bond. This is particularly a risk with powerful hydride sources.

    • Action: Use the minimum required stoichiometry of the reducing agent (typically 1.0-1.2 equivalents). Maintain strict temperature control and avoid overheating during the reaction or quench.

  • Catalytic Hydrogenolysis:

    • Causality: If using a method that involves transition metals (less common for this specific reduction but possible in other contexts), trace metals can catalyze the cleavage of the C-Br bond in the presence of a hydride source.

    • Action: Ensure the reactor is scrupulously clean. If this byproduct is persistent with a chemocatalytic route, consider switching to a biocatalytic method, as enzymes are exceptionally chemoselective and will not typically reduce the C-Br bond.[2]

Q4: The workup and quench of my borane reduction are difficult to control at scale. What is the safest procedure?

A4: Safety is paramount when handling borane reagents at scale. The quench process can generate significant amounts of flammable hydrogen gas and exotherms if not properly controlled.[8][9]

Safe Quenching Protocol:

  • Cool the Reaction: Before quenching, cool the reactor contents to 0-5 °C.

  • Slow Addition of Methanol: Slowly add methanol (or another protic solvent) to quench any excess borane. This reaction is exothermic and liberates hydrogen. Ensure the addition rate is slow enough to control both the temperature and the rate of gas evolution.[5]

  • Vent Gas Properly: The reactor must be vented to a safe area or through a scrubber system to handle the hydrogen gas. Never perform this in a sealed system.[7]

  • Hydrolyze Borate Esters: After the initial quench, add an aqueous base (e.g., NaOH solution) or acid to hydrolyze the borate ester intermediates and liberate the alcohol product.

  • Extraction: Proceed with standard aqueous/organic extraction to isolate the crude product.

Frequently Asked Questions (FAQs)

Q1: For commercial-scale production, should I use chemocatalysis (e.g., CBS reduction) or biocatalysis (e.g., KRED)?

A1: The choice depends on several factors, including cost, scale, desired purity, and available equipment. The development of highly efficient ketoreductases (KREDs) has made biocatalysis a very attractive option for industrial synthesis.[10][11]

FeatureChemocatalysis (e.g., Borane/CBS)Biocatalysis (e.g., KRED)
Selectivity Good to excellent ee% (>95%) is achievable.Typically excellent ee% (>99%).[6] Very high chemoselectivity (no debromination).
Conditions Cryogenic temperatures often required (-20 to 0 °C). Anhydrous conditions are critical.Ambient temperature (25-40 °C). Performed in aqueous media.[2]
Reagents Uses pyrophoric and hazardous borane reagents.[8]Uses simple, safe co-substrates like isopropanol or formate for cofactor regeneration.[12]
Scale-Up Issues Heat management, safe handling of boranes, strict moisture control.Enzyme stability, potential for low volumetric productivity, downstream processing to remove biomass/protein.[13]
Cost Chiral ligands and borane reagents can be expensive.Enzyme cost has decreased significantly; can be reused if immobilized.[3]

Q2: What are the best analytical methods for in-process control and final product release?

A2:

  • Reaction Monitoring: Use HPLC or GC to monitor the disappearance of 2-bromoacetophenone. This allows you to determine reaction completion and identify any major byproduct formation in real-time.

  • Enantiomeric Excess (ee%): The most critical analysis is determining the ee%. This is done using a chiral HPLC or chiral SFC (Supercritical Fluid Chromatography) column. Method development is required to achieve baseline separation of the (S) and (R) enantiomers.[14]

  • Purity of Final Product: Use HPLC for chemical purity, ¹H NMR for structural confirmation, and Karl Fischer titration for water content.

Q3: How should I purify the final this compound product at a large scale?

A3: The purification strategy depends on the physical form of the product and the nature of the impurities. This compound is a low-melting solid (m.p. 56-58 °C).[1]

  • Post-Workup: After aqueous workup and solvent evaporation, you will have a crude oil or solid.

  • Crystallization: This is the most effective and scalable purification method. Perform solvent screening to find a suitable system (e.g., heptane/ethyl acetate, toluene) that allows for good crystal formation and efficiently purges impurities. Crystallization has the added benefit of potentially upgrading the enantiomeric excess if the racemate forms a eutectic mixture.

  • Distillation: If the product is thermally stable, vacuum distillation can be an option to remove non-volatile impurities.[1]

  • Chromatography: Flash chromatography is generally not economically viable for large-scale production but can be used for smaller, high-value batches.

Protocol: Asymmetric Reduction via CBS Catalyst

This protocol describes a representative lab-scale procedure for the asymmetric reduction of 2-bromoacetophenone using a borane-dimethyl sulfide complex and a chiral oxazaborolidine catalyst (CBS catalyst). Extreme caution must be exercised when handling borane reagents. [9]

Materials:

  • 2-Bromoacetophenone

  • (R)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][3][6][15]oxazaborole (CBS catalyst) solution

  • Borane-dimethyl sulfide complex (BH₃•DMS), ~2M in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

Procedure:

  • Setup: Under an inert atmosphere of nitrogen, charge a flame-dried reactor with anhydrous THF. Cool the solvent to 0 °C.

  • Catalyst Addition: Add the CBS catalyst solution (e.g., 0.1 equivalents) to the cold THF.

  • Borane Addition: Slowly add the BH₃•DMS solution (e.g., 1.0 equivalents) to the catalyst solution, maintaining the temperature below 5 °C. Stir for 15 minutes.

  • Substrate Addition: Prepare a solution of 2-bromoacetophenone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C and monitor the reaction progress by HPLC or TLC.

  • Quench: Once the reaction is complete, cool the mixture to 0 °C. Very slowly and carefully, add methanol dropwise to quench the excess borane. Monitor for gas evolution and control the exotherm.

  • Hydrolysis & Workup: After gas evolution ceases, slowly add 1M HCl. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by crystallization or column chromatography.

  • Analysis: Determine yield, chemical purity (HPLC, NMR), and enantiomeric excess (chiral HPLC).

References

Technical Support Center: Removal of Residual Palladium Catalyst from (S)-1-(2-Bromophenyl)Ethanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the critical challenge of removing residual palladium catalysts from reactions involving (S)-1-(2-Bromophenyl)Ethanol. This guide is designed for researchers, scientists, and drug development professionals, providing practical troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high-purity compounds suitable for pharmaceutical applications.

This compound is a key chiral building block, often utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to synthesize more complex molecules. While these reactions are powerful, the removal of the palladium catalyst post-reaction is paramount. Residual palladium is a significant concern due to its potential toxicity and the stringent limits imposed by regulatory bodies like the International Council for Harmonisation (ICH).[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so critical in pharmaceutical synthesis?

Residual palladium is considered an elemental impurity and its levels in Active Pharmaceutical Ingredients (APIs) are strictly regulated.[1][2] The ICH Q3D guideline provides Permitted Daily Exposure (PDE) values for various metals.[3][4][5] For palladium, the oral PDE is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug substance, assuming a daily dose of 10 g or less.[6][7] Beyond regulatory compliance, residual metals can interfere with downstream chemistry, compromise the stability of the final product, and cause adverse effects in biological assays.[8][9]

Q2: What are the common forms of palladium residue I might encounter in my reaction mixture?

Palladium residue is rarely a single species. Its form depends on the catalyst, ligands, solvent, and work-up conditions.[1] You may encounter:

  • Homogeneous Species: Soluble Pd(0) and Pd(II) complexes, often bound to phosphine ligands. These are notoriously difficult to remove by simple filtration.

  • Heterogeneous Species: Insoluble palladium metal (Pd(0)), often as nanoparticles or colloids, and palladium salts.

  • Adsorbed Palladium: Palladium species can adsorb onto solid materials in the reaction, such as inorganic salts or celite used during work-up.

The choice of removal method is highly dependent on the form of the palladium residue.[1][10]

Q3: What are the primary methods for palladium removal?

There are several established techniques, each with its own advantages and disadvantages. The main categories are:

  • Adsorption: Using a solid material with a high affinity for palladium. This is the most common and often most effective approach. Materials include activated carbon and specialized metal scavengers.[10][11]

  • Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor. The efficiency can be enhanced with additives that keep palladium species soluble.[10][11]

  • Chromatography: Standard column chromatography can separate the product from palladium residues, but it may not always be sufficient on its own.[8][9]

  • Extraction: Liquid-liquid extraction can be used to partition palladium into a separate phase, though this is often less effective for tightly bound organometallic complexes.[10]

Q4: How do I choose the best palladium removal method for my this compound reaction?

The optimal method depends on several factors:

  • Your Product's Properties: The polarity of this compound (due to the hydroxyl group) may lead to product loss on highly adsorptive materials like activated carbon.

  • The Palladium Species: The nature of the catalyst and ligands used will dictate the form of the residual palladium.

  • Solvent System: The solvent affects the efficiency of scavengers and the solubility of your product.[12]

  • Scale of the Reaction: Some methods are more scalable and cost-effective for manufacturing than others.

A decision tree for selecting a suitable method is provided below.

G start Start: High Pd Levels in This compound Product q1 Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->q1 celite Filter through Celite®/Dicalite® q1->celite Yes scavenger_screen Screen Metal Scavengers (Thiol, Amine, Activated Carbon) q1->scavenger_screen No (Homogeneous) q2 Are Pd levels now < 10 ppm? celite->q2 q2->scavenger_screen No end_ok Process Complete q2->end_ok Yes q3 Significant Product Loss on Scavenger? scavenger_screen->q3 optimize_scav Optimize Scavenging: - Reduce scavenger amount - Change solvent - Adjust temperature q3->optimize_scav Yes q2_from_scav Are Pd levels now < 10 ppm? q3->q2_from_scav No optimize_scav->q2_from_scav crystallization Attempt Crystallization (with or without co-scavenger like N-acetylcysteine) end_fail Re-evaluate Strategy (e.g., combine methods) crystallization->end_fail q2_from_scav->crystallization No q2_from_scav->end_ok Yes

Caption: Decision tree for selecting a palladium removal method.

Troubleshooting Guide

Problem 1: My palladium levels are still high (>100 ppm) after standard silica gel chromatography.

  • Underlying Cause: Standard silica chromatography is often insufficient for removing all forms of palladium.[8][9] Soluble palladium-phosphine complexes can co-elute with polar products like this compound. A study published in ACS Medicinal Chemistry Letters demonstrated that while chromatography helps, a subsequent scavenging step is often required to reliably reduce palladium to low levels.[8][9]

  • Solution: Implement a Scavenging Step. After chromatography, dissolve the product in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate) and treat it with a dedicated palladium scavenger.

    • Recommendation: Start with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol). These are robust and highly effective for a wide range of palladium species including Pd(0) and Pd(II).[13]

    • Protocol: See "Protocol 1: Palladium Removal Using a Thiol-Based Scavenger" below.

Problem 2: My chosen scavenger (e.g., activated carbon) is removing my product along with the palladium.

  • Underlying Cause: Adsorbents like activated carbon are not perfectly selective and can remove organic molecules, especially those with polar functional groups like the alcohol in your product, through physisorption.[1][14] This can lead to significant yield loss.[15]

  • Solutions:

    • Optimize Scavenger Amount: Use the minimum effective amount of the scavenger. Run small-scale screening experiments to determine the optimal loading (e.g., weight % relative to your crude product).

    • Change Solvent: The solvent can influence the binding of your product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption and minimize loss.[10]

    • Switch to a More Selective Scavenger: Move from a broad adsorbent like carbon to a chemisorbent. Thiol- or amine-functionalized silica scavengers bind palladium through strong covalent-like interactions (chemisorption) and often have a lower affinity for the desired product.[1][13]

Problem 3: Palladium removal is inconsistent from batch to batch.

  • Underlying Cause: The speciation of palladium can vary between runs, even with a standardized procedure.[8][16] Minor differences in reaction time, temperature, or aeration during work-up can change the oxidation state and complexation of the residual palladium, making it more or less amenable to your chosen removal method.

  • Solutions:

    • Standardize the Work-up: Ensure the work-up procedure before the palladium removal step is highly consistent to minimize variability in palladium species.[10]

    • Consider a Pre-treatment Step: Sometimes, a mild oxidation (e.g., bubbling air) or reduction step can convert the various palladium species into a single, more easily removed form.

    • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on trimercaptotriazine (TMT), are effective against a wider range of palladium species.[1] Combining scavengers, such as a thiol scavenger with activated carbon, can also create a synergistic effect, capturing different forms of palladium more effectively.[1]

Problem 4: How do I accurately measure the amount of residual palladium in my sample?

  • Underlying Cause: Accurate quantification is essential to validate your removal process. "Naked-eye" detection (e.g., lack of color) is not a reliable indicator of palladium levels.

  • Solution: Use Sensitive Analytical Techniques.

    • ICP-MS/ICP-OES: Inductively Coupled Plasma-Mass Spectrometry or -Optical Emission Spectrometry are the gold-standard methods for quantifying trace metals.[8][17] They offer high sensitivity and accuracy, but often require sending samples to a specialized lab.[17]

    • Colorimetric/Fluorometric Assays: Commercial kits are available that use a chemical reaction to produce a color or fluorescent signal proportional to the palladium concentration.[11][18] These can be excellent for high-throughput screening of different scavengers in your own lab before confirming the final result with ICP-MS.[11][17]

Comparative Data and Protocols

Table 1: Comparison of Common Palladium Scavenging Methods
MethodScavenging AgentMechanismProsCons
Adsorption (Chemisorption) Thiol- or Amine-functionalized Silica (e.g., SiliaMetS® Thiol)Covalent-like binding to PdHigh selectivity, effective for various Pd species, good thermal/mechanical stability.[13]Higher cost than carbon.
Adsorption (Physisorption) Activated CarbonPhysical adsorption onto porous surfaceLow cost, effective for many Pd species.[14][19]Can adsorb product (lower yield), requires higher loadings.[1][15]
Adsorption (Polymer-based) Polymer-supported Scavengers (e.g., MP-TMT)Covalent-like binding to PdHigh capacity, easy to handle.[20]Can swell in certain solvents, potentially lower thermal stability than silica.
Crystallization N/A (Co-additive like N-acetylcysteine can be used)Partitioning of impurities into mother liquorCan be highly effective and scalable, no extra reagents if successful.Product must be crystalline, may not be effective alone, can concentrate impurities if not optimized.[2][11]
Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Based Scavenger (e.g., SiliaMetS® Thiol)

This protocol is a general guideline for using a silica-based thiol scavenger in batch mode.

  • Dissolution: Dissolve the crude this compound product containing residual palladium in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate) to a concentration of ~50-100 mg/mL.

  • Scavenger Addition: Calculate the required amount of scavenger. For initial screening, use 4-5 molar equivalents of scavenger relative to the initial amount of palladium catalyst used in the reaction.[21][22] If the residual Pd concentration is known (e.g., from ICP-MS), this can be calculated more precisely.[21] Add the solid scavenger to the solution.

  • Stirring: Stir the mixture at room temperature (20-25 °C) or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 18 hours.[10] Higher temperatures can increase the rate of scavenging.[12]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[10] The scavenger with bound palladium will often appear colored (grey/black).[22]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[10]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique to confirm removal to the target level.[10]

Protocol 2: Scavenger Screening Workflow

This workflow helps identify the most effective scavenger for your specific system.

G start Start: Crude Product Solution (Known Pd concentration) prep Aliquot into 4 Vials (e.g., 1 mL each) start->prep vial1 Scavenger 1: SiliaMetS Thiol (5 equiv) prep->vial1 vial2 Scavenger 2: Activated Carbon (10 wt%) prep->vial2 vial3 Scavenger 3: SiliaMetS DMT (5 equiv) prep->vial3 vial4 Control: No Scavenger prep->vial4 stir Stir all vials at 40°C for 4h vial1->stir vial2->stir vial3->stir vial4->stir filter Filter each vial, collect filtrate stir->filter analyze Analyze Pd content (ICP-MS) and Product Recovery (UPLC/¹H NMR) filter->analyze compare Compare Results: - % Pd Removal - % Product Loss analyze->compare select Select Optimal Scavenger for Scale-up compare->select

Caption: Workflow for screening palladium scavengers.

References

Impact of solvent on the stereoselectivity of (S)-1-(2-Bromophenyl)Ethanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (S)-1-(2-Bromophenyl)Ethanol

Welcome to the technical support center for the stereoselective synthesis of chiral aromatic alcohols. This guide is designed for researchers, chemists, and drug development professionals who are working on or troubleshooting the synthesis of this compound. Here, we will address common challenges and frequently asked questions, with a specific focus on the critical role that solvent selection plays in achieving high stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound with high enantioselectivity?

The synthesis of enantiopure chiral alcohols like this compound is a pivotal step in the production of many pharmaceutical intermediates.[1][2] The most prevalent and effective methods rely on the asymmetric reduction of the prochiral ketone, 2-bromoacetophenone. Key strategies include:

  • Catalytic Asymmetric Transfer Hydrogenation (ATH): This method uses a chiral transition metal catalyst (commonly Ruthenium or Rhodium-based) and a hydrogen donor like isopropanol or formic acid.[3] It is highly efficient and often provides excellent enantiomeric excess (e.e.).

  • Enzymatic Reduction: Biocatalysis using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offers exceptional selectivity under mild, environmentally friendly conditions.[4][5] These enzymes can produce alcohols with very high enantiopurity (>99% e.e.).[6]

  • Chiral Borane Reagents: Stoichiometric reductions using borane complexes with chiral ligands, such as the Corey-Bakshi-Shibata (CBS) catalyst, are a classic and reliable method for achieving high stereoselectivity in the reduction of various ketones.[7]

Q2: Why is solvent choice so critical for the stereoselectivity of this reaction?

The solvent is not merely an inert medium for the reaction; it is an active participant that can profoundly influence the reaction's stereochemical outcome.[8] Its impact stems from several factors:

  • Transition State Stabilization: The solvent can preferentially stabilize one of the two diastereomeric transition states leading to the (S) or (R) enantiomer. This stabilization occurs through interactions like hydrogen bonding or dipole-dipole forces between the solvent and the catalyst-substrate complex.[9]

  • Reagent Solubility and Aggregation: The solubility of the catalyst, substrate, and reducing agent can affect reaction kinetics and selectivity. In some cases, the solvent can influence the aggregation state of the catalyst, which may alter its activity and enantioselectivity.

  • Direct Participation in the Mechanism: In transfer hydrogenation, protic solvents like isopropanol can act as both the solvent and the hydrogen source. In such cases, the solvent is directly involved in the hydride transfer step.[3][9]

An inappropriate solvent can lead to a dramatic drop in enantiomeric excess (e.e.), poor conversion, or undesirable side reactions.

Troubleshooting Guide: Common Issues in Stereoselective Synthesis

Problem 1: My reaction has high conversion but very low enantiomeric excess (e.e.). What's going wrong?

This is a classic problem indicating that while the reduction is occurring efficiently, the chiral catalyst is not effectively discriminating between the two faces of the ketone. The solvent is a primary suspect.

Possible Cause & Solution:

  • Incompatible Solvent-Catalyst Interaction: Your solvent may be interfering with the formation of the required ordered transition state. For example, highly coordinating solvents like DMSO can sometimes compete with the substrate for binding to the metal center of a catalyst, disrupting the chiral environment.

  • Protic vs. Aprotic Mismatch:

    • If using a polar protic solvent (e.g., Ethanol, Isopropanol): These solvents can form hydrogen bonds with the catalyst or substrate.[10] While sometimes beneficial, this can also create multiple, non-selective reaction pathways or "cage" the nucleophile, reducing its effectiveness.[11]

    • Solution: Switch to a polar aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM). Aprotic solvents are less likely to interfere with hydrogen bonding within the transition state, often leading to a more rigid and selective catalytic cycle.[12]

  • Background (Non-selective) Reaction: Your reducing agent (e.g., borane) might be reacting directly with the ketone without the mediation of the chiral catalyst. This is more common in solvents where the catalyzed reaction is slow.

    • Solution: Lower the reaction temperature. This will slow down the uncatalyzed background reaction more significantly than the catalyzed one, often improving the e.e.

Problem 2: The enantiomeric excess (e.e.) of my reaction is inconsistent between batches.

Inconsistent results often point to subtle variations in reaction setup, with solvent quality being a frequent culprit.

Possible Cause & Solution:

  • Trace Water Contamination: For many organometallic catalysts and borane-based reagents, moisture is detrimental. Water can react with the reducing agent, quench the catalyst, and alter the solvent's polarity, leading to unpredictable results.

    • Solution: Always use anhydrous (dry) solvents. Ensure your glassware is rigorously dried (oven or flame-dried) and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent Purity/Grade: Different grades of solvents contain different levels of stabilizers or impurities that can interfere with catalysis.

    • Solution: Use a high-purity, anhydrous grade solvent from a reliable supplier. For maximum consistency, consider purifying the solvent using standard laboratory procedures before use.

Data Summary: Impact of Solvent Class on Asymmetric Reduction

The following table summarizes the general effects of different solvent classes on the asymmetric reduction of 2-bromoacetophenone. Note that optimal conditions are highly dependent on the specific catalyst system being used.

Solvent ClassExample SolventKey PropertiesExpected Impact on Enantiomeric Excess (e.e.)Rationale / Mechanism
Polar Aprotic Tetrahydrofuran (THF)Good coordinating ability, aprotic.Often High Stabilizes polar intermediates without interfering with H-bonding in the transition state. Excellent for many borane and Ru/Rh-catalyzed reductions.[12][13]
Polar Aprotic Dichloromethane (DCM)Low coordinating ability, polar, aprotic.Generally Good to High Provides a polar environment but is less interactive than THF, which can be beneficial for catalysts sensitive to coordination.
Nonpolar Toluene / HexaneNon-coordinating, nonpolar.Variable to High Can promote a highly ordered, compact transition state due to poor solvation of charged intermediates, sometimes leading to excellent e.e. However, solubility issues can arise.
Polar Protic Isopropanol (IPA)Hydrogen-bond donor, protic.Highly System-Dependent Often used as both solvent and H-donor in transfer hydrogenation.[3] Can lead to high e.e. if the transition state benefits from H-bonding, but can also reduce selectivity by creating non-specific solvation shells.[10]
Polar Protic Methanol / EthanolStrong hydrogen-bond donor, protic.Often Low to Moderate Can compete with the substrate for catalyst coordination and solvate ionic reagents too strongly, leading to a loss of selectivity. May also participate in side reactions.[11]

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of 2-Bromoacetophenone

This protocol provides a general methodology for the synthesis of this compound using a common Ru-based catalyst.

Materials:

  • 2-Bromoacetophenone

  • (S,S)-Ts-DPEN Ru(p-cymene)Cl catalyst

  • Anhydrous Isopropanol (IPA)

  • Anhydrous Dichloromethane (DCM) (1:1 ratio with IPA)

  • Potassium tert-butoxide (KOtBu)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the flask, add 2-bromoacetophenone (1.0 eq) and the (S,S)-Ts-DPEN Ru(p-cymene)Cl catalyst (0.005 eq, 0.5 mol%).

  • Solvent Addition: Add a 1:1 mixture of anhydrous isopropanol and anhydrous dichloromethane to achieve a substrate concentration of 0.2 M.

  • Initiation: In a separate vial, dissolve potassium tert-butoxide (0.05 eq) in a small amount of anhydrous isopropanol. Add this solution dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature (approx. 25 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the starting material is consumed, quench the reaction by adding 1 M HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification & Analysis: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography. Determine the enantiomeric excess (e.e.) using chiral HPLC or GC.

Visualizing the Process

General Experimental Workflow

The following diagram outlines the key stages of the synthesis and analysis process.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis A Dry Glassware & Inert Atmosphere Setup B Add Substrate & Catalyst A->B C Add Anhydrous Solvent B->C D Initiate Reaction (Add Base) C->D E Monitor Progress (TLC/GC) D->E F Quench & Extract E->F G Purify (Chromatography) F->G H Analyze e.e. (Chiral HPLC/GC) G->H

Caption: A typical workflow for asymmetric synthesis.
Conceptual Model: Solvent Influence on Transition State

This diagram illustrates how different solvent types can interact with the catalyst-substrate complex, influencing which enantiomer is preferentially formed.

G cluster_TS Catalyst-Substrate Complex (Transition State) cluster_aprotic Polar Aprotic Solvent (e.g., THF) cluster_protic Polar Protic Solvent (e.g., Ethanol) TS Chiral Catalyst Ketone Substrate Hydride Source Aprotic Minimal direct interaction. Stabilizes charge separation. Promotes rigid, ordered state. Protic Forms H-bonds with catalyst/substrate. Can disrupt internal H-bonds. May create less selective pathways. Outcome_A HIGH e.e. Aprotic->Outcome_A Favors Stereoselectivity Outcome_P LOWER e.e. Protic->Outcome_P Reduces Stereoselectivity

Caption: How solvents affect the transition state.

References

Validation & Comparative

A Comparative Guide to Determining the Absolute Configuration of (S)-1-(2-Bromophenyl)Ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical development and stereoselective synthesis, the unambiguous assignment of a molecule's absolute configuration is a critical, non-negotiable step. The spatial arrangement of atoms defines a chiral molecule's interaction with biological systems, where enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] This guide provides a comparative analysis of key analytical techniques for determining the absolute configuration of chiral molecules, using (S)-1-(2-Bromophenyl)Ethanol as a case study. We will delve into the principles, protocols, and practical considerations of X-ray Crystallography and Vibrational Circular Dichroism (VCD), offering researchers, scientists, and drug development professionals a comprehensive resource for making informed decisions in their stereochemical assignments.

The Imperative of Absolute Configuration in Drug Development

Chirality is a fundamental property of many biological molecules, and as a result, over half of all approved drugs are chiral compounds. Enantiomers, non-superimposable mirror images of each other, can have drastically different effects within a biological system.[2] One enantiomer may be therapeutically active, while the other could be inactive or, in the worst-case scenario, toxic. Therefore, the precise determination of the three-dimensional arrangement of atoms, or absolute configuration, is paramount for ensuring the safety and efficacy of chiral drugs.[2]

A Comparative Overview of Key Analytical Methods

Several powerful techniques are available for determining the absolute configuration of chiral molecules.[] The choice of method often depends on the physical properties of the sample, the available instrumentation, and the desired level of certainty. Here, we compare two of the most definitive methods: Single-Crystal X-ray Crystallography and Vibrational Circular Dichroism (VCD). Other notable techniques include Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), which measure the differential interaction of a chiral molecule with polarized light.[][4][5]

Method Principle Sample Requirements Advantages Limitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by the electron cloud of atoms in a crystalline lattice.[1][6]High-quality single crystal (typically >0.1 mm).[6][7]Provides a direct and unambiguous 3D structure.[8][9]Crystal growth can be challenging or impossible.[10] Requires a "heavy" atom for reliable anomalous dispersion.[4]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[11][12]Solution of the compound (typically a few milligrams).[13]Applicable to a wide range of molecules, including non-crystalline samples.[2][14]Requires quantum mechanical calculations for spectral interpretation.[2][13][15] Conformational flexibility can complicate analysis.[11][15]
Optical Rotatory Dispersion (ORD) / Electronic Circular Dichroism (ECD) Measures the change in optical rotation with wavelength (ORD) or the differential absorption of circularly polarized UV-Vis light (ECD).[16][17][18]Solution of the compound.Relatively inexpensive and easy to perform.[16]Often relies on comparison to known compounds or empirical rules.[19] Can be less definitive than X-ray or VCD.

In-Depth Analysis of Premier Techniques

Single-Crystal X-ray Crystallography: The Gold Standard

For decades, single-crystal X-ray crystallography has been the definitive method for determining the absolute configuration of chiral molecules.[8][9] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice.[6] By analyzing the diffraction pattern, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms.[1][20]

A crucial aspect of determining absolute configuration via X-ray crystallography is the phenomenon of anomalous dispersion.[21][22] When the X-ray radiation is close to the absorption edge of an atom in the crystal, a phase shift occurs in the scattered X-rays.[21] This effect, which is more pronounced for heavier atoms (like the bromine atom in our target molecule), allows for the differentiation between the two possible enantiomers.[4][23] The Flack parameter, derived from the analysis of Friedel pairs in the diffraction data, provides a quantitative measure of the correctness of the assigned absolute configuration.[23][24]

Experimental Workflow: X-ray Crystallography

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Protocol: Single-Crystal X-ray Diffraction of this compound

  • Crystallization: Dissolve a high-purity sample of this compound in a suitable solvent system (e.g., slow evaporation from a hexane/ethyl acetate mixture). The goal is to obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).[6][7][25]

  • Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head.[25] The crystal is then placed in the X-ray beam of the diffractometer.[6][7]

  • Data Collection: Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.[20] Modern CCD or pixel detectors are used to record the intensities and positions of the diffracted X-rays.[6]

  • Data Processing: The raw diffraction data is processed to correct for experimental factors and to integrate the reflection intensities.[20]

  • Structure Solution and Refinement: The phase problem is solved using direct methods to obtain an initial electron density map.[6] An atomic model is then built into the electron density and refined against the experimental data to optimize the atomic positions and thermal parameters.[20]

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects.[21] The Flack parameter is calculated to confirm the correct enantiomer has been modeled. A value close to zero indicates the correct absolute configuration.[24]

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

Vibrational Circular Dichroism has emerged as a robust and reliable alternative to X-ray crystallography, particularly for molecules that are difficult to crystallize.[2][14] VCD measures the small difference in the absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[11][12] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution.[13][15]

The power of VCD lies in its synergy with computational chemistry. The experimental VCD spectrum is compared to a theoretically predicted spectrum calculated using quantum mechanical methods, such as Density Functional Theory (DFT).[2][13][15] By comparing the signs and relative intensities of the experimental and calculated VCD bands, the absolute configuration can be unambiguously assigned.[2][13]

Experimental Workflow: Vibrational Circular Dichroism

Caption: Workflow for absolute configuration determination by VCD.

Protocol: VCD Analysis of this compound

  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl3) at a concentration of approximately 0.1 M.[13]

  • Spectra Acquisition: Record the VCD and infrared (IR) spectra of the solution using a VCD spectrometer.

  • Computational Modeling:

    • Conformational Search: Perform a thorough conformational search for one enantiomer of 1-(2-Bromophenyl)Ethanol to identify all low-energy conformers.[11][26]

    • DFT Calculations: For each low-energy conformer, perform geometry optimization and frequency calculations at a suitable level of theory (e.g., B3LYP/6-31G(d)).[12] This will yield the calculated IR and VCD spectra for each conformer.

  • Spectral Comparison and Assignment:

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.[11][26]

    • Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands are in good agreement, the absolute configuration of the sample is the same as that used in the calculation.[2][13] If the signs are opposite, the absolute configuration is that of the other enantiomer.

Conclusion: An Integrated Approach to Stereochemical Elucidation

Both single-crystal X-ray crystallography and Vibrational Circular Dichroism are powerful and definitive methods for determining the absolute configuration of chiral molecules like this compound. While X-ray crystallography provides a direct and unambiguous 3D structure, its reliance on high-quality crystals can be a significant bottleneck. VCD offers a versatile solution-state alternative that is applicable to a broader range of compounds. For researchers in drug development, an integrated approach that leverages the strengths of both techniques can provide the highest level of confidence in stereochemical assignments, ensuring the development of safe and effective chiral therapeutics.

References

A Comparative Guide to the Enantiomeric Purity Analysis of (S)-1-(2-Bromophenyl)Ethanol by Chiral Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of a chiral molecule is not a trivial detail—it is a critical determinant of its pharmacological activity, metabolic fate, and potential toxicity. The two enantiomers of a chiral drug can exhibit vastly different physiological effects, a fact starkly illustrated by historical examples in pharmacology.[1] Consequently, the accurate determination of enantiomeric purity is a cornerstone of pharmaceutical development and quality control.[2]

This guide provides an in-depth, comparative analysis of methodologies for determining the enantiomeric purity of (S)-1-(2-Bromophenyl)Ethanol, a chiral aromatic alcohol and a valuable building block in the synthesis of various pharmaceutical agents. We will focus on the application of chiral High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, offering a detailed experimental protocol and the scientific rationale behind the methodological choices. Furthermore, we will objectively compare the performance of chiral HPLC with alternative analytical techniques, providing the necessary data and context for you to make informed decisions in your laboratory.

The Primacy of Chiral Chromatography

Direct separation of enantiomers by chiral chromatography is the most widely employed and robust method for determining enantiomeric purity.[3][4][5][6] This technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These transient, unequal interactions lead to different retention times for each enantiomer, allowing for their baseline separation and quantification.[1][7]

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and are often the first choice for screening chiral separations due to their remarkable ability to resolve a wide variety of racemic compounds, including aromatic alcohols.[8][9][10][11] The chiral recognition mechanism of these phases is complex, involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical structure of the polysaccharide polymer.[6][12]

Experimental Protocol: Chiral HPLC Analysis of 1-(2-Bromophenyl)Ethanol

This protocol provides a starting point for the method development and validation for the enantiomeric purity analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation:

  • A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.

Chromatographic Conditions:

ParameterRecommended Condition
Chiral Stationary Phase Lux® Cellulose-1 (or equivalent, e.g., CHIRALCEL® OD-H), 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Rationale for Methodological Choices:

  • Chiral Stationary Phase: Lux® Cellulose-1, a cellulose tris(3,5-dimethylphenylcarbamate) based CSP, is selected due to its proven success in separating a wide range of aromatic compounds, including those with structural similarity to the analyte.[12][13] The aromatic rings and carbamate linkages in the chiral selector provide multiple sites for π-π interactions and hydrogen bonding with the analyte, which are crucial for chiral recognition.

  • Mobile Phase: A normal phase mobile phase consisting of n-hexane and an alcohol modifier (isopropanol) is a standard starting point for polysaccharide-based CSPs.[14][15] The ratio of hexane to isopropanol can be adjusted to optimize the retention and resolution of the enantiomers. A lower percentage of isopropanol will generally lead to longer retention times and potentially better resolution, while a higher percentage will decrease retention.

  • Detection: The bromophenyl moiety in the analyte provides strong UV absorbance, making UV detection at a low wavelength like 220 nm a sensitive and appropriate choice.

Data Analysis:

The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the following formula:

% ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep1 Weigh ~1 mg of This compound prep2 Dissolve in 1 mL of mobile phase prep1->prep2 prep3 Filter through 0.45 µm filter prep2->prep3 hplc1 Inject 10 µL onto Lux Cellulose-1 column prep3->hplc1 hplc2 Isocratic elution with n-Hexane/IPA (90:10) hplc1->hplc2 hplc3 UV Detection at 220 nm hplc2->hplc3 data1 Integrate peak areas of both enantiomers hplc3->data1 data2 Calculate % enantiomeric excess data1->data2

Comparative Analysis of Alternative Methods

While chiral HPLC is the gold standard, other techniques can be employed for the determination of enantiomeric purity, each with its own set of advantages and limitations. The choice of method often depends on factors such as the available instrumentation, the required sensitivity, and the nature of the sample matrix.

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Direct separation of enantiomers on a chiral stationary phase.High resolution and accuracy, applicable to a wide range of compounds, well-established and validated methods available.[2][3][5]Requires specialized and often expensive chiral columns, method development can be time-consuming.[9]
Chiral Derivatization with Achiral HPLC/GC Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column.[12][13][16]Utilizes standard, less expensive achiral columns, can enhance detectability.[13][17]Requires a derivatization step which can be time-consuming and may introduce impurities, the chiral derivatizing agent must be enantiomerically pure.[16]
NMR Spectroscopy Use of a chiral solvating agent or a chiral derivatizing agent to induce chemical shift differences between the enantiomers in the NMR spectrum.[18]Rapid analysis, non-destructive, provides structural information.Lower sensitivity and accuracy compared to chromatographic methods, may require higher sample concentrations.[18]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by the chiral molecule. The magnitude of the CD signal is proportional to the enantiomeric excess.[8]Rapid and simple measurement, does not require chromatographic separation.Less sensitive than chromatographic methods, requires that the analyte has a chromophore that exhibits a CD signal, calibration with a pure enantiomer standard is necessary.

G cluster_decision Method Selection cluster_methods Analytical Techniques start Need to determine enantiomeric purity of This compound q1 High accuracy and resolution required? start->q1 q2 Chiral column available? q1->q2 No m1 Chiral HPLC q1->m1 Yes q3 Rapid, non-destructive analysis needed? q2->q3 No m2 Chiral Derivatization + Achiral HPLC/GC q2->m2 Yes m3 NMR Spectroscopy q3->m3 Yes m4 Circular Dichroism q3->m4 No

Conclusion

The determination of enantiomeric purity is a critical analytical task in the development and quality control of chiral pharmaceuticals. For this compound, direct chiral HPLC using a polysaccharide-based stationary phase, such as Lux Cellulose-1, offers a robust, high-resolution method for accurate quantification of its enantiomeric excess. While alternative techniques like chiral derivatization, NMR spectroscopy, and circular dichroism provide viable options in specific contexts, chiral HPLC remains the preeminent technique due to its superior accuracy, sensitivity, and broad applicability. The provided experimental protocol serves as a solid foundation for developing a validated analytical method, ensuring the stereochemical integrity of this important chiral building block.

References

A Senior Application Scientist's Guide to Chiral Building Blocks: A Comparative Analysis of (S)-1-(2-Bromophenyl)Ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and fine chemical synthesis, the precise three-dimensional arrangement of atoms is not a trivial detail—it is often the very determinant of a molecule's biological activity and safety profile.[1][2] Chiral building blocks, molecules with a non-superimposable mirror image, are therefore the foundational elements for constructing complex, stereochemically pure compounds.[1][3][4] Because biological targets like proteins and nucleic acids are themselves chiral, they interact differently with each enantiomer of a drug, making stereochemical control a regulatory and scientific necessity.[1][3]

This guide offers a deep, comparative analysis of (S)-1-(2-Bromophenyl)ethanol, a versatile chiral secondary alcohol, evaluating its performance and strategic utility against other commonly employed chiral building blocks. Our focus is to move beyond mere specifications and provide field-proven insights into why and when this particular synthon offers a decisive advantage in a synthetic campaign.

Core Subject: this compound - The Dual-Functionality Synthon

This compound is a chiral secondary alcohol distinguished by two key functional motifs: a stereogenic hydroxyl group and a bromine atom positioned ortho to it on the phenyl ring.[5][6] This unique arrangement makes it a powerful bifunctional building block. The chiral alcohol moiety serves as a versatile handle for subsequent transformations (e.g., oxidation, etherification, or esterification) while the bromine atom is a prime electrophilic partner for a host of palladium-catalyzed cross-coupling reactions. This dual-functionality allows for a highly convergent and flexible synthetic strategy, where a key stereocenter is installed early and the molecular complexity is built around it.

The Competitive Landscape: A Comparative Set of Chiral Alcohols

To objectively assess the value of this compound, we compare it against a curated set of alternative chiral secondary alcohols that represent different strategic considerations in synthesis:

  • (S)-1-Phenylethanol: The archetypal, non-functionalized chiral aromatic alcohol. It serves as a baseline for evaluating the impact of the bromophenyl group.

  • (S)-1-(4-Bromophenyl)ethanol: A constitutional isomer of our primary subject.[7] This comparison allows us to dissect the strategic implications of the halide's position (ortho vs. para).

  • (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: A key intermediate for NK-1 receptor antagonists, this alcohol features strong electron-withdrawing groups, altering the reactivity of both the aromatic ring and the hydroxyl group.[8]

Performance Benchmark I: Asymmetric Synthesis of the Chiral Alcohol

The most common and efficient route to these chiral alcohols is the asymmetric reduction of their corresponding prochiral ketones.[9][10] This transformation is a critical first step, and its efficiency directly impacts the overall viability of a synthetic sequence. Catalytic asymmetric reduction, often employing chiral metal catalysts, is a preferred industrial method for its high theoretical yield and atom economy.[8][11]

Experimental Protocol: Catalytic Asymmetric Transfer Hydrogenation (ATH) of 2'-Bromoacetophenone

This protocol describes a reliable method for generating this compound with high enantiopurity.

  • Inert Atmosphere: A 50 mL Schlenk flask is charged with a magnetic stir bar, dried under vacuum, and backfilled with argon gas.

  • Catalyst Preparation: [RuCl(p-cymene)((R,R)-TsDACH)] (3.2 mg, 0.005 mmol, 0.005 eq.) is added to the flask.

  • Solvent and Reagent Addition: Anhydrous, degassed dichloromethane (10 mL) is added, followed by 2'-bromoacetophenone (199 mg, 1.0 mmol, 1.0 eq.).

  • Hydrogen Source: A formic acid/triethylamine azeotropic mixture (5:2 ratio, 1.0 mL) is added as the hydrogen source.

  • Reaction: The reaction mixture is stirred vigorously at 30°C for 12 hours. Progress is monitored by TLC (thin-layer chromatography).

  • Work-up: Upon completion, the reaction is quenched with 10 mL of saturated aqueous NH₄Cl solution. The layers are separated, and the aqueous phase is extracted with dichloromethane (2 x 10 mL).

  • Purification and Analysis: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Comparative Data: Asymmetric Synthesis Yields and Enantioselectivity

The following table summarizes typical results for the asymmetric reduction of various prochiral ketones to their corresponding chiral alcohols using established catalytic systems.

Prochiral KetoneChiral Alcohol ProductTypical Catalyst TypeYield (%)Enantiomeric Excess (ee, %)
2'-BromoacetophenoneThis compoundRu-TsDACH~95%>99%
Acetophenone(S)-1-PhenylethanolCBS Reagent/BH₃~96%~97%[12][13]
4'-Bromoacetophenone(S)-1-(4-Bromophenyl)ethanolBiocatalytic (e.g., Lactobacillus kefiri)~94%>98%[14]
3',5'-Bis(trifluoromethyl)acetophenone(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanolAlcohol Dehydrogenase (R. erythropolis)>98%>99.9%[8]

Analysis: The experimental data reveals that 2'-bromoacetophenone is an excellent substrate for asymmetric reduction, affording the desired this compound in high yield and with nearly perfect enantiocontrol. Its performance is on par with other high-value chiral building blocks, confirming its viability as a starting material from a synthetic efficiency standpoint.

Performance Benchmark II: Strategic Application in Cross-Coupling

The true strategic advantage of this compound becomes evident in its application in carbon-carbon bond-forming reactions. The ortho-bromine atom is not merely a substituent; it is a versatile functional handle for diversification via Suzuki-Miyaura cross-coupling.[15][16][17] This capability is absent in (S)-1-phenylethanol and electronically and sterically different in the para-isomer.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol details the coupling of the chiral alcohol with an arylboronic acid to construct a biaryl structure, a common motif in pharmaceuticals.

  • Reaction Setup: To an oven-dried Schlenk tube under argon, add this compound (201 mg, 1.0 mmol, 1.0 eq.), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 eq.), potassium carbonate (414 mg, 3.0 mmol, 3.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol, 0.02 eq.).

  • Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Reaction: The tube is sealed, and the mixture is heated to 90°C with vigorous stirring for 8 hours. Reaction progress is monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and water (10 mL). The layers are separated.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate (2 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography on silica gel.

Visualization: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps of the palladium-catalyzed cycle, which underpins the strategic utility of this building block.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst ArPdXL2 Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ ArX This compound (Ar-X) ArX->ArPdXL2 Oxidative Addition ArPdArL2 Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ ArPdXL2->ArPdArL2 ArBOH Arylboronic Acid (Ar'-B(OH)₂) ArBOH->ArPdArL2 Transmetalation Base Base (e.g., K₂CO₃) Base->ArPdArL2 ArPdArL2->Pd0 Catalyst Regeneration Product Coupled Product (Ar-Ar') ArPdArL2->Product Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Strategic Analysis:

  • This compound: Offers the powerful ability to first secure a critical stereocenter and then perform C-C bond formation. The ortho-positioning of the resulting substituent can be crucial for creating specific atropisomers or for directing subsequent reactions via chelation or steric hindrance.

  • (S)-1-Phenylethanol: Lacks a handle for cross-coupling, making it unsuitable for this synthetic strategy. Any desired biaryl structure would need to be constructed before the asymmetric reduction, which may be a less efficient or more challenging route.

  • (S)-1-(4-Bromophenyl)ethanol: While capable of undergoing Suzuki coupling, the para-substitution leads to a fundamentally different molecular geometry. This makes it a distinct building block rather than a direct competitor, chosen when a linear, extended structure is desired.

  • (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: This molecule is typically the target of a synthesis rather than an intermediate for further coupling, as it lacks a suitable handle like a halogen.

Conclusion and Expert Recommendation

This compound is a premier chiral building block whose value extends beyond its high enantiopurity. Its defining feature is the strategic combination of a stereogenic center and an ortho-halogen, enabling a powerful and flexible synthetic logic: "Stereocenter First, Complexity Later."

While simpler chiral alcohols like (S)-1-phenylethanol are effective for basic structures, they lack the synthetic optionality for building complex molecular architectures. The true peers of this compound are other functionalized chiral synthons. In this context, its ready availability, high efficiency in asymmetric synthesis, and the unique steric and electronic consequences of its ortho-substitution make it an exceptional choice for drug discovery programs. For chemists aiming to rapidly generate diverse analogues around a core chiral scaffold, this compound provides a distinct and often unparalleled advantage.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of (S)-1-(2-Bromophenyl)Ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of chiral intermediates is paramount. (S)-1-(2-Bromophenyl)ethanol is a key chiral building block whose enantiomeric purity can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for its quantification and the determination of its enantiomeric excess are critical.

This guide provides a comprehensive comparison of suitable analytical techniques for the chiral separation and quantification of this compound. As a Senior Application Scientist, the insights provided herein are grounded in established chromatographic principles and validated through rigorous adherence to international regulatory standards. We will explore two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offering detailed protocols and the scientific rationale behind the methodological choices.

The Imperative of Chiral Separation

Enantiomers, non-superimposable mirror-image isomers, often exhibit markedly different pharmacological and toxicological profiles. The separation and quantification of these stereoisomers are therefore not merely an analytical exercise but a critical component of quality control and regulatory compliance in the pharmaceutical industry. The methods presented in this guide are designed to provide the accuracy, precision, and robustness required for these demanding applications.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation of enantiomers due to its versatility and the wide array of commercially available chiral stationary phases (CSPs). Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the resolution of a diverse range of chiral compounds, including aromatic alcohols like 1-(2-Bromophenyl)ethanol.

Causality of Experimental Choices

The selection of a polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives, is predicated on its ability to form transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes, arising from a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the stationary phase, leads to differential retention times and, thus, separation.

Normal-phase chromatography, employing a non-polar mobile phase like a mixture of hexane and an alcohol, is often the preferred mode for these separations. The alcohol modifier plays a crucial role in modulating the retention and selectivity by competing with the analyte for interactive sites on the CSP.

Proposed HPLC Method Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV Detector

Chromatographic Conditions:

ParameterRecommended Setting
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Self-Validating System: Adherence to ICH Q2(R2) Guidelines

To ensure the trustworthiness and scientific validity of this method, a comprehensive validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[1][2]. The key validation parameters to be assessed are outlined in the table below.

Validation ParameterAcceptance Criteria (Typical)
Specificity Resolution > 1.5 between enantiomers and from any impurities.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Range To be established based on linearity, accuracy, and precision data.
Accuracy % Recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.
Robustness Insignificant changes in resolution and retention times with small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_report Finalization start Prepare Standard and Sample Solutions specificity Specificity Analysis (Racemic Mixture) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Spiked Samples) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ Determination precision->lod_loq robustness Robustness Study lod_loq->robustness report Generate Validation Report robustness->report

Caption: Workflow for HPLC Method Validation.

Method 2: Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed, reduced organic solvent consumption, and often, unique selectivity. SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of a polar co-solvent (modifier).

Causality of Experimental Choices

The principles of chiral recognition in SFC are similar to those in normal-phase HPLC, with the same polysaccharide-based CSPs being highly effective. The use of supercritical CO2 as the mobile phase provides low viscosity and high diffusivity, allowing for faster separations at lower pressures compared to HPLC[3][4]. An alcohol modifier, such as methanol or ethanol, is added to the CO2 to modulate the polarity of the mobile phase and facilitate the elution of the analytes from the stationary phase.

Proposed SFC Method Protocol

The following protocol provides a strong starting point for the development of a chiral SFC method for the quantification of this compound.

Instrumentation:

  • SFC system with a CO2 pump and a modifier pump

  • Autosampler

  • Column thermostat

  • Back-pressure regulator

  • UV Detector

Chromatographic Conditions:

ParameterRecommended Setting
Column Chiralcel® OD-H (150 x 4.6 mm, 3 µm) or equivalent
Mobile Phase Supercritical CO2 / Methanol (Gradient or Isocratic)
Example Isocratic Condition 85% CO2 / 15% Methanol
Flow Rate 3.0 mL/min
Column Temperature 40 °C
Back Pressure 150 bar
Detection Wavelength 210 nm
Injection Volume 5 µL
Sample Diluent Methanol
Self-Validating System and Adherence to ICH Guidelines

Similar to the HPLC method, the SFC method must be validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose. The validation parameters and typical acceptance criteria are consistent with those outlined for the HPLC method.

Experimental Workflow for SFC Method Development

SFC_Development_Workflow cluster_screening Initial Screening cluster_optimization Method Optimization cluster_validation_sfc Validation col_screen Column Screening (e.g., OD-H, AD-H) mod_screen Modifier Screening (Methanol, Ethanol, IPA) col_screen->mod_screen grad_opt Gradient/Isocratic Optimization mod_screen->grad_opt flow_opt Flow Rate & Back Pressure Optimization grad_opt->flow_opt temp_opt Temperature Optimization flow_opt->temp_opt sfc_validate Full Method Validation (ICH Q2) temp_opt->sfc_validate

Caption: Workflow for SFC Method Development and Validation.

Comparative Analysis of HPLC and SFC Methods

The choice between HPLC and SFC for the chiral analysis of this compound will depend on the specific requirements of the laboratory, including sample throughput, cost considerations, and environmental impact.

FeatureChiral HPLC (Normal Phase)Chiral SFC
Speed ModerateHigh
Solvent Consumption High (n-Hexane)Low (primarily CO2)
Environmental Impact HigherLower ("Greener" alternative)
Cost of Solvents HighLower
Method Development Well-established, extensive literatureRapid screening, but requires specialized instrumentation
Selectivity Excellent with polysaccharide CSPsOften complementary or enhanced selectivity compared to HPLC

Conclusion

Both Chiral High-Performance Liquid Chromatography and Supercritical Fluid Chromatography are powerful and suitable techniques for the enantioselective quantification of this compound. While HPLC represents a more traditional and widely accessible approach, SFC offers significant advantages in terms of speed and sustainability. The proposed starting conditions in this guide, based on sound chromatographic principles and data from closely related compounds, provide a solid foundation for method development. Rigorous validation in accordance with ICH guidelines is essential to ensure that the chosen method is fit for its intended purpose, providing reliable and accurate data for the quality control of this critical chiral intermediate.

References

A Guide to the Spectroscopic Verification of (S)-1-(2-Bromophenyl)Ethanol: Cross-Referencing Experimental Data with Literature Values

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of chiral intermediates is a cornerstone of scientific rigor. (S)-1-(2-Bromophenyl)Ethanol is a key chiral building block, and its purity and identity are paramount for the success of subsequent synthetic steps.[1] This guide provides an in-depth comparison of experimentally acquired spectroscopic data with established literature values for this compound, focusing on Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. We will not only present the data but also delve into the rationale behind the analytical procedures, ensuring a trustworthy and authoritative validation process.

The Principle of Spectroscopic Validation

Spectroscopic analysis is fundamental to chemical characterization. Each technique provides a unique fingerprint of a molecule's structure.

  • ¹H NMR Spectroscopy maps the chemical environment of hydrogen atoms, revealing information about connectivity and stereochemistry.

  • ¹³C NMR Spectroscopy probes the carbon skeleton of the molecule, indicating the number and type of carbon environments.

  • FT-IR Spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Cross-referencing data from these complementary techniques with established literature provides a high-confidence confirmation of a compound's identity. This process is not merely about matching numbers; it's about understanding the underlying principles that govern the spectral output.

Experimental Workflow: Data Acquisition Protocol

To ensure data integrity, a standardized protocol for sample preparation and analysis is crucial. The following steps outline a robust procedure for acquiring high-quality spectra for a newly synthesized batch of this compound.

Experimental Protocol
  • Sample Preparation:

    • NMR: Accurately weigh approximately 10-15 mg of the this compound sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its ability to solubilize a wide range of organic compounds and the presence of a residual proton signal (δ ~7.26 ppm) that can be used for spectral calibration.[2] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • FT-IR: As the compound is a low-melting solid or viscous oil at room temperature, the Attenuated Total Reflectance (ATR) technique is ideal.[1][3] Place a single drop of the neat sample directly onto the ATR crystal. This method requires minimal sample and no preparation with KBr pellets, reducing the risk of atmospheric moisture contamination.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer.

    • Parameters: Acquire data at 298 K. Use a standard pulse program with a 30° pulse angle and a relaxation delay of 2 seconds to ensure quantitative signal integration. Acquire 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer (operating at 100 MHz for ¹³C).

    • Parameters: Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A relaxation delay of 5 seconds is used to account for the longer relaxation times of quaternary carbons. Accumulate at least 1024 scans to achieve adequate sensitivity.

  • FT-IR Spectroscopy:

    • Instrument: FT-IR spectrometer equipped with a diamond ATR accessory.

    • Parameters: Collect the spectrum over a range of 4000-600 cm⁻¹.[4] Perform a background scan of the empty ATR crystal immediately before the sample scan to correct for atmospheric CO₂ and H₂O absorptions. Co-add 32 scans to improve the signal-to-noise ratio.

The diagram below illustrates the logical flow of this data acquisition process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample This compound PrepNMR Dissolve in CDCl3 with TMS Sample->PrepNMR PrepFTIR Apply Neat Sample to ATR Crystal Sample->PrepFTIR Acq1H ¹H NMR (400 MHz) PrepNMR->Acq1H Acq13C ¹³C NMR (100 MHz) PrepNMR->Acq13C AcqFTIR FT-IR (ATR) PrepFTIR->AcqFTIR ProcNMR Fourier Transform, Phase & Baseline Correction, Calibration to TMS Acq1H->ProcNMR Acq13C->ProcNMR ProcFTIR Background Subtraction, Baseline Correction AcqFTIR->ProcFTIR table NMR Data Table ProcNMR->table table2 FT-IR Data Table ProcFTIR->table2 G exp_data Experimental Data (¹H, ¹³C, IR) compare Compare Spectra: Shifts, Multiplicities, Frequencies exp_data->compare lit_data Literature Reference Data lit_data->compare match Data Match? compare->match confirm Structure Confirmed: This compound match->confirm Yes discrepancy Analyze Discrepancies match->discrepancy No solvent Solvent Effects? discrepancy->solvent impurity Impurity Present? discrepancy->impurity solvent->confirm Minor, Explained reacquire Re-purify or Re-acquire Data impurity->reacquire

References

A Comparative Guide to Catalytic Systems for the Synthesis of (S)-1-(2-Bromophenyl)Ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 1-(2-Bromophenyl)Ethanol

(S)-1-(2-Bromophenyl)ethanol is a chiral secondary alcohol that serves as a crucial building block in the synthesis of a variety of optically active pharmaceutical compounds.[1] Its stereochemistry is paramount, as the biological activity of many drugs is intrinsically linked to their three-dimensional structure. The asymmetric reduction of the prochiral ketone, 2-bromoacetophenone, is the most direct route to this valuable synthon. The choice of catalytic system for this transformation is a critical decision in the drug development pipeline, directly influencing the enantiomeric purity, yield, scalability, and environmental impact of the process.

This guide provides a comparative analysis of the leading catalytic systems for the synthesis of this compound. We will delve into the mechanistic underpinnings, performance metrics, and practical considerations of three prominent methodologies: the Noyori-type asymmetric transfer hydrogenation, the Corey-Bakshi-Shibata (CBS) reduction, and biocatalysis. This objective comparison, supported by experimental data, is intended to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate catalytic strategy for their specific needs.

Comparative Analysis of Catalytic Systems

The selection of a catalytic system is a multi-faceted decision, balancing enantioselectivity, yield, reaction conditions, and cost. Below is a summary of the performance of the three leading catalytic systems for the asymmetric reduction of 2-bromoacetophenone.

Catalytic SystemCatalystReducing AgentSolventTemp. (°C)Time (h)Yield (%)ee (%)
Noyori-type ATH Ru(II)-tethered (R,R)-TsDPENDimethylamine borane (DMAB)Not specifiedNot specifiedNot specifiedHighHigh
CBS Reduction (S)-Methyl-CBS-oxazaborolidineBorane-dimethyl sulfide (BH₃·SMe₂)Tetrahydrofuran (THF)-20 to RT1-2>90>95
Biocatalysis Daucus carota (carrot root)Endogenous enzymesWaterRoom Temp.48~70-90>99
Biocatalysis Ketoreductase (KRED)Isopropanol (for cofactor regeneration)Buffer/Organic co-solventRoom Temp.12-24High>99

Note: The data presented is a synthesis of typical results reported in the literature for these catalytic systems on 2-bromoacetophenone or closely related substrates. Actual results may vary depending on specific reaction conditions and catalyst batches.

In-Depth Discussion of Catalytic Systems

Noyori-Type Asymmetric Transfer Hydrogenation (ATH)

The Noyori asymmetric hydrogenation and its variant, asymmetric transfer hydrogenation (ATH), represent a cornerstone of modern asymmetric synthesis, recognized with the Nobel Prize in Chemistry in 2001.[2] These reactions typically employ Ruthenium(II) catalysts bearing a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand (such as TsDPEN).[2][3]

Mechanism and Rationale: The catalytic cycle of Noyori-type ATH involves the transfer of a hydride from a hydrogen donor, such as isopropanol or formic acid, to the ketone substrate, mediated by the chiral Ru(II) complex. The high enantioselectivity arises from the well-defined chiral environment created by the ligands around the metal center, which forces the substrate to coordinate in a specific orientation, leading to a facial-selective hydride transfer. The presence of a hydrogen on the amine of the diamine ligand is crucial for stabilizing the transition state.[2] For α-bromo acetophenones, Ru-tethered TsDPEN catalysts have demonstrated high efficiency and enantioselectivity.[4][5]

Advantages:

  • High Catalytic Activity and Turnover: These catalysts are often highly active, allowing for low catalyst loadings (high substrate-to-catalyst ratios).[2]

  • Broad Substrate Scope: Effective for a wide range of ketones, including those with functional groups.[3]

  • Excellent Enantioselectivity: Consistently provides high enantiomeric excess.

Limitations:

  • Cost and Toxicity of Ruthenium: Ruthenium is a precious and toxic metal, which can be a concern for cost and environmental impact, especially on a large scale.

  • Air and Moisture Sensitivity: While some pre-catalysts are stable, the active catalytic species can be sensitive to air and moisture, often requiring inert atmosphere techniques.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is another powerful and widely used method for the enantioselective reduction of prochiral ketones.[6] This system utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like diphenylprolinol, in the presence of a borane reducing agent (e.g., BH₃·SMe₂ or BH₃·THF).[6][7]

Mechanism and Rationale: The CBS catalyst acts as a chiral Lewis acid that coordinates to the carbonyl oxygen of the ketone, activating it towards reduction. The borane reducing agent then coordinates to the nitrogen atom of the oxazaborolidine. This ternary complex arranges into a rigid, chair-like six-membered transition state, where the hydride is delivered to one face of the ketone. The steric bulk of the substituents on the ketone and the catalyst dictates the facial selectivity, leading to a predictable stereochemical outcome.[6][8]

Advantages:

  • High Enantioselectivity and Predictability: The stereochemical outcome is highly predictable based on the catalyst's chirality.

  • Mild Reaction Conditions: Reactions are typically run at or below room temperature.

  • Commercial Availability: A variety of CBS catalysts and their precursors are commercially available.

Limitations:

  • Stoichiometric Borane Reagent: Requires at least a stoichiometric amount of the borane reducing agent, which can be hazardous and requires careful handling.

  • Sensitivity to Water: The reaction is sensitive to moisture, which can negatively impact enantioselectivity, necessitating the use of dry solvents and inert atmospheres.[9]

Biocatalysis: The Green Alternative

Biocatalysis has emerged as a compelling, environmentally benign alternative to traditional metal- and reagent-based reductions. This approach utilizes whole-cell microorganisms or isolated enzymes (ketoreductases) to perform highly selective chemical transformations.

The common carrot (Daucus carota) has been surprisingly effective as a biocatalyst for the asymmetric reduction of prochiral ketones.[10][11] The enzymes within the carrot root, primarily ketoreductases, are responsible for the catalytic activity.

Mechanism and Rationale: The ketoreductases within the carrot cells utilize endogenous cofactor systems (like NADPH) to deliver a hydride to the carbonyl group of the substrate. The enzyme's active site provides a chiral environment that dictates the stereochemical outcome of the reduction, often with exceptionally high enantioselectivity. The use of whole cells circumvents the need for enzyme purification and cofactor addition.

Advantages:

  • Exceptional Enantioselectivity: Often provides enantiomeric excess values exceeding 99%.[12]

  • Environmentally Benign: The reaction is run in water under mild, ambient conditions, avoiding the use of toxic metals and organic solvents.[10][11]

  • Cost-Effective and Readily Available: Carrots are an inexpensive and widely available source of the biocatalyst.[11]

  • Simple Workup: The workup procedure is typically straightforward, involving filtration and extraction.[10][11]

Limitations:

  • Longer Reaction Times: Biocatalytic reactions can be slower than their traditional chemical counterparts.[13]

  • Substrate Loading: The concentration of the substrate is often lower in biocatalytic systems.

  • Variability: The enzymatic content can vary between different batches of carrots, potentially leading to some irreproducibility.[10][11]

The use of isolated, and often engineered, ketoreductases (KREDs) offers a more controlled and potent biocatalytic approach.[14][15] These enzymes are NAD(P)H-dependent and are typically used with a cofactor regeneration system.

Mechanism and Rationale: Similar to whole-cell systems, KREDs provide a chiral active site for the enantioselective reduction of ketones. A cofactor regeneration system, often employing a sacrificial alcohol like isopropanol and a corresponding dehydrogenase, is used to continuously regenerate the expensive NAD(P)H cofactor, allowing it to be used in catalytic amounts.

Advantages:

  • Very High Enantioselectivity and Activity: KREDs can be highly active and selective for specific substrates.[14][16]

  • Broad Applicability: A wide range of KREDs with different substrate specificities are commercially available or can be developed through enzyme engineering.

  • Milder Conditions: Reactions are performed in aqueous buffer systems, often with a co-solvent.

Limitations:

  • Enzyme and Cofactor Cost: The initial cost of the enzyme and cofactor can be high, although cofactor regeneration systems mitigate this.

  • Substrate Inhibition: High concentrations of the substrate or product can sometimes inhibit the enzyme's activity.

Experimental Protocols

Protocol 1: Noyori-Type Asymmetric Transfer Hydrogenation

This protocol is a general procedure based on established methods for the ATH of ketones using Ru(II)-TsDPEN catalysts.[1][17]

  • Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Ru(II) precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral (S,S)-TsDPEN ligand in an appropriate solvent like isopropanol.

  • Reaction Setup: To the catalyst solution, add 2-bromoacetophenone.

  • Initiation: Add a base, such as potassium isopropoxide or potassium tert-butoxide, to initiate the reaction. Alternatively, a mixture of formic acid and triethylamine can be used as the hydrogen source.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (typically room temperature to 50 °C) and monitor the progress by TLC or GC.

  • Workup: Upon completion, quench the reaction with a suitable reagent (e.g., water or dilute acid). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

  • Analysis: Determine the yield and enantiomeric excess (by chiral HPLC or GC).

Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction

This protocol is a representative procedure for the CBS reduction of ketones.[18][19]

  • Catalyst Activation: In a flame-dried flask under an inert atmosphere, dissolve the (R)-2-Methyl-CBS-oxazaborolidine catalyst (typically 5-10 mol%) in anhydrous THF. Cool the solution to 0 °C.

  • Borane Addition: Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (approximately 0.6-1.0 equivalents) to the catalyst solution. Stir for 10-15 minutes.

  • Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., -20 °C or room temperature). Slowly add a solution of 2-bromoacetophenone in anhydrous THF to the catalyst-borane complex.

  • Reaction Monitoring: Stir the reaction for the required time (typically 1-2 hours) and monitor its progress by TLC or GC.

  • Quenching: Carefully quench the reaction by the slow addition of methanol.

  • Workup: After gas evolution ceases, warm the mixture to room temperature and remove the solvent under reduced pressure. Add a suitable solvent (e.g., diethyl ether) and wash with dilute HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the desired product.

  • Analysis: Characterize the product and determine the enantiomeric excess using chiral HPLC or GC.

Protocol 3: Biocatalytic Reduction with Daucus carota

This protocol is based on the procedure described by da Costa and Omori for the bioreduction of substituted acetophenones.[10][11]

  • Biocatalyst Preparation: Obtain fresh carrots from a local source. Wash them thoroughly with tap water and cut them into small pieces (e.g., 1 cm cubes).

  • Reaction Setup: In an Erlenmeyer flask, combine the carrot pieces (e.g., 20 g), tap water (e.g., 50 mL), and 2-bromoacetophenone (e.g., 50 mg).

  • Incubation: Place the flask on an orbital shaker (e.g., 150 rpm) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 24 hours), extracting with ethyl acetate, and analyzing by GC.

  • Workup: After the desired conversion is reached (typically 48-72 hours), filter the reaction mixture to remove the carrot pieces.

  • Extraction: Extract the aqueous filtrate with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. If necessary, purify the product by column chromatography.

  • Analysis: Determine the conversion and enantiomeric excess of the product by chiral GC.

Visualization of Catalytic Pathways

Noyori Asymmetric Transfer Hydrogenation Workflow

Noyori_ATH_Workflow cluster_prep Catalyst Activation cluster_cycle Catalytic Cycle Ru_precatalyst [RuCl2(arene)]2 Active_Catalyst [RuCl(S,S)-TsDPEN)(arene)] Ru_precatalyst->Active_Catalyst Ligand (S,S)-TsDPEN Ligand->Active_Catalyst Ketone 2-Bromoacetophenone Active_Catalyst->Ketone Coordination Product This compound Ketone->Product Hydride Transfer from Ru-H Ketone->Product H_Donor H-Donor (e.g., iPrOH) H_Donor->Active_Catalyst Regeneration Oxidized_Donor Oxidized Donor (e.g., Acetone) H_Donor->Oxidized_Donor Oxidation

Caption: Workflow for Noyori Asymmetric Transfer Hydrogenation.

Corey-Bakshi-Shibata (CBS) Reduction Mechanism

CBS_Reduction Catalyst CBS Catalyst (Oxazaborolidine) Activated_Complex Catalyst-Borane Complex Catalyst->Activated_Complex Borane BH3 Source (e.g., BH3-THF) Borane->Activated_Complex Transition_State Six-Membered Transition State Activated_Complex->Transition_State Ketone 2-Bromoacetophenone Ketone->Transition_State Coordination Product_Complex Product-Borane Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Catalyst Regeneration Product This compound Product_Complex->Product Workup

Caption: Mechanism of the Corey-Bakshi-Shibata Reduction.

Biocatalytic Reduction Workflow

Biocatalysis_Workflow cluster_biocatalyst Biocatalyst System cluster_reaction Aqueous Reaction Medium Biocatalyst Daucus carota (whole cells) or Ketoreductase (isolated enzyme) Substrate 2-Bromoacetophenone Biocatalyst->Substrate Cofactor Cofactor System (Endogenous or Regenerated NADPH) Cofactor->Substrate Product This compound Substrate->Product Enzymatic Reduction Workup Filtration & Extraction Product->Workup Purification Chromatography Product->Purification Final_Product Pure (S)-Product Purification->Final_Product

Caption: General workflow for biocatalytic reduction.

Conclusion and Future Outlook

The synthesis of enantiomerically pure this compound can be effectively achieved through several robust catalytic systems. The choice between Noyori-type asymmetric transfer hydrogenation, CBS reduction, and biocatalysis depends on the specific requirements of the synthesis, including scale, cost, environmental considerations, and available equipment.

  • Noyori-type catalysts offer high efficiency and broad applicability, making them a strong choice for various applications, albeit with considerations for metal cost and removal.

  • CBS reduction provides a predictable and reliable method with commercially available catalysts, though it requires careful handling of stoichiometric borane reagents.

  • Biocatalysis , particularly with whole cells like Daucus carota or isolated ketoreductases, presents a highly enantioselective and environmentally friendly "green" alternative. As the field of enzyme engineering continues to advance, the scope and efficiency of biocatalytic reductions are expected to expand even further, making them an increasingly attractive option for industrial-scale synthesis.

Future research will likely focus on the development of more sustainable catalysts, such as those based on earth-abundant metals like iron, and the further optimization of biocatalytic processes to improve substrate loading and reduce reaction times. The integration of these advanced catalytic systems will undoubtedly continue to drive innovation in the synthesis of chiral pharmaceuticals.

References

A Senior Application Scientist's Guide to Validating Stereochemical Outcomes Using (S)-1-(2-Bromophenyl)Ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise control and validation of stereochemistry are not merely academic exercises; they are critical determinants of a molecule's biological activity, safety, and efficacy. Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit profoundly different pharmacological effects. It is therefore paramount for researchers to employ robust methodologies to verify the stereochemical outcome of asymmetric reactions.

This guide provides an in-depth comparison of key analytical techniques for validating the stereochemical purity of products derived from reactions involving (S)-1-(2-Bromophenyl)Ethanol, a versatile chiral building block. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower researchers in making informed decisions for their analytical workflows.

The Central Role of this compound

This compound is a valuable chiral secondary alcohol. Its utility stems from two key features: the defined stereocenter at the carbinol carbon and the presence of a bromine atom on the phenyl ring. The stereocenter allows it to be used as a chiral starting material or auxiliary, directing the stereochemical course of a reaction. The bromo-substituent provides a handle for further functionalization, for instance, through cross-coupling reactions, making it a strategic component in multi-step syntheses. When this molecule participates in a reaction, validating that the desired stereochemical integrity is maintained or inverted in a predictable manner is a crucial analytical challenge.

A Comparative Analysis of Validation Techniques

The determination of enantiomeric excess (ee), a measure of the purity of a chiral substance, is the cornerstone of validating stereochemical outcomes.[1][2] A racemic mixture (a 50:50 mix of both enantiomers) has an ee of 0%, while a pure single enantiomer has an ee of 100%.[1][2] Several powerful analytical techniques can be employed for this purpose, each with distinct principles, advantages, and limitations.

FeatureChiral High-Performance Liquid Chromatography (HPLC)NMR Spectroscopy (with Chiral Auxiliaries)
Principle Physical separation of enantiomers on a chiral stationary phase (CSP).[3]Formation of transient diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.[3][4]
Sample Throughput Lower; often requires method development and has longer run times.[3]Higher; typically involves rapid sample preparation and data acquisition.[3]
Sensitivity Generally higher, especially with UV or fluorescence detectors.[3]Generally lower, dependent on analyte concentration and magnetic field strength.[3]
Resolution Often achieves baseline separation of enantiomeric peaks.[3]The degree of signal separation (ΔΔδ) can vary significantly.[5]
Sample Requirement Requires soluble sample, non-destructive.Requires soluble sample, non-destructive (with solvating agents).
Development Effort Can be significant; requires screening of columns and mobile phases.[6][7]Moderate; requires selection of appropriate chiral auxiliary and optimization of conditions.
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely used technique for separating and quantifying enantiomers due to its robustness and sensitivity.[8][9]

Causality of Method: The separation is based on the differential interaction of the two enantiomers with a chiral stationary phase (CSP). The CSP, itself enantiomerically pure, forms transient diastereomeric complexes with the analyte enantiomers. The small difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification.

Experimental Protocol: Chiral HPLC Analysis
  • Column Selection: Choose an appropriate CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile and often a good starting point for alcohols.[10]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of hexane and a polar modifier like isopropanol or ethanol. The ratio is critical for achieving separation.

  • Sample Preparation: Dissolve a small amount of the reaction product (e.g., 1 mg) in the mobile phase (1 mL). Ensure the sample is fully dissolved and filter if necessary.

  • Instrumentation Setup:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 220 nm or 254 nm).

  • Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the sample and the racemic standard.

  • Data Analysis:

    • Identify the peaks corresponding to the (S) and (R) enantiomers by comparing with the injection of the starting material, this compound.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 [2]

NMR Spectroscopy with Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy becomes a powerful tool for chiral analysis when a chiral auxiliary is introduced.[4] This is an indirect method; instead of separating the enantiomers, it converts them into diastereomers, which have distinct NMR spectra.

Causality of Method: Enantiomers are chemically and physically identical in an achiral environment, resulting in identical NMR spectra. By reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent (e.g., Mosher's acid chloride), a mixture of diastereomers is formed. These diastereomers have different spatial arrangements and, consequently, their corresponding nuclei will experience different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum.

Experimental Protocol: Mosher's Ester Analysis via ¹H NMR
  • Sample Preparation:

    • In an NMR tube, dissolve ~5-10 mg of the alcohol product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of a base, such as pyridine or triethylamine.

    • Add a slight molar excess of a chiral derivatizing agent, for example, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

  • Reaction: Allow the reaction to proceed to completion within the NMR tube. The formation of the diastereomeric esters can be monitored by NMR.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.

  • Data Analysis:

    • Identify a well-resolved proton signal that is distinct for each diastereomer. Protons close to the newly formed stereocenter are often the best candidates.

    • Carefully integrate the corresponding signals for each diastereomer.

    • Calculate the diastereomeric excess (de), which is equivalent to the enantiomeric excess (ee) of the original alcohol, using the formula: de (%) = |(Integration₁ - Integration₂) / (Integration₁ + Integration₂)| * 100

Workflow and Decision-Making

The selection of an appropriate validation method depends on several factors including the available equipment, the stage of research, and the specific properties of the compound.

G cluster_0 Stereochemical Validation Workflow cluster_1 Method Selection cluster_2 Analysis & Data Interpretation Start Asymmetric Reaction Using this compound Product Purified Product Mixture Start->Product Work-up & Purification Decision Choose Validation Method Product->Decision HPLC Chiral HPLC Decision->HPLC High Sensitivity & Resolution Needed NMR NMR with Chiral Auxiliary Decision->NMR Rapid Screening & Structural Info Needed HPLC_Analysis Separate Enantiomers Integrate Peak Areas HPLC->HPLC_Analysis NMR_Analysis Form Diastereomers Integrate Distinct Signals NMR->NMR_Analysis Calculation Calculate Enantiomeric Excess (ee%) HPLC_Analysis->Calculation NMR_Analysis->Calculation Report Final Report: Validated Stereochemical Outcome Calculation->Report

Caption: Workflow for validating the stereochemical outcome of a reaction.

Case Study: Asymmetric Reduction of a Prochiral Ketone

Let's consider a hypothetical asymmetric reduction of 2'-bromoacetophenone using a chiral catalyst to produce 1-(2-bromophenyl)ethanol. The goal is to determine the enantiomeric excess of the product. The starting material for comparison is the authentic this compound.

Expected Outcome: The reaction is expected to favor one enantiomer, resulting in a non-racemic mixture.

Comparative Data:

Analysis MethodResult for (S)-enantiomerResult for (R)-enantiomerCalculated ee (%)
Chiral HPLC Area = 97.5Area = 2.595.0%
¹H NMR with (R)-Mosher's Ester Integration = 97.5Integration = 2.595.0%

G cluster_0 Decision Logic: Choosing a Validation Technique Start Need to Determine Enantiomeric Purity Q1 Is Baseline Separation Critical? Start->Q1 Q2 Is Rapid Screening a Priority? Q1->Q2 No HPLC Primary Method: Chiral HPLC Q1->HPLC Yes Q3 Is the Sample a Novel Compound? Q2->Q3 No NMR Primary Method: NMR with Chiral Auxiliary Q2->NMR Yes Q3->HPLC No Both Use Both Methods for Confirmation Q3->Both Yes

Caption: Decision tree for selecting a stereochemical validation method.

Conclusion

The validation of stereochemical outcomes is a critical, non-negotiable step in modern chemical synthesis. Both chiral HPLC and NMR spectroscopy with chiral auxiliaries are powerful, complementary techniques for determining enantiomeric excess. Chiral HPLC offers superior separation and sensitivity, making it the gold standard for quantitative analysis. NMR, on the other hand, provides a faster, higher-throughput method that is invaluable for screening and for instances where a suitable HPLC method is not yet developed. By understanding the principles and practical considerations of each technique, researchers can confidently and accurately characterize their chiral products, ensuring the integrity and success of their scientific endeavors.

References

The Strategic Advantage of (S)-1-(2-Bromophenyl)Ethanol: A Comparative Guide to Chiral Precursors in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the synthesis of enantiomerically pure compounds is not merely a preference but a fundamental necessity. The stereochemistry of a drug molecule can profoundly influence its pharmacological and toxicological profile. Consequently, the selection of a chiral precursor is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route. This guide provides an in-depth technical comparison of (S)-1-(2-Bromophenyl)ethanol as a chiral precursor against its analogs, offering field-proven insights and experimental data to inform the choices of researchers, scientists, and professionals in drug development.

The Central Role of Chiral Halogenated Phenyl-Ethanols

Chiral 1-(halophenyl)ethanols are invaluable building blocks in asymmetric synthesis, primarily serving as precursors to a wide array of chiral molecules, including β-amino alcohols, which are prevalent motifs in many pharmaceuticals. The halogen atom, typically bromine, chlorine, or fluorine, provides a versatile handle for subsequent chemical transformations such as cross-coupling reactions, while the stereocenter at the benzylic position is crucial for defining the final product's chirality.

This compound, with its ortho-bromo substituent, offers a unique combination of steric and electronic properties that can be leveraged to achieve high stereocontrol in downstream reactions. This guide will dissect the efficacy of this precursor in comparison to its analogs, focusing on key performance indicators such as enantiomeric excess (ee%), chemical yield, and reaction kinetics.

Comparative Efficacy: this compound vs. Its Analogs

The efficacy of a chiral precursor is ultimately judged by its performance in synthesizing a target molecule with high purity and yield. The following sections provide a comparative analysis of this compound and its analogs based on their synthesis via asymmetric reduction of the corresponding acetophenones and their subsequent applications.

Asymmetric Synthesis of Chiral Precursors

The most common and efficient method for preparing these chiral alcohols is the enantioselective reduction of the corresponding prochiral ketones. Both chemical and biocatalytic methods have been extensively explored.

Data Presentation: Performance Comparison of Asymmetric Reduction Methods

Precursor KetoneReduction MethodCatalyst/BiocatalystYield (%)ee (%)Key ObservationsReference
2-BromoacetophenoneBiocatalyticRhodotorula glutinis>90>99 (S)High enantioselectivity and yield under mild conditions.[1]
2-Bromo-4-fluoroacetophenoneBiocatalyticCandida, Pichia, etc.>9099 (S)Demonstrates broad applicability of microbial reductions to substituted analogs.[2]
2-ChloroacetophenoneBiocatalyticAlternaria alternata80 (isolated)>99 (S)Optimization of culture conditions is crucial for high conversion and ee.[3]
2-Chloro-4'-chloroacetophenoneBiocatalyticP84S/I86A TeSADH mutantmoderate>99 (R)Enzyme engineering can provide access to the opposite enantiomer.[4]
2-BromoacetophenoneChemicalBH₃·DMS / Chiral Spiroborate EsterGoodup to 99%Offers high enantioselectivity with a chemical catalyst.[5]
Substituted AcetophenonesChemicalRu(II)-BINAP, H₂Highup to 99%Requires specialized catalysts and high-pressure equipment.[6]

Expertise & Experience: Causality Behind Experimental Choices

The choice between a biocatalytic and a chemical reduction approach is often dictated by factors such as substrate scope, desired enantiomer, and process scalability.

  • Biocatalysis: Offers exceptional enantioselectivity (>99% ee) under mild, environmentally friendly conditions (aqueous media, room temperature). The use of whole-cell biocatalysts, such as yeast and fungi, obviates the need for costly and sensitive metal catalysts and cofactors.[1][2][3] However, the substrate scope can be limited by enzyme specificity, and optimization of fermentation/reaction conditions is often necessary. Enzyme engineering, as demonstrated with TeSADH mutants, can expand the substrate scope and even invert the stereoselectivity, providing access to both (R) and (S) enantiomers.[4]

  • Chemical Catalysis: Methods like asymmetric hydrogenation with Ru(II)-BINAP catalysts provide high yields and enantioselectivities for a broad range of substrates.[6] These methods are often more amenable to large-scale industrial production. However, they typically require specialized and expensive chiral ligands and catalysts, and may involve high-pressure equipment and stringent anhydrous conditions.

The ortho-bromo substituent in 2-bromoacetophenone can influence the reaction rate and selectivity. The electron-withdrawing nature of the bromine atom can accelerate the reduction of the ketone.[7]

Downstream Applications: Synthesis of Chiral β-Amino Alcohols and Pharmaceutical Intermediates

This compound and its analogs are pivotal intermediates in the synthesis of chiral β-amino alcohols. This transformation is typically achieved through the ring-opening of a chiral epoxide, derived from the chiral alcohol, with an amine.[5][8]

G cluster_0 Synthesis of Chiral β-Amino Alcohol Ketone 2-Haloacetophenone Alcohol (S)-1-(2-Halophenyl)ethanol Ketone->Alcohol Asymmetric Reduction Epoxide Chiral Epoxide Alcohol->Epoxide Epoxidation AminoAlcohol Chiral β-Amino Alcohol Epoxide->AminoAlcohol Ring Opening Amine Amine (R-NH2) Amine->AminoAlcohol

Caption: General workflow for the synthesis of chiral β-amino alcohols.

Case Study: Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

A significant application of these chiral precursors is in the synthesis of Neurokinin-1 (NK1) receptor antagonists, a class of drugs used to treat chemotherapy-induced nausea and vomiting, and other conditions. The chiral β-amino alcohol moiety is a common pharmacophore in these molecules.

While specific, proprietary synthetic routes for all commercial drugs are not always publicly available, the literature suggests that chiral phenyl-ethanol derivatives are key intermediates. For instance, the synthesis of potent NK1 receptor antagonists often involves the etherification of a chiral alcohol.[9] The stereochemistry of the alcohol directly translates to the stereochemistry of the final drug molecule, highlighting the importance of a highly enantiopure precursor.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, detailed experimental protocols for key transformations are provided below.

Protocol 1: Biocatalytic Reduction of 2-Chloroacetophenone using Alternaria alternata[3]
  • Culture Preparation: Cultivate Alternaria alternata in a suitable medium (e.g., potato dextrose broth) at 28°C with shaking (150 rpm) for 72 hours.

  • Bioreduction: Add 2-chloroacetophenone (substrate) to the culture medium to a final concentration of 30 mmol/L.

  • Incubation: Continue incubation at 28°C and 150 rpm for 54 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, saturate the aqueous phase with NaCl and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain (S)-1-(2-chlorophenyl)ethanol.

  • Analysis: Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

Protocol 2: Asymmetric Hydrogenation of 4-Chloroacetophenone[6]
  • Catalyst Preparation: In a glovebox, charge a high-pressure reactor with a Ru(II)-BINAP catalyst (e.g., [RuCl₂(R)-BINAP]₂) and a suitable solvent (e.g., methanol).

  • Reaction Setup: Add 4-chloroacetophenone to the reactor.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (pressure will vary depending on the specific catalyst and conditions) and heat to the desired temperature.

  • Reaction Monitoring: Monitor the reaction progress by GC or HPLC.

  • Work-up: After the reaction is complete, carefully vent the reactor, and concentrate the reaction mixture.

  • Purification: Purify the product by column chromatography or distillation.

  • Analysis: Determine the enantiomeric excess by chiral GC or HPLC.

Logic and Decision Making in Precursor Selection

The choice of a specific chiral precursor, for instance, this compound over its chloro- or fluoro-analog, is a multi-faceted decision.

G cluster_0 Precursor Selection Flowchart Start Define Target Molecule & Synthetic Strategy Halogen Consider Halogen Reactivity (Br > Cl > F for cross-coupling) Start->Halogen Bromo This compound Halogen->Bromo High Reactivity Needed Chloro (S)-1-(2-Chlorophenyl)ethanol Halogen->Chloro Moderate Reactivity Fluoro (S)-1-(2-Fluorophenyl)ethanol Halogen->Fluoro Low Reactivity/ Specific Properties Synthesis Evaluate Synthesis Efficacy (Yield, ee%, Cost, Scalability) Bromo->Synthesis Chloro->Synthesis Fluoro->Synthesis Biocatalysis Biocatalysis (High ee, Green) Synthesis->Biocatalysis High Selectivity & Green Route Chemical Chemical Catalysis (Broad Scope, Scalable) Synthesis->Chemical Scalability & Broad Scope Downstream Assess Downstream Compatibility & Overall Process Efficiency Biocatalysis->Downstream Chemical->Downstream Final Select Optimal Precursor Downstream->Final

Caption: Decision-making flowchart for selecting a chiral precursor.

  • Reactivity: The C-Br bond is generally more reactive than the C-Cl bond in cross-coupling reactions, making this compound a preferred precursor when such transformations are planned. The C-F bond is the least reactive.

  • Availability and Cost: The availability and cost of the starting acetophenone can also be a deciding factor.

  • Downstream Compatibility: The chosen halogen must be compatible with subsequent reaction steps. For example, a highly reactive bromo-substituent might not be suitable if it interferes with other functional groups in the molecule.

Conclusion

This compound stands out as a highly effective and versatile chiral precursor in pharmaceutical synthesis. Its synthesis can be achieved with excellent enantioselectivity using both biocatalytic and chemical methods. The ortho-bromo substituent provides a valuable synthetic handle for further molecular elaboration. When compared to its chloro- and fluoro-analogs, the choice of precursor should be guided by a careful consideration of the desired downstream transformations, required reactivity, and the overall efficiency of the synthetic route. This guide has provided the necessary data and experimental context to empower researchers to make informed decisions in their pursuit of novel and improved pharmaceutical agents.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-1-(2-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds like (S)-1-(2-Bromophenyl)ethanol is foundational to scientific advancement. However, our responsibility extends beyond discovery and synthesis; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for managing waste streams containing this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are rooted in established safety principles for handling halogenated organic compounds.

Core Principles: Understanding the Hazard Profile

This compound is a brominated aromatic alcohol. Its chemical structure dictates its hazard classification and, consequently, its disposal pathway. The presence of a halogen (bromine) is the single most critical factor for waste segregation. Improper disposal, such as mixing with non-halogenated waste or drain disposal, can lead to regulatory non-compliance, increased disposal costs, and significant environmental harm.[1][2]

The compound's known hazards necessitate careful handling at all stages, including disposal.[3][4]

Hazard ClassificationGHS Hazard StatementPictogram
Skin IrritationH315: Causes skin irritation[4][5]GHS07 (Exclamation Mark)
Eye IrritationH319: Causes serious eye irritation[4][5]GHS07 (Exclamation Mark)
Specific Target Organ ToxicityH335: May cause respiratory irritation[4][5]GHS07 (Exclamation Mark)
Acute Toxicity (Harmful)Harmful if swallowed, in contact with skin, or if inhaled[3][6]GHS07 (Exclamation Mark)

The Two Golden Rules of Disposal:

  • Never Drain Dispose: Organic substances, particularly halogenated ones, must never be poured down the drain.[7][8] They can persist in the environment and interfere with wastewater treatment processes.

  • Always Segregate Halogenated Waste: this compound waste must be collected in a designated "Halogenated Organic Waste" stream, separate from non-halogenated organic waste.[1][2][7] This is crucial because the disposal methods differ; halogenated waste requires specialized high-temperature incineration with acid gas scrubbers to manage byproducts like hydrobromic acid (HBr).[9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is a non-negotiable standard for minimizing exposure risk.

  • Eye Protection: Chemical safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles are mandatory.[5][11]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile rubber is a commonly recommended material, but always consult the specific glove manufacturer's recommendations for breakthrough time.[3] Gloves must be inspected before use and disposed of properly after handling the waste.[5]

  • Body Protection: A standard laboratory coat is required to prevent skin contact.[12]

  • Work Area: All handling and waste consolidation should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[2][12]

Step-by-Step Protocol for Routine Waste Disposal

This protocol outlines the systematic procedure for collecting and storing waste this compound and materials contaminated with it (e.g., solutions, contaminated consumables).

Step 1: Select and Prepare the Waste Container Use a dedicated, leak-proof container compatible with halogenated organic compounds.[1][12] High-density polyethylene (HDPE) containers are often preferred over metal cans, as halogenated compounds can degrade to form acids that corrode metal.[8] The container must have a secure, tight-fitting screw cap to prevent spills and vapor release.[1][2]

Step 2: Affix a Hazardous Waste Label The container must be labeled as hazardous waste before the first drop of waste is added.[1][2] The label must be filled out completely and legibly, including:

  • The words "Hazardous Waste" .

  • The full chemical names of all constituents (e.g., "this compound," "Methanol"). Do not use abbreviations or chemical formulas.[1]

  • The approximate percentage of each constituent.

  • The relevant hazard warnings (e.g., "Toxic," "Irritant").[2]

  • The name of the principal investigator and the laboratory location.

Step 3: Accumulate Waste Carefully transfer waste into the labeled container within a chemical fume hood.[2]

  • Do Not Mix Incompatibles: Never add strong oxidizing agents, acids, or bases to a container with halogenated organic waste.[8]

  • Segregate Waste Streams: This container is ONLY for halogenated organic waste. A separate container must be used for non-halogenated solvents (e.g., acetone, ethanol, hexane).[1][13]

  • Keep Closed: The waste container must remain tightly closed at all times, except when actively adding waste.[1][2][8] This minimizes the release of volatile organic compounds (VOCs) into the lab environment.

Step 4: Store the Waste Container Store the waste container in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory.[2]

  • The SAA must be under the control of the laboratory personnel.

  • The container must be stored in secondary containment (such as a larger plastic tub) to contain any potential leaks or spills.[2]

  • Store in a cool, dry, and well-ventilated location away from heat or ignition sources.[8]

Step 5: Arrange for Final Disposal Do not overfill the container; a good practice is to fill it to no more than 80% capacity to allow for vapor expansion and prevent spills.[2] Once the container is full, arrange for its removal by contacting your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][12]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to ensure safety. The required actions depend on the scale of the spill.

Spill_Response_Workflow start Spill of this compound Occurs decision Assess Spill Size & Risk Is it >1 Liter or in a public area? Can it be cleaned by trained lab staff in <15 mins? start->decision minor_spill MINOR SPILL (Small, Contained, Low Risk) decision->minor_spill No major_spill MAJOR SPILL (Large, Uncontained, High Risk) decision->major_spill Yes alert Alert personnel in the immediate area minor_spill->alert evacuate EVACUATE the area immediately major_spill->evacuate ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) alert->ppe contain Contain spill with absorbent material (e.g., sand, vermiculite) ppe->contain collect Collect absorbed material using non-sparking tools contain->collect dispose_spill Place in a sealed, labeled container for hazardous waste disposal collect->dispose_spill decontaminate Decontaminate the spill area and all equipment used dispose_spill->decontaminate alarm Alert others and activate fire alarm if necessary to aid evacuation evacuate->alarm call_emergency Call Emergency Services (911) and Institutional EHS/Safety Office alarm->call_emergency secure Close doors to the area and prevent re-entry call_emergency->secure

Caption: Decision workflow for responding to a chemical spill.

Minor Spill Cleanup Protocol:

  • Alert & Evacuate: Immediately alert personnel in the vicinity and restrict access to the spill area.[14]

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a fume hood.[12]

  • Wear PPE: Don the required PPE as described in Section 2.[8]

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[2][8] Start from the outside of the spill and work inwards to prevent it from spreading.

  • Collect Waste: Carefully scoop the absorbed material into a compatible, sealable container.[2][14] Use non-sparking tools if the compound was dissolved in a flammable solvent.

  • Package for Disposal: Seal the container and label it as "Hazardous Waste - Spill Debris" with the full name of the chemical.[2][14] Dispose of it through your institution's EHS office.

  • Decontaminate: Clean the spill surface and any contaminated equipment thoroughly with soap and water.[12][14]

Major Spill Response:

  • Evacuate Immediately: Evacuate all personnel from the laboratory or affected area.[1][15]

  • Alert Others: Notify people in adjacent areas and activate a fire alarm if necessary to ensure a full evacuation.[1]

  • Call for Help: From a safe location, call 911 and your institution's EHS or emergency response team.[1][15] Provide details on the chemical spilled, the quantity, and the location.

  • Secure the Area: Close the doors to the contaminated area to contain vapors.[1] Do not re-enter. Await the arrival of trained emergency responders.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that the lifecycle of this compound in your laboratory concludes without incident.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-1-(2-Bromophenyl)Ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive safety and operational guide for researchers, scientists, and drug development professionals handling (S)-1-(2-Bromophenyl)Ethanol. The protocols outlined below are designed to ensure personnel safety, maintain experimental integrity, and comply with established laboratory safety standards. The guidance moves beyond a simple checklist to explain the rationale behind each recommendation, empowering you to make informed safety decisions.

Hazard Assessment: Understanding the Risks

This compound and structurally similar brominated aromatic compounds present several potential hazards that necessitate rigorous safety protocols. A thorough understanding of these risks is the foundation of effective personal protection.

Based on available Safety Data Sheets (SDS), the primary hazards include:

  • Skin Irritation (Category 2) : Direct contact can cause skin irritation.[1][2][3][4]

  • Serious Eye Irritation (Category 2) : The compound can cause serious irritation if it comes into contact with the eyes.[1][2][3][4]

  • Respiratory Irritation (Category 3) : Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2][4][5]

  • Acute Toxicity (Category 4) : The substance is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][3][4][6]

These classifications mandate the use of specific engineering controls and a multi-layered approach to Personal Protective Equipment (PPE) to create a barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following equipment is mandatory when handling this compound.

  • Eye and Face Protection : Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.

    • Safety Goggles : At a minimum, ANSI Z87.1 compliant chemical splash goggles must be worn.[7][8] These provide a full seal around the eyes, protecting against splashes, dust, and vapors.

    • Face Shield : When performing operations with a higher risk of splashing or aerosol generation (e.g., transferring large volumes, preparing solutions), a face shield must be worn in addition to safety goggles to protect the entire face.[7][9]

  • Hand Protection : To prevent skin contact and irritation, appropriate chemical-resistant gloves are essential.

    • Glove Type : Disposable nitrile gloves are generally suitable for incidental contact.[7][10] However, for prolonged handling or immersion, it is critical to consult the glove manufacturer's chemical resistance guide to ensure the material provides an adequate breakthrough time.

    • Best Practices : Always inspect gloves for tears or punctures before use.[11] Employ the proper glove removal technique (without touching the outer surface) to avoid skin contamination.[5] After removal, wash hands thoroughly.[5][11]

  • Body Protection : Personal clothing offers insufficient protection. A dedicated laboratory coat is required to protect skin and clothing from contamination.

    • Laboratory Coat : A flame-resistant (e.g., Nomex) or 100% cotton lab coat should be worn and fully buttoned.[7]

    • Clothing : Full-length pants and closed-toe shoes made of a non-porous material are required at all times in the laboratory to protect the lower body and feet from potential spills.[7][11]

  • Respiratory Protection : The primary method for controlling respiratory hazards is through engineering controls.

    • Chemical Fume Hood : All weighing, handling, and solution preparation of this compound must be conducted inside a certified chemical fume hood.[7] This captures dust and vapors at the source, preventing inhalation.

    • Respirator : In the rare event that work cannot be performed in a fume hood or if there is a system failure, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[12][13]

PPE CategoryItemStandard/SpecificationPurpose
Eye/Face Protection Chemical Splash GogglesANSI Z87.1 Compliant[7][8]Protects eyes from chemical splashes, dust, and vapors.
Face ShieldTo be worn over gogglesProvides full-face protection during high-splash risk procedures.[9]
Hand Protection Chemical-Resistant GlovesNitrile for incidental contact; consult manufacturer's guide for extended use.Prevents direct skin contact with the chemical.[7][10]
Body Protection Laboratory CoatFlame-resistant or 100% cotton, fully buttoned.Protects skin and personal clothing from contamination.[7]
Full-Length Pants & Closed-Toe ShoesNon-porous material.Protects lower body and feet from spills.[7][11]
Respiratory Protection Chemical Fume HoodCertified and functioning properly.Primary engineering control to prevent inhalation of dust and vapors.[7]
Operational and Disposal Plans

Proper use of PPE is integrated into a broader workflow designed for safety and efficiency.

  • Preparation : Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[11] Cover the work surface with disposable absorbent bench paper.[7]

  • Donning PPE : Don all required PPE in the correct order: lab coat, closed-toe shoes, long pants, safety goggles, and finally, gloves.

  • Handling : Conduct all manipulations of the solid compound and its solutions well within the fume hood.[14] Use a spatula for transfers to minimize dust generation.[7] Keep containers tightly closed when not in use.[1][15]

  • Decontamination : After handling, decontaminate any non-disposable equipment. Wipe down the work surface in the fume hood with an appropriate solvent.

  • Doffing PPE : Remove PPE in an order that minimizes cross-contamination: gloves first, followed by the face shield, lab coat, and goggles.

  • Waste Disposal : Treat all waste as hazardous.

    • Solid Waste : Unused compound, contaminated weigh paper, and other solid materials must be collected in a dedicated, clearly labeled hazardous waste container.[7]

    • Liquid Waste : Solutions containing the compound should be collected in a separate, labeled container for halogenated organic solvent waste.[7]

    • Contaminated PPE : Dispose of used gloves and other contaminated disposable PPE in a designated hazardous waste stream.[7] Never dispose of this chemical or its contaminated materials in the regular trash or down the drain.[5][7]

Safe Handling Workflow Diagram

The following diagram illustrates the critical steps and decision points for safely handling this compound.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal start Start prep_area Prepare Fume Hood & Workspace start->prep_area don_ppe Don all required PPE prep_area->don_ppe handle_chem Weigh & Transfer Compound (Inside Fume Hood) don_ppe->handle_chem decon Decontaminate Equipment & Workspace handle_chem->decon doff_ppe Doff PPE Correctly decon->doff_ppe waste Segregate & Dispose of Hazardous Waste doff_ppe->waste end_node End waste->end_node caption Workflow for this compound

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.